molecular formula C6H16IN B8681709 Triethylammonium iodide

Triethylammonium iodide

Cat. No.: B8681709
M. Wt: 229.10 g/mol
InChI Key: XEWVCDMEDQYCHX-UHFFFAOYSA-N
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Description

Triethylammonium iodide is a useful research compound. Its molecular formula is C6H16IN and its molecular weight is 229.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H16IN

Molecular Weight

229.10 g/mol

IUPAC Name

triethylazanium;iodide

InChI

InChI=1S/C6H15N.HI/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H

InChI Key

XEWVCDMEDQYCHX-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.[I-]

Origin of Product

United States

Foundational & Exploratory

Synthesis and Purification of Triethylammonium Iodide: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of triethylammonium (B8662869) iodide (Et₃NHI), a quaternary ammonium (B1175870) salt with applications in various research and development sectors. This document outlines the fundamental chemical principles, detailed experimental protocols, and essential data for the preparation of high-purity triethylammonium iodide for demanding scientific applications.

Introduction

This compound, with the chemical formula C₆H₁₆IN, is a quaternary ammonium salt that serves as a versatile reagent and catalyst in organic synthesis. Its utility is derived from its properties as a source of iodide ions and the triethylammonium cation, which can act as a phase-transfer catalyst or a proton source. High purity of this compound is crucial for reproducible and reliable experimental outcomes, particularly in sensitive applications such as pharmaceutical intermediate synthesis and materials science research.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Menschutkin reaction, a classic method for the alkylation of a tertiary amine with an alkyl halide.[1] In this case, triethylamine (B128534) (Et₃N) acts as the nucleophile, and ethyl iodide (EtI) is the electrophile.

Reaction Principle

The lone pair of electrons on the nitrogen atom of triethylamine attacks the electrophilic carbon atom of ethyl iodide in a bimolecular nucleophilic substitution (Sₙ2) reaction. This results in the formation of a new carbon-nitrogen bond and the displacement of the iodide ion, which then forms an ionic bond with the newly formed triethylammonium cation.

Reaction: Et₃N + EtI → Et₃NH⁺I⁻

Experimental Protocol: Synthesis

This protocol is based on the general principles of the Menschutkin reaction for the synthesis of quaternary ammonium salts.

Materials:

  • Triethylamine (Et₃N), freshly distilled

  • Ethyl iodide (EtI), stabilized

  • Acetone (B3395972), anhydrous

  • Hexane (B92381), anhydrous

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve freshly distilled triethylamine (1 equivalent) in anhydrous acetone.

  • Slowly add ethyl iodide (1.1 equivalents) to the stirred solution at room temperature. The reaction is exothermic, and a gentle reflux may be observed.

  • After the initial exothermic reaction subsides, heat the reaction mixture to a gentle reflux (approximately 50-60 °C) for 2-4 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress by observing the precipitation of the white solid product, this compound, which is sparingly soluble in acetone.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize the precipitation of the product.

  • Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold anhydrous acetone to remove any unreacted starting materials.

  • Further wash the product with cold anhydrous hexane to aid in drying.

  • Dry the crude product under vacuum to remove residual solvent.

Purification of this compound

Recrystallization is the most effective method for purifying crude this compound. The choice of solvent is critical and is based on the principle that the desired compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature, while impurities remain soluble at both temperatures. For this compound, a mixed solvent system of acetone and hexane is effective.[2]

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Acetone, anhydrous

  • Hexane, anhydrous

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Heat a sufficient volume of anhydrous acetone on a hot plate.

  • Add the minimum amount of hot acetone to the crude product while stirring to achieve complete dissolution.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes before hot gravity filtration to remove the charcoal.

  • Once the product is fully dissolved, slowly add anhydrous hexane dropwise to the hot solution until a slight turbidity persists, indicating the saturation point.

  • Add a few more drops of hot acetone to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold acetone/hexane mixture.

  • Dry the purified this compound under vacuum to yield a white, crystalline solid.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number4636-73-1[2][3]
Molecular FormulaC₆H₁₆IN[3]
Molecular Weight229.10 g/mol [3]
AppearanceWhite crystalline solid
Melting Point173 °C (decomposes)[3]

Table 2: Expected Spectroscopic Data

SpectroscopyExpected Peaks/Signals
¹H NMR (D₂O)Triplet (CH₃), Quartet (CH₂)
¹³C NMR (D₂O)Signal for CH₃, Signal for CH₂
FTIR (KBr pellet)C-H stretching, C-H bending, C-N stretching

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Menschutkin Reaction cluster_workup Work-up cluster_product Product Triethylamine Triethylamine (Et3N) Reaction Reaction in Anhydrous Acetone Triethylamine->Reaction EthylIodide Ethyl Iodide (EtI) EthylIodide->Reaction Precipitation Cooling and Precipitation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying CrudeProduct Crude this compound Drying->CrudeProduct

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Purification_Workflow Purification of this compound by Recrystallization cluster_start Starting Material cluster_recrystallization Recrystallization cluster_isolation Isolation cluster_final Final Product CrudeProduct Crude this compound Dissolution Dissolution in Hot Acetone CrudeProduct->Dissolution Precipitation Precipitation with Hexane & Cooling Dissolution->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying PureProduct Pure this compound Drying->PureProduct

Caption: Workflow for the purification of this compound.

Applications in Research and Drug Development

While specific applications for this compound are not as extensively documented as for its tetra-alkyl counterparts, its chemical properties suggest its utility in several areas of research and development:

  • Phase-Transfer Catalysis: Similar to other quaternary ammonium salts, this compound can be employed as a phase-transfer catalyst to facilitate reactions between reactants in immiscible phases, enhancing reaction rates and yields.

  • Source of Nucleophilic Iodide: It can serve as a soluble source of iodide ions in various organic transformations, such as in Finkelstein reactions.

  • Electrolyte in Electrochemistry: Quaternary ammonium iodides are often used as supporting electrolytes in electrochemical studies and devices due to their ionic conductivity and wide electrochemical windows.

  • Synthesis of Pharmaceutical Intermediates: The triethylammonium moiety can be found in various active pharmaceutical ingredients and their intermediates. The controlled synthesis of related salts is therefore of interest in drug discovery and development.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of high-purity this compound for research applications. The presented protocols, based on established chemical principles, offer a reliable pathway for obtaining this valuable chemical. Adherence to these methods will enable researchers to produce this compound of a quality suitable for demanding scientific investigations.

References

Characterization of Triethylammonium Iodide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis utilizing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to elucidate the structural and vibrational properties of triethylammonium (B8662869) iodide.

This technical guide provides a comprehensive overview of the characterization of triethylammonium iodide, an ammonium (B1175870) salt with significant applications in chemical synthesis and materials science. The document details the application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the structural and vibrational analysis of this compound. Included are detailed experimental protocols, tabulated spectral data, and visual representations of the analytical workflow to support researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are instrumental in confirming the structure of the triethylammonium cation.

NMR Spectroscopic Data

The following tables summarize the expected chemical shifts and coupling constants for this compound in a suitable deuterated solvent such as Deuterium Oxide (D₂O).

Table 1: ¹H NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H~1.3Triplet~7.3-CH₃
¹H~3.2Quartet~7.3-CH₂-
¹HVariable (broad)Singlet-N⁺-H

Table 2: ¹³C NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmAssignment
¹³C~8.5-CH₃
¹³C~46.5-CH₂-
Experimental Protocol: ¹H and ¹³C NMR

A detailed methodology for acquiring high-quality NMR spectra of this compound is as follows:

Sample Preparation:

  • Accurately weigh approximately 15-25 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of Deuterium Oxide (D₂O) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved by gentle vortexing or inversion.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz (or higher)

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 3-5 seconds

  • Spectral Width: 15 ppm

  • Temperature: 298 K

  • Referencing: The residual solvent peak of D₂O (approximately 4.79 ppm) can be used as a reference.

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz (or higher, corresponding to the ¹H frequency)

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30')

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 200-250 ppm

  • Temperature: 298 K

  • Referencing: An external standard or the solvent peak (if applicable) can be used for referencing.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction on the resulting spectrum.

  • Apply baseline correction.

  • Integrate the signals (for ¹H NMR) and pick the peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. It is a valuable tool for identifying the functional groups present in a molecule by measuring the vibrations of bonds.

FTIR Spectroscopic Data

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of the triethylammonium cation.

Table 3: FTIR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3200Strong, BroadN⁺-H stretching vibration
~2800-3000StrongC-H stretching vibrations (symmetric and asymmetric) of -CH₂- and -CH₃ groups
~1470MediumC-H bending vibrations of -CH₂- and -CH₃ groups
~1390MediumC-N stretching vibrations (altered due to protonation)
Below 1200Medium-WeakC-C stretching and other skeletal vibrations

Note: The presence of the broad N⁺-H stretching band is a key characteristic of the protonated amine.

Experimental Protocol: FTIR

The following protocol details the preparation of a Potassium Bromide (KBr) pellet for the FTIR analysis of solid this compound.

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry spectroscopy-grade KBr in an oven at approximately 110°C for at least 2 hours and cool in a desiccator.

  • In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.

  • Add approximately 100-200 mg of the dried KBr to the mortar.

  • Gently but thoroughly mix the sample and KBr until a homogeneous powder is obtained.

Pellet Formation:

  • Transfer a portion of the mixture to a pellet die.

  • Place the die in a hydraulic press.

  • Apply a pressure of 8-10 tons for 1-2 minutes. Applying a vacuum during pressing can help remove trapped air and improve pellet transparency.

  • Carefully release the pressure and extract the transparent or translucent pellet from the die.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum.

Typical Instrument Settings:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process for this compound using NMR and FTIR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent (e.g., D2O) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument setup Set ¹H and ¹³C Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase analyze Peak Picking & Integration phase->analyze structure Structural Elucidation analyze->structure

Caption: Experimental workflow for NMR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis grind_sample Grind this compound mix Mix with Dry KBr grind_sample->mix press Press into a Transparent Pellet mix->press place_pellet Place Pellet in FTIR Spectrometer press->place_pellet bg_scan Acquire Background Spectrum place_pellet->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan ratio Ratio Sample to Background sample_scan->ratio identify_peaks Identify Characteristic Peaks ratio->identify_peaks functional_groups Functional Group Identification identify_peaks->functional_groups

Caption: Experimental workflow for FTIR spectroscopy.

Conclusion

The combined application of NMR and FTIR spectroscopy provides a robust and comprehensive framework for the characterization of this compound. NMR spectroscopy confirms the molecular structure of the triethylammonium cation through the analysis of proton and carbon chemical environments, while FTIR spectroscopy identifies the key functional groups and vibrational modes, notably the characteristic N⁺-H stretch of the protonated amine. The detailed protocols and spectral data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis, analysis, and application of this and related ammonium salts.

The Solubility of Triethylammonium Iodide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethylammonium (B8662869) iodide in N,N-dimethylformamide (DMF) and other common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a thorough understanding of the expected solubility trends based on analogous compounds and outlines a detailed experimental protocol for the accurate determination of its solubility.

Executive Summary

Triethylammonium iodide is a quaternary ammonium (B1175870) salt with potential applications in various chemical and pharmaceutical processes. Its solubility is a critical parameter for its effective use in synthesis, formulation, and other applications. As an ionic compound, this compound is anticipated to exhibit higher solubility in polar solvents. This guide synthesizes available qualitative data for analogous compounds to predict the solubility profile of this compound and provides a robust experimental workflow for its quantitative determination.

Predicted Solubility Profile of this compound

While specific quantitative data for this compound is scarce, the solubility of structurally similar quaternary ammonium salts, such as triethylmethylammonium chloride and various tetraalkylammonium iodides, can provide valuable insights. Generally, the solubility of these salts is governed by the polarity of the solvent.

Key Inferences from Analogous Compounds:

  • High Solubility: this compound is expected to be highly soluble in polar aprotic solvents like DMF and dimethyl sulfoxide (B87167) (DMSO), as well as in polar protic solvents such as methanol (B129727) and ethanol. The polar nature of these solvents can effectively solvate the triethylammonium cation and the iodide anion. For instance, the related compound triethylmethylammonium chloride is predicted to have high solubility in DMSO and DMF[1]. Furthermore, studies on the electrical conductance of tetraalkylammonium iodides in mixtures of dichloromethane (B109758) and DMF suggest good solubility in DMF[2][3].

  • Moderate Solubility: Solvents with intermediate polarity, such as acetone (B3395972) and acetonitrile, are likely to be moderate solvents for this compound.

  • Low to Insoluble: Nonpolar solvents like hexane, toluene, and diethyl ether are expected to be poor solvents for this ionic salt.

The following table summarizes the expected qualitative solubility and provides data for analogous compounds.

Table 1: Predicted and Observed Solubility of this compound and Analogous Compounds

SolventChemical FormulaPredicted Solubility of this compoundObserved Solubility of Analogous Compounds
N,N-Dimethylformamide (DMF)C₃H₇NOHighTetraalkylammonium iodides show good solubility[2][3].
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighTriethylmethylammonium chloride is predicted to be highly soluble[1].
MethanolCH₃OHHighTriethylmethylammonium chloride is predicted to be highly soluble[1].
EthanolC₂H₅OHHighTriethylammonium chloride is very soluble[4][5]. Triethylmethylammonium chloride is predicted to be highly soluble[1].
ChloroformCHCl₃Moderate to HighTriethylammonium chloride is very soluble[4][5].
AcetoneC₃H₆OModerateTriethylmethylammonium chloride is predicted to have moderate to low solubility[1].
AcetonitrileC₂H₃NModerateTriethylmethylammonium chloride is predicted to have moderate to low solubility[1].
Diethyl Ether(C₂H₅)₂OInsolubleTriethylammonium chloride is insoluble[6]. Triethylmethylammonium chloride is predicted to be insoluble[1].
HexaneC₆H₁₄InsolubleTriethylmethylammonium chloride is predicted to be insoluble[1].
TolueneC₇H₈InsolubleTriethylmethylammonium chloride is predicted to be insoluble[1].

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a robust and widely used technique.

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (anhydrous, high purity)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • Vials with screw caps

  • Pipettes and other standard laboratory glassware

  • Drying oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of dried this compound to a series of screw-capped vials. The presence of undissolved solid at the end of the equilibration period is crucial.

    • Pipette a known volume of the organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary kinetic study is recommended to determine the optimal equilibration time.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to the same temperature as the experiment to avoid precipitation.

    • Filter the collected supernatant through a syringe filter into a pre-weighed vial.

    • Determine the mass of the collected filtrate.

    • Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved this compound is obtained.

    • Reweigh the vial to determine the mass of the dissolved solid.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

    • Solubility ( g/100 g solvent):

      • Mass of solvent = Mass of filtrate - Mass of dissolved solid

      • Solubility = (Mass of dissolved solid / Mass of solvent) * 100

    • Solubility (mol/L):

      • Requires the density of the saturated solution. The concentration in mol/L can be determined from the mass of the dissolved solid and the volume of the aliquot taken.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate in thermostatted shaker prep2->prep3 samp1 Allow solid to settle prep3->samp1 samp2 Withdraw supernatant with syringe samp1->samp2 samp3 Filter supernatant samp2->samp3 ana1 Weigh filtrate samp3->ana1 ana2 Evaporate solvent ana1->ana2 ana3 Weigh dissolved solid ana2->ana3 calc1 Calculate solubility ana3->calc1

Caption: A flowchart of the isothermal shake-flask method for determining solubility.

Conclusion

References

crystal structure analysis of triethylammonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure Analysis of Triethylammonium (B8662869) Iodide

This technical guide provides a comprehensive overview of the crystal structure of triethylammonium iodide (C₆H₁₆N⁺·I⁻), a compound of interest in chemical synthesis and material science. The information presented herein is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of its solid-state architecture. This document summarizes key crystallographic data, outlines experimental methodologies, and visualizes the structural analysis workflow and intermolecular interactions.

Crystallographic Data

The crystal structure of this compound has been determined with precision at low temperatures. The compound crystallizes in the hexagonal system, and its crystallographic parameters have been refined from single-crystal X-ray diffraction data.[1][2]

Table 1: Crystallographic Data for this compound [1]

ParameterValue
Chemical FormulaC₆H₁₆N⁺·I⁻
Molar Mass (Mᵣ)229.10 g/mol
Crystal SystemHexagonal
Space GroupP6₃mc
a8.6555 (11) Å
c7.8351 (9) Å
Unit Cell Volume (V)508.35 (11) ų
Molecules per Unit Cell (Z)2
Calculated Density (Dₓ)1.497 Mg m⁻³
RadiationMo Kα
Temperature (T)173 (2) K

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: the synthesis of high-quality single crystals and their subsequent analysis by X-ray diffraction.

Synthesis of this compound Crystals

A reported method for obtaining colorless, needle-like single crystals of this compound is through a reaction involving di-tert-butylphenylsilane and iodine in the presence of triethylamine.[1][2]

  • Reactants and Solvent :

    • Di-tert-butylphenylsilane (tBu₂PhSiH)

    • Iodine (I₂)

    • Triethylamine (NEt₃)

    • Dichloromethane (B109758) (CH₂Cl₂) as the solvent.

  • Procedure :

    • A solution of di-tert-butylphenylsilane and iodine in dichloromethane is prepared.

    • Triethylamine is added to this solution while stirring at a controlled temperature of 273 K.

    • Colorless crystals of this compound are grown from the resulting reaction solution at room temperature.[1][2]

Single-Crystal X-ray Diffraction Analysis

The crystallographic data presented in this guide were obtained through a detailed single-crystal X-ray diffraction experiment.

  • Instrumentation : A Stoe IPDS-II two-circle diffractometer was utilized for data collection.[1]

  • Data Collection :

    • ω scans were performed to collect the diffraction data.[1]

    • A total of 5945 reflections were measured, resulting in 464 independent reflections.[1]

    • The data were collected at a low temperature of 173 (2) K to minimize thermal vibrations and obtain a more precise structure.[1]

  • Data Refinement :

    • An absorption correction was applied using a multi-scan method (MULABS).[1]

    • The structure was refined against F² for all reflections.[1]

    • The H atom bonded to the nitrogen was refined isotropically.[2]

    • It was noted that the methylene (B1212753) groups are disordered over two equally occupied positions.[1][2]

Structural Features and Interactions

The crystal structure of this compound reveals specific ionic and intermolecular interactions that define its three-dimensional arrangement.

A key feature of the crystal structure is the hydrogen bond formed between the triethylammonium cation and the iodide anion. The anion and the cation are located on special positions of site symmetry 3m.[1][2] This results in only a sixth of an ion pair being present in the asymmetric unit.[1][2] The primary interaction connecting these ions is an N—H⋯I hydrogen bond.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis and the key intermolecular interactions within the this compound crystal.

experimental_workflow cluster_synthesis Crystal Synthesis cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis synthesis Reaction of tBu₂PhSiH, I₂, and NEt₃ in CH₂Cl₂ crystallization Crystal Growth at Room Temperature synthesis->crystallization mounting Mounting of Single Crystal crystallization->mounting data_collection Data Collection on Diffractometer (173 K) mounting->data_collection absorption_correction Absorption Correction data_collection->absorption_correction structure_solution Structure Solution absorption_correction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for the .

ionic_interaction cation [HNEt₃]⁺ anion I⁻ cation->anion N—H⋯I Hydrogen Bond

Caption: Ionic interaction in this compound.

References

Thermal Properties and Decomposition of Triethylammonium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal properties and decomposition pathway of triethylammonium (B8662869) iodide. Triethylammonium iodide, a quaternary ammonium (B1175870) salt, is utilized in various chemical syntheses and applications where its thermal stability is a critical parameter. This document details the material's known thermal behavior, decomposition products, and the experimental methodologies employed for its characterization. Quantitative data from thermal analysis studies are presented, offering key insights for the safe handling and application of this compound in research and development.

Introduction

This compound ((C₂H₅)₃NHI) is a salt consisting of a triethylammonium cation and an iodide anion. A thorough understanding of its thermal properties and decomposition behavior is essential for its application in various chemical processes, particularly those conducted at elevated temperatures. This guide summarizes the available data on the thermal stability of this compound and outlines the standard analytical techniques used for its assessment.

Thermal Properties and Decomposition Data

The thermal behavior of this compound is characterized by its melting point and subsequent decomposition. The key quantitative data available from thermal analysis studies are summarized in the table below.

Thermal PropertyValueAnalytical Method
Melting Point173 °C (decomposes)[1]Not Specified
Enthalpy of Dissociation195 kJ/mol[2]Differential Scanning Calorimetry (DSC)
Experimental Activation Barrier387 kJ/mol[2]Thermogravimetric Analysis (TGA)

Thermal Decomposition Pathway

The thermal decomposition of quaternary ethylammonium (B1618946) halides, including this compound, proceeds through a one-step process.[2] Upon heating, the compound decomposes to yield triethylamine (B128534) and ethyl iodide as the primary gaseous products.[2]

The overall decomposition reaction is as follows:

(C₂H₅)₃NHI(s) → (C₂H₅)₃N(g) + C₂H₅I(g)

This decomposition mechanism is crucial for understanding the potential outgassing products and ensuring the safe use of this compound in enclosed systems or in the presence of materials sensitive to its decomposition products.

DecompositionPathway Triethylammonium_Iodide This compound ((C₂H₅)₃NHI) Heat Δ (Heat) Triethylammonium_Iodide->Heat Decomposition_Products Decomposition Products Heat->Decomposition_Products Triethylamine Triethylamine ((C₂H₅)₃N) Decomposition_Products->Triethylamine gaseous Ethyl_Iodide Ethyl Iodide (C₂H₅I) Decomposition_Products->Ethyl_Iodide gaseous

Caption: Thermal decomposition pathway of this compound.

Experimental Protocols

The characterization of the thermal properties of this compound involves standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Evolved Gas Analysis (EGA) is often coupled with these techniques to identify the decomposition products.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound by measuring its mass change as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small amount of finely ground this compound (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen or argon, at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidation.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature at which significant mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, such as melting and decomposition, and to determine the enthalpy of these processes.

Apparatus: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Thermal Program: The sample and reference pans are subjected to a controlled temperature program, typically heating at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic or exothermic peaks associated with phase transitions (like melting) or decomposition. The area under a peak is integrated to determine the enthalpy of the transition.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Apparatus: A TGA instrument coupled to a Fourier-transform infrared spectrometer (FTIR) or a mass spectrometer (MS).

Procedure:

  • The TGA experiment is performed as described in section 4.1.

  • The gaseous effluent from the TGA furnace is continuously transferred to the FTIR gas cell or the MS inlet via a heated transfer line.

  • FTIR or mass spectra of the evolved gases are recorded at different temperatures throughout the decomposition process.

  • The obtained spectra are analyzed to identify the chemical composition of the evolved gases, confirming the formation of triethylamine and ethyl iodide.[2]

ExperimentalWorkflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_EGA Evolved Gas Analysis (EGA) TGA_Sample Sample Preparation (5-10 mg) TGA_Heating Heating in Inert Atmosphere TGA_Sample->TGA_Heating TGA_Mass_Loss Measure Mass Loss vs. Temperature TGA_Heating->TGA_Mass_Loss Data_Analysis Data Analysis TGA_Mass_Loss->Data_Analysis TGA Curve DSC_Sample Sample Preparation (2-5 mg) DSC_Heating Heating with Reference DSC_Sample->DSC_Heating DSC_Heat_Flow Measure Heat Flow vs. Temperature DSC_Heating->DSC_Heat_Flow DSC_Heat_Flow->Data_Analysis DSC Thermogram TGA_Run Perform TGA Gas_Transfer Transfer Evolved Gas TGA_Run->Gas_Transfer FTIR_MS FTIR / MS Analysis Gas_Transfer->FTIR_MS FTIR_MS->Data_Analysis Spectral Data Thermal_Properties Thermal Properties: - Decomposition Temp - Enthalpy - Activation Energy Data_Analysis->Thermal_Properties Determine

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

This technical guide has synthesized the available information on the thermal properties and decomposition of this compound. The compound exhibits a clear decomposition pathway upon heating, yielding triethylamine and ethyl iodide. The provided quantitative data on its decomposition temperature and energetics are vital for its safe and effective use in scientific and industrial applications. The outlined experimental protocols serve as a foundation for researchers to conduct further detailed characterization of this and similar quaternary ammonium compounds.

References

understanding the chemical properties of triethylammonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Triethylammonium (B8662869) Iodide

Abstract

Triethylammonium iodide (Et₃NHI) is an ammonium (B1175870) salt consisting of a triethylammonium cation and an iodide anion. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification protocols, and spectroscopic data. The information is tailored for researchers, scientists, and drug development professionals who may utilize this compound in various synthetic and experimental contexts. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.

Chemical and Physical Properties

This compound is a solid at room temperature. Its properties are dictated by the ionic interaction between the triethylammonium cation and the iodide anion, as well as the nature of the triethyl-substituted ammonium group.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 4636-73-1[1][2][3][4]
Molecular Formula C₆H₁₆IN[2][3]
Molecular Weight 229.10 g/mol [1][2][3][]
Melting Point 173 °C (decomposes)[1][6]
Boiling Point 90.5 °C at 760 mmHg[1][4][6]
Vapor Pressure 56.1 mmHg at 25°C[1][6]
LogP 2.34630[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 1[6]
Rotatable Bond Count 3[6]
Exact Mass 229.03275 Da[3][6]

Experimental Protocols

Synthesis

While commercially available, this compound can be synthesized in the laboratory. The most direct method is the acid-base reaction between triethylamine (B128534) and hydroiodic acid.

Materials:

  • Triethylamine (C₆H₁₅N)

  • Hydroiodic acid (HI)

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve triethylamine in anhydrous diethyl ether.

  • Slowly add a stoichiometric equivalent of hydroiodic acid dropwise to the stirred solution. The reaction is exothermic.

  • This compound will precipitate out of the solution as a white solid.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound.

Purification

For applications requiring high purity, this compound can be purified by recrystallization.[2]

Materials:

  • Crude this compound

  • Acetone (pre-cooled to -10 °C)

  • Hexane (pre-cooled to -10 °C)

Procedure:

  • Dissolve the crude this compound in a minimal amount of acetone.

  • Pre-cool the resulting solution to -10 °C.

  • Induce precipitation by adding more pre-cooled acetone.

  • Collect the precipitate by filtration.

  • For further purification, recrystallize the precipitate twice from a cooled acetone/hexane mixture at -10 °C.[2]

  • Dry the purified crystals under vacuum and store them in the dark.[1]

Reactivity and Applications

This compound serves as a source of both the triethylammonium cation and the iodide anion, making it useful in various chemical transformations.

  • Hydrogen Bonding: The N-H bond in the triethylammonium cation is a strong hydrogen bond donor. Infrared spectroscopy studies have shown that in solution, it can form hydrogen-bonded complexes with anions and basic solvents.[7][8] This interaction is crucial in its role in catalysis and as a phase-transfer catalyst.

  • Catalysis: The related compound, triethylphenylammonium (B1217615) iodide, has been identified as an effective catalyst for the synthesis of cyclic carbonates from epoxides and CO₂, a process of significant industrial interest.[9] The proposed mechanism involves the activation of the epoxide through hydrogen bonding from the triethylammonium moiety, while the iodide ion acts as a nucleophile.[9]

  • Spectroscopic Studies: The infrared spectrum of this compound is complex, particularly in the N-H stretching region, due to extensive hydrogen bonding and Fermi resonance interactions.[7] These complex spectral features have been studied across a range of temperatures to understand the dynamics of the hydrogen bonds.[7]

Spectroscopic Data

  • Infrared (IR) Spectroscopy: The IR spectra of triethylammonium halides, including the iodide, show complex and extensive absorptions for the N-H stretching vibration.[7] At low temperatures (10 K), more than 20 distinct absorption peaks can be resolved in this region, which broaden as the temperature increases.[7] This complexity is attributed to Fermi resonance interactions involving the N-H stretching fundamental and various combination and overtone bands, which are intensified by the strong hydrogen bonding present in the crystal lattice.[7][8]

Mandatory Visualizations

Purification Workflow for this compound

The following diagram illustrates the logical workflow for the purification of this compound via recrystallization.

G start Crude this compound dissolve Dissolve in minimal acetone start->dissolve cool1 Pre-cool solution to -10°C dissolve->cool1 Solution precipitate Induce precipitation with cold acetone cool1->precipitate filter1 Collect precipitate (Filtration) precipitate->filter1 Slurry recrystallize Recrystallize twice from cold acetone/hexane mixture (-10°C) filter1->recrystallize Solid dry Dry under vacuum recrystallize->dry Crystals end_product Purified this compound (Store in dark) dry->end_product

Caption: Purification workflow for this compound.

References

In-Depth Technical Guide: Safety and Handling of Triethylammonium Iodide in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling precautions for the use of triethylammonium (B8662869) iodide in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Classification

Hazard Statements:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][3]

  • Harmful if swallowed.[2]

Physical and Chemical Properties

PropertyValue
Molecular Formula C6H16IN
Molecular Weight 229.10 g/mol [4]
Appearance Light cream powder/solid[5]
Odor Odorless[5]
Solubility Soluble in water
Stability Stable under recommended storage conditions. It is light-sensitive and hygroscopic.[3]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential for minimizing exposure to triethylammonium iodide.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7][8]

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications and Use
Eye/Face Protection Safety glasses with side-shields or gogglesMust conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7]
Skin Protection Chemical-resistant glovesInspect gloves before use and use proper removal techniques.[6][8]
Lab coatAn impervious lab coat or protective clothing should be worn to prevent skin exposure.[7]
Respiratory Protection Dust mask or respiratorFor nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use appropriate respirator cartridges.[7][8]

Safe Handling and Storage Procedures

Handling
  • Avoid all personal contact, including the inhalation of dust.[7]

  • Avoid formation of dust and aerosols.[6][8]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][7]

  • Minimize dust generation and accumulation.[7]

Storage
  • Store in a cool, dry, and well-ventilated area.[3][7]

  • Keep the container tightly closed.[2][3][7]

  • The substance is light-sensitive and hygroscopic; protect it from light and moisture.[3][8]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3][6]
Skin Contact Wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[1][3][6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[1][3][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][6]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Evacuate: Evacuate personnel from the spill area.[6][7][8]

  • Ventilate: Ensure adequate ventilation.[6][7][8]

  • Personal Protection: Wear appropriate personal protective equipment as outlined in Section 3.2.[6][8]

  • Containment: For dry spills, sweep or vacuum up the material, avoiding dust generation.[7][8] Place the collected material into a suitable, closed, and properly labeled container for disposal.[1][8]

  • Decontamination: Wash the spill area thoroughly with large amounts of water. Prevent runoff from entering drains.[1][7]

  • Waste Disposal: All waste, including contaminated PPE and spill cleanup materials, must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][7]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don PPE a->b c Prepare Fume Hood b->c d Weigh Solid c->d Begin Experiment e Dissolve/React d->e f Transfer Solution e->f g Decontaminate Glassware f->g Complete Experiment h Dispose of Waste g->h i Doff PPE h->i j Wash Hands i->j EmergencyResponse cluster_exposure Exposure Response cluster_spill Spill Response start Incident Occurs exposure Personal Exposure? start->exposure spill Spill Occurred? exposure->spill No a Remove from Source exposure->a Yes d Evacuate Area spill->d Yes end Incident Resolved spill->end No b Administer First Aid a->b c Seek Medical Attention b->c c->end e Don Appropriate PPE d->e f Contain and Clean Spill e->f g Dispose of Waste f->g g->end

References

triethylammonium iodide material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of Triethylammonium (B8662869) Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and property information for triethylammonium iodide (CAS No. 4636-73-1), a compound relevant in various chemical synthesis and research applications. The following sections detail its properties, potential hazards, and recommended safety protocols to ensure its safe use in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a quaternary ammonium (B1175870) salt. Its fundamental properties are summarized below.

Identifier Value Source
Chemical Name This compound[1]
Synonyms triethylamine hydroiodide, N,N-Diethylethanaminium iodide[2]
CAS Number 4636-73-1[1][2]
Molecular Formula C6H16IN[1][3]
Molecular Weight 229.10 g/mol [1][3]
Physical Property Value Source
Appearance Light cream powder solid[4]
Melting Point 173 °C (decomposes)[2]
Boiling Point 90.5°C at 760mmHg[2]
Solubility Information not available.
Odor Odorless[4]

Hazard Identification and Safety

This compound is classified as a hazardous substance. The GHS classifications indicate it can cause skin and eye irritation and may cause respiratory irritation.

Hazard Classification Description Source
Skin Corrosion/Irritation Category 2: Causes skin irritation[4]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation[4]
STOT-Single Exposure Category 3: May cause respiratory irritation[4]

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash skin thoroughly after handling.[5]

  • P271: Use only outdoors or in a well-ventilated area.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the provided search results. For related compounds, such as Tetraethylammonium iodide, the following data has been reported:

Toxicity Metric Value Test Animal Route
LD5035 mg/kgMouseIntraperitoneal
LD5056 mg/kgMouseIntravenous

Note: This data is for Tetraethylammonium iodide and should be used as an indicative reference only.[6]

Handling, Storage, and First Aid

Experimental Protocol: Safe Handling and Storage

Safe handling and storage of this compound are critical to minimize exposure and risk.

Handling:

  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[7][8]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][7] Do not eat, drink, or smoke in the laboratory.

  • Dispensing: Avoid generating dust when handling the solid material.[7]

Storage:

  • Conditions: Store in a cool, dry, and well-ventilated place.[7][9]

  • Container: Keep the container tightly closed.[5][9]

  • Incompatibilities: Store away from strong oxidizing agents.[8] The material is noted to be hygroscopic and light-sensitive.[8][10]

First Aid Measures

In case of exposure, follow these first aid protocols:

Exposure Route First Aid Protocol Source
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]

Accidental Release and Disposal

Accidental Release: In the event of a spill, wear appropriate PPE.[7] Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7][8]

Disposal: Dispose of the waste material at an approved waste disposal plant, in accordance with local, state, and federal regulations.[5]

Visualized Safety Workflow

The following diagram illustrates the key decision-making process for the safe handling of this compound.

Triethylammonium_Iodide_Safety_Workflow Safe Handling Workflow for this compound start Start: Handling this compound ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check ventilation Work in a Well-Ventilated Area (Fume Hood) ppe_check->ventilation handling Handle with Care Avoid Dust Generation ventilation->handling storage Store in a Cool, Dry Place Keep Container Tightly Closed handling->storage After Use spill Accidental Spill Occurs handling->spill exposure Personal Exposure Occurs handling->exposure end End of Process storage->end spill_cleanup Follow Spill Cleanup Protocol (Use PPE, Collect Waste) spill->spill_cleanup waste_disposal Dispose of Waste Properly spill_cleanup->waste_disposal first_aid Administer First Aid (See Section 4.2) exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical seek_medical->end waste_disposal->end

Caption: A flowchart illustrating the key safety procedures for handling this compound.

References

Triethylammonium Iodide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Commercial Availability, Purity, and Methodologies

Introduction

Triethylammonium (B8662869) iodide (CAS No. 4636-73-1), a tertiary ammonium (B1175870) salt, is a chemical compound with potential applications in various fields of chemical synthesis and research. This technical guide provides a comprehensive overview of its commercial availability, purity grades, and relevant experimental protocols for professionals in research, and drug development. It is important to note that while information on the closely related quaternary ammonium salt, tetraethylammonium (B1195904) iodide, is abundant, specific technical data for triethylammonium iodide is less prevalent in publicly accessible resources. This guide focuses on the available information for this compound and provides context from related compounds where direct data is unavailable.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 4636-73-1[1]
Molecular Formula C6H16IN[2]
Molecular Weight 229.10 g/mol []
Synonyms Triethylamine (B128534) hydroiodide, N,N-Diethylethanamine hydroiodide[4]
Melting Point 173 °C (decomposes)[4]
Boiling Point 90.5 °C at 760 mmHg[1]

Commercial Availability

This compound is available from several chemical suppliers. The typical purity and supplier information are summarized below. It is important for researchers to contact the suppliers directly to obtain the most current and detailed product specifications.

SupplierReported PurityCAS Number
Alfa ChemistryNot specified4636-73-1[1]
BOC SciencesNot specified4636-73-1[]
Sigma-Aldrich (as triethylamine hydroiodide)Not specified4636-73-1
Arctom ScientificNot specified4636-73-1[5]
LookChemNot specified4636-73-1[4]

Purity Grades and Impurities

Detailed information on specific purity grades for commercially available this compound is not consistently provided by suppliers in publicly available documentation. It is reasonable to assume that standard technical grades are available. For applications requiring higher purity, researchers may need to perform additional purification steps.

The primary synthesis route for this compound involves the reaction of triethylamine with hydroiodic acid. Potential impurities could include unreacted starting materials (triethylamine and hydroiodic acid) and byproducts from side reactions.

Applications in Research and Drug Development

While specific documented applications of this compound in drug development are limited in the available literature, tertiary and quaternary ammonium salts, in general, have several roles in pharmaceutical and organic synthesis. These include their use as:

  • Phase-Transfer Catalysts: Facilitating reactions between reactants in different phases (e.g., organic and aqueous).

  • Reagents in Organic Synthesis: Acting as a source of iodide ions or as a basic catalyst.

  • Intermediates in the Synthesis of Active Pharmaceutical Ingredients (APIs): Serving as building blocks for more complex molecules.

Given its structure, this compound could potentially be used in similar applications. However, specific examples and protocols are not well-documented in the searched resources.

Experimental Protocols

Synthesis and Purification

A general method for the synthesis of triethylammonium salts involves the reaction of triethylamine with the corresponding acid. A purification method for this compound has been described, which involves recrystallization.

Purification by Recrystallization:

A documented method for the purification of this compound involves recrystallization from a cooled acetone/hexane mixture.[2][4] The general steps for recrystallization are outlined below.

  • Dissolution: Dissolve the impure this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., acetone).

  • Hot Filtration (optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, for instance, using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent (e.g., hexane) to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_and_Purification Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification (Recrystallization) Triethylamine Triethylamine Reaction Reaction Triethylamine->Reaction Hydroiodic_Acid Hydroiodic_Acid Hydroiodic_Acid->Reaction Crude_TEAI Crude Triethylammonium Iodide Reaction->Crude_TEAI Dissolution Dissolve in hot acetone Crude_TEAI->Dissolution Cooling Cool to induce crystallization Dissolution->Cooling Filtration Filter and wash with cold hexane Cooling->Filtration Drying Dry under vacuum Filtration->Drying Pure_TEAI Pure Triethylammonium Iodide Drying->Pure_TEAI

A flowchart of the synthesis and purification process for this compound.
Quality Control and Analytical Methods

General Analytical Techniques for Tertiary Amine Salts:

  • Titration: Acid-base titration can be used to determine the purity of the amine salt.

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the molecule and can be a qualitative tool to assess the presence of impurities.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to identify and quantify impurities.

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the main component and any impurities.

    • Ion Chromatography: Can be used to determine the iodide content.

  • Elemental Analysis: Can be used to determine the elemental composition (C, H, I, N) and confirm the empirical formula.

A general workflow for the quality control of a tertiary amine salt like this compound is depicted below.

Quality_Control_Workflow General Quality Control Workflow for this compound cluster_identification Identification cluster_purity Purity & Impurities Sample This compound Sample Physical_Tests Physical Characterization (Appearance, Melting Point) Sample->Physical_Tests Identification Identification Tests Sample->Identification Purity_Assay Purity and Impurity Analysis Sample->Purity_Assay Final_Specification Final Specification and Release Physical_Tests->Final_Specification Identification->Final_Specification IR IR Spectroscopy Identification->IR NMR NMR Spectroscopy Identification->NMR Purity_Assay->Final_Specification Titration Titration Purity_Assay->Titration HPLC HPLC Purity_Assay->HPLC Elemental_Analysis Elemental Analysis Purity_Assay->Elemental_Analysis

A diagram showing a typical quality control process for a chemical compound.

Conclusion

This compound is a commercially available tertiary ammonium salt. While detailed technical information regarding its specific purity grades, applications in drug development, and validated analytical methods is not as extensively documented as for other related ammonium salts, this guide provides a summary of the currently available data. Researchers and drug development professionals should consider the information presented here as a starting point and are encouraged to perform further purification and develop specific analytical methods as required for their particular applications. Direct communication with chemical suppliers is recommended to obtain detailed product specifications.

References

Methodological & Application

Application Notes and Protocols for Triethylammonium Iodide in Perovskite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of triethylammonium (B8662869) iodide (TEAI) as a precursor for the synthesis and passivation of perovskite materials, particularly for applications in high-performance solar cells. The inclusion of bulky organic cations like triethylammonium has been demonstrated to enhance the stability and efficiency of perovskite devices by forming 2D/3D heterostructures that passivate defects and protect the perovskite layer from environmental degradation.

Mechanism of Action: The Role of Triethylammonium Iodide

This compound ((C₂H₅)₃NHI) is a bulky organic ammonium (B1175870) salt that, when introduced into perovskite fabrication, can significantly influence the resulting film's properties and the performance of the optoelectronic device. Its primary roles are:

  • Surface Passivation: The large triethylammonium (TEA⁺) cations can interact with the surface of a 3D perovskite film, such as methylammonium (B1206745) lead iodide (MAPbI₃). This interaction can passivate iodide vacancy defects, which are common in solution-processed perovskite films and act as non-radiative recombination centers. By neutralizing these defects, the charge carrier lifetime is extended, leading to improved open-circuit voltage (Voc) and fill factor (FF) in solar cells.

  • Formation of 2D/3D Heterostructures: The reaction of TEAI with the lead iodide-rich surface of a 3D perovskite can lead to the in situ formation of a thin, two-dimensional (2D) perovskite layer (TEAPbI₃) on top of the bulk 3D perovskite. This 2D capping layer acts as a protective barrier against moisture and other environmental factors that can degrade the underlying 3D perovskite.

  • Crystal Growth Modulation: The presence of bulky organic cations can influence the crystallization kinetics of the perovskite film, potentially leading to larger grain sizes and a more uniform morphology with fewer pinholes. This improved film quality can enhance the short-circuit current density (Jsc).

Data Presentation

The following tables summarize the quantitative data on the performance of perovskite solar cells with and without the use of bulky organic ammonium iodide additives for surface passivation.

Table 1: Performance of Perovskite Solar Cells with Diethylammonium (B1227033) Iodide (DAI) Treatment

TreatmentVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Control1.12124.1879.621.58
DAI-Treated1.15424.5281.323.50

Data extracted from a study on in-situ surface regulation using diethylammonium iodide.[2]

Table 2: Performance of Perovskite Solar Cells with Phenylthis compound (PTEAI) Passivation

DeviceVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Pristine1.0823.8173.018.8
PTEAI-Treated1.1024.1576.020.2

Data extracted from a study on the use of phenylthis compound for surface passivation.[2]

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound, the fabrication of a baseline MAPbI₃ perovskite solar cell, and the post-treatment passivation using this compound.

Protocol 1: Synthesis of this compound (TEAI)

This protocol describes the synthesis of the this compound precursor.

Materials:

  • Triethylamine (B128534) ((C₂H₅)₃N)

  • Hydroiodic acid (HI, 57 wt% in water)

  • Diethyl ether

  • Ethanol (B145695)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve triethylamine in ethanol.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric amount of hydroiodic acid dropwise to the triethylamine solution while stirring.

  • Continue stirring the reaction mixture in the ice bath for 2 hours.

  • Remove the solvent using a rotary evaporator.

  • Wash the resulting white precipitate with diethyl ether three times to remove any unreacted starting materials.

  • Recrystallize the product from ethanol to obtain purified white crystals of this compound.

  • Dry the purified crystals in a vacuum oven overnight at 60 °C.

Protocol 2: Fabrication of MAPbI₃ Perovskite Solar Cell (Baseline)

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.

Materials:

  • FTO-coated glass substrates

  • Zinc powder

  • 2 M HCl

  • Deionized water, isopropanol (B130326), acetone

  • Titanium diisopropoxide bis(acetylacetonate) solution in isopropanol (for TiO₂ compact layer)

  • Methylammonium iodide (MAI)

  • Lead(II) iodide (PbI₂)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Chlorobenzene (B131634) (antisolvent)

  • Spiro-OMeTAD (hole transport material)

  • 4-tert-butylpyridine (tBP)

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution in acetonitrile

  • Gold (Au) or Silver (Ag) for evaporation

Procedure:

  • Substrate Cleaning:

    • Pattern the FTO-coated glass substrates using zinc powder and 2 M HCl.

    • Sequentially sonicate the substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat the titanium diisopropoxide bis(acetylacetonate) solution onto the FTO substrates at 2000 rpm for 60 seconds.

    • Anneal the substrates at 500 °C for 30 minutes to form a compact TiO₂ layer.

  • Perovskite Precursor Solution Preparation:

    • Prepare a 1.4 M precursor solution by dissolving MAI and PbI₂ in a 4:1 (v/v) mixture of DMF and DMSO.

    • Stir the solution at 60 °C for at least 2 hours.

  • Perovskite Film Deposition (in a nitrogen-filled glovebox):

    • Transfer the substrates with the TiO₂ layer into the glovebox.

    • Spin-coat the perovskite precursor solution at 1000 rpm for 10 seconds, followed by 4000 rpm for 30 seconds.

    • During the second step, at approximately the 20-second mark, dispense 100 µL of chlorobenzene onto the spinning substrate.

    • Immediately transfer the substrate to a hotplate and anneal at 100 °C for 60 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare the spiro-OMeTAD solution by dissolving 72.3 mg of spiro-OMeTAD in 1 mL of chlorobenzene, and then add 28.8 µL of tBP and 17.5 µL of the Li-TFSI solution.

    • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Metal Electrode Deposition:

    • Mask the device area.

    • Thermally evaporate an 80-100 nm thick gold or silver electrode onto the HTL under high vacuum.

Protocol 3: Post-Treatment of MAPbI₃ Film with this compound

This protocol describes the surface passivation of the prepared MAPbI₃ film using a TEAI solution.

Materials:

  • MAPbI₃ film on substrate (from Protocol 2, step 4)

  • This compound (TEAI) (from Protocol 1)

  • Isopropanol (IPA)

Procedure:

  • TEAI Solution Preparation:

  • Post-Treatment Application (in a nitrogen-filled glovebox):

    • After annealing the MAPbI₃ film and allowing it to cool to room temperature, spin-coat the TEAI/IPA solution onto the MAPbI₃ film.

  • Completion of Device Fabrication:

    • Proceed with the deposition of the hole transport layer and the metal electrode as described in Protocol 2 (steps 5 and 6).

Visualizations

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Product Triethylamine Triethylamine in Ethanol Reaction Stirring in Ice Bath (2 hours) Triethylamine->Reaction HI Hydroiodic Acid HI->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Washing Washing with Diethyl Ether Evaporation->Washing Recrystallization Recrystallization from Ethanol Washing->Recrystallization Drying Vacuum Drying (60°C) Recrystallization->Drying TEAI This compound (TEAI) White Crystals Drying->TEAI

Caption: Workflow for the synthesis of this compound precursor.

Diagram 2: Perovskite Solar Cell Fabrication Workflow

G cluster_prep Substrate Preparation cluster_perovskite Perovskite Layer Formation (Glovebox) cluster_device Device Completion A FTO Substrate Cleaning B TiO₂ ETL Deposition (Spin Coating & Annealing) A->B C MAPbI₃ Deposition (Spin Coating & Antisolvent) B->C D Annealing (100°C) C->D E TEAI Post-Treatment (Spin Coating & Annealing) D->E F Spiro-OMeTAD HTL (Spin Coating) E->F G Metal Electrode (Thermal Evaporation) F->G

Caption: Step-by-step workflow for the fabrication of a perovskite solar cell with TEAI passivation.

Diagram 3: Signaling Pathway of TEAI Passivation

G cluster_before Before Passivation cluster_after After TEAI Passivation cluster_outcome Device Performance MAPbI3_defects 3D MAPbI₃ Perovskite (with surface defects) Recombination Non-radiative Recombination MAPbI3_defects->Recombination TEAI_passivated 2D TEAPbI₃ Layer on 3D MAPbI₃ Perovskite Reduced_recombination Reduced Non-radiative Recombination TEAI_passivated->Reduced_recombination Enhanced_stability Enhanced Stability TEAI_passivated->Enhanced_stability Improved_Voc_FF Increased V_oc & FF Reduced_recombination->Improved_Voc_FF TEAI_solution TEAI in IPA (Post-treatment) TEAI_solution->TEAI_passivated In situ reaction

Caption: Mechanism of performance enhancement by TEAI passivation.

References

Application Notes and Protocols for the Fabrication of 2D/3D Perovskite Solar Cells using Triethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Triethylammonium (B8662869) iodide (TEAI) is a key additive in the fabrication of 2D/3D perovskite solar cells, playing a crucial role in enhancing their efficiency and stability. As a bulky organic cation, TEAI facilitates the formation of a 2D perovskite capping layer on the 3D perovskite film. This layered structure is instrumental in passivating defects, improving crystal quality, and enhancing moisture resistance, ultimately leading to superior device performance. These notes provide a comprehensive overview of the role of TEAI and detailed protocols for the fabrication of high-performance 2D/3D perovskite solar cells.

Role of Triethylammonium Iodide in 2D Perovskite Solar Cells

The incorporation of this compound as an additive in the fabrication of perovskite solar cells offers several key advantages that contribute to improved device performance and stability.

Crystal Growth Promotion and Film Morphology Enhancement: The presence of the bulky triethylammonium cation influences the crystallization process of the perovskite film. It acts as a template, guiding the formation of larger, more uniform crystal grains with fewer pinholes.[1][2][3] This improved morphology is critical for efficient charge transport and reduced charge recombination at grain boundaries.[1]

Defect Passivation: Surface defects and grain boundaries in the perovskite film are major sources of non-radiative recombination, which limits the open-circuit voltage (Voc) and overall power conversion efficiency (PCE). The large organic cations from TEAI can effectively passivate these defect sites. It is believed that the positively charged triethylammonium cations interact with under-coordinated iodide ions and passivate iodide vacancies, while the iodide anions from TEAI can fill iodide vacancies. This reduction in defect density leads to a significant decrease in charge recombination, thereby increasing the Voc and fill factor (FF) of the solar cell.

Enhanced Stability: One of the primary challenges for perovskite solar cells is their long-term stability, particularly their susceptibility to degradation from moisture. The hydrophobic nature of the bulky triethylammonium cations in the 2D capping layer acts as a barrier, preventing moisture ingress and improving the overall environmental stability of the device.[1][3]

Quantitative Data Presentation

The following table summarizes the impact of this compound (or its analogue, diethylammonium (B1227033) iodide - DAI) on the performance of perovskite solar cells, as reported in the literature.

Additive ConcentrationPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Reference
0% (Control)15.73---[1]
7% DAI17.121.0422.8372.09[4]
10% DAI 19.05 1.05 22.95 79.04 [1][2][3]
15% DAI17.721.0222.3377.91[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the fabrication of an n-i-p planar perovskite solar cell incorporating this compound.

Materials and Reagents:
  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Zinc powder

  • 2M HCl

  • Detergent, deionized water, acetone, isopropanol (B130326)

  • SnO₂ precursor solution (e.g., commercial nanoparticle solution)

  • Perovskite precursors: Lead iodide (PbI₂), Methylammonium iodide (MAI)

  • This compound (TEAI)

  • Solvents: N,N-dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)

  • Anti-solvent: Chlorobenzene

  • Hole Transport Layer (HTL) solution: Spiro-OMeTAD, 4-tert-butylpyridine (B128874), Li-TFSI solution

  • Metal for electrode: Gold (Au) or Silver (Ag)

Protocol 1: One-Step Solution Processing with TEAI Additive

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell using a one-step deposition method with the TEAI additive incorporated directly into the perovskite precursor solution.

1. Substrate Preparation: a. Etch the FTO-coated glass substrates using zinc powder and 2M HCl to create the desired electrode pattern. b. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to remove any organic residues and improve the wettability.

2. Electron Transport Layer (ETL) Deposition: a. Prepare a SnO₂ precursor solution by diluting a commercial SnO₂ nanoparticle solution with deionized water. b. Spin-coat the SnO₂ solution onto the FTO substrates at 3000 rpm for 30 seconds. c. Anneal the substrates at 150°C for 30 minutes in ambient air.

3. Perovskite Precursor Solution Preparation (with TEAI): a. In a nitrogen-filled glovebox, prepare the 3D perovskite precursor solution. For a standard MAPbI₃ solution, dissolve PbI₂ and MAI in a co-solvent of DMF and DMSO (e.g., 4:1 v/v). b. Prepare a separate stock solution of TEAI in DMF. c. Add the desired molar percentage of the TEAI solution to the 3D perovskite precursor solution. For example, to achieve a 10% molar ratio of TEAI with respect to PbI₂, add the corresponding volume of the TEAI stock solution. d. Stir the final precursor solution at 60°C for at least 2 hours.

4. Perovskite Film Deposition: a. Transfer the cooled SnO₂-coated substrates into the glovebox. b. Spin-coat the perovskite precursor solution containing TEAI onto the SnO₂ layer. A two-step spin-coating program is often used: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds. c. During the second step of the spin-coating (at around the 10-second mark), dispense an anti-solvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate. d. Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.

5. Hole Transport Layer (HTL) Deposition: a. Prepare the spiro-OMeTAD solution by dissolving spiro-OMeTAD in chlorobenzene, and then add 4-tert-butylpyridine and a lithium salt solution (Li-TFSI in acetonitrile). b. Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

6. Metal Electrode Deposition: a. Create a mask to define the active area of the solar cell (typically 0.09 cm²). b. Thermally evaporate an 80-100 nm thick gold (Au) or silver (Ag) electrode onto the HTL.

Visualizations

Experimental Workflow

experimental_workflow cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_final Device Finalization sub_prep1 FTO Cleaning sub_prep2 UV-Ozone Treatment sub_prep1->sub_prep2 etl ETL (SnO2) Spin Coating & Annealing sub_prep2->etl perovskite Perovskite (with TEAI) Spin Coating & Annealing etl->perovskite htl HTL (spiro-OMeTAD) Spin Coating perovskite->htl electrode Metal Electrode Evaporation htl->electrode characterization Device Characterization electrode->characterization

Caption: One-step fabrication workflow for perovskite solar cells with a TEAI additive.

Mechanism of TEAI-Induced Perovskite Crystal Growth

mechanism cluster_solution Precursor Solution cluster_process Crystallization Process cluster_result Resulting Film cluster_key Role of TEAI precursors PbI2, MAI, TEAI in DMF/DMSO nucleation Nucleation precursors->nucleation Spin Coating & Antisolvent Quenching growth Crystal Growth nucleation->growth passivation Defect Passivation growth->passivation film Large, Uniform Grains Reduced Defects Enhanced Stability growth->film passivation->film teai_role TEAI acts as a crystallization template and passivating agent teai_role->nucleation teai_role->passivation

Caption: Mechanism of TEAI's influence on perovskite crystal growth and defect passivation.

References

Application of Triethylammonium Iodide in Ruddles-Popper Perovskites: Enhancing Stability and Efficiency in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruddlesden-Popper (RP) perovskites are a class of two-dimensional (2D) or quasi-2D layered materials that have garnered significant interest for their potential to overcome the stability issues inherent in their three-dimensional (3D) counterparts. These materials are characterized by the general formula (A')₂ (A)n-₁BₙX₃ₙ₊₁, where A' is a large organic cation that separates the inorganic perovskite layers. The incorporation of bulky organic cations, such as triethylammonium (B8662869) iodide, at the surface or within the bulk of 3D perovskite films can induce the formation of a 2D or quasi-2D RP layer. This layer acts as a protective barrier against environmental factors like moisture and oxygen, thereby enhancing the long-term stability of the perovskite solar cell (PSC). Furthermore, the bulky cations can passivate surface defects, reduce non-radiative recombination, and improve charge extraction, leading to higher power conversion efficiencies (PCE).

This document provides detailed application notes and protocols for the use of triethylammonium iodide in the fabrication of Ruddlesden-Popper perovskite-based solar cells. It is intended to guide researchers in the synthesis and characterization of these materials and in the fabrication and testing of high-performance PSCs.

Data Presentation

The use of bulky ammonium (B1175870) iodides as a surface treatment for 3D perovskite films has been shown to significantly improve the performance and stability of perovskite solar cells. The following tables summarize the quantitative data from studies using analogous bulky cations, demonstrating the potential benefits of incorporating this compound.

Table 1: Performance of Perovskite Solar Cells with and without Bulky Ammonium Iodide Treatment

TreatmentVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Pristine 3D Perovskite1.1122.876.819.43
With (R)-(-)-1-cyclohexylethylamine iodide (R-CEAI)1.19523.580.122.52[1][2]
With Dibenzylammonium Iodide (DBAI)1.17122.979.521.54[1]

Table 2: Stability of Perovskite Solar Cells with and without Bulky Ammonium Iodide Treatment

TreatmentInitial PCE (%)PCE after 1000h (%)Retention (%)
Pristine 3D Perovskite19.4310.5554.30[1][2]
With (R)-(-)-1-cyclohexylethylamine iodide (R-CEAI)22.5219.0084.34[1][2]
With Dibenzylammonium Iodide (DBAI)21.5419.3990.00[1]

Experimental Protocols

The following protocols are adapted from established procedures for the fabrication of high-efficiency perovskite solar cells incorporating a 2D Ruddlesden-Popper layer via surface treatment with a bulky ammonium iodide. While a specific protocol for this compound is not widely published, the following adapted method, based on the use of similar bulky cations like (R)-(-)-1-cyclohexylethylamine iodide, provides a robust starting point.

Materials and Reagents
  • Substrates: Fluorine-doped tin oxide (FTO) coated glass

  • Electron Transport Layer (ETL): SnO₂ colloidal dispersion

  • Perovskite Precursors:

    • Lead(II) iodide (PbI₂)

    • Formamidinium iodide (FAI)

    • Methylammonium bromide (MABr)

    • Methylammonium chloride (MACl)

  • Solvents:

  • Bulky Cation Solution:

    • This compound (TEAI)

  • Hole Transport Layer (HTL): Spiro-OMeTAD

  • HTL Additives:

    • bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)

    • 4-tert-butylpyridine (tBP)

  • Metal Contact: Gold (Au) or Silver (Ag)

Protocol 1: Fabrication of 3D Perovskite Film
  • Substrate Cleaning:

    • Clean FTO substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

  • ETL Deposition:

    • Spin-coat a SnO₂ colloidal dispersion onto the FTO substrate at 4000 rpm for 30 seconds.

    • Anneal the substrates at 150°C for 30 minutes in ambient air.

  • Perovskite Precursor Solution Preparation:

    • Prepare a 1.5 M perovskite precursor solution by dissolving PbI₂, FAI, MABr, and MACl in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).

  • Perovskite Film Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution onto the SnO₂ layer in two stages: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.

    • During the second stage, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate 15 seconds before the end of the program.

    • Anneal the films at 100°C for 60 minutes.

Protocol 2: In-situ Formation of a 2D Ruddlesden-Popper Layer using this compound
  • This compound (TEAI) Solution Preparation:

    • Prepare a solution of TEAI in isopropanol (IPA) at a concentration of 10 mg/mL.

  • Surface Treatment:

    • Allow the 3D perovskite films to cool to room temperature after annealing.

    • Spin-coat the TEAI solution onto the 3D perovskite film at 4000 rpm for 30 seconds.

    • Anneal the films at 100°C for 10 minutes to promote the formation of the 2D RP layer.

  • HTL Deposition:

    • Prepare the Spiro-OMeTAD solution by dissolving Spiro-OMeTAD in chlorobenzene and adding Li-TFSI and tBP as dopants.

    • Spin-coat the HTL solution onto the 2D/3D perovskite film at 4000 rpm for 30 seconds.

  • Metal Electrode Deposition:

    • Deposit a gold or silver back contact by thermal evaporation through a shadow mask.

Visualizations

Experimental Workflow for 2D/3D Perovskite Solar Cell Fabrication

G cluster_0 Substrate Preparation cluster_1 Perovskite Deposition cluster_2 2D Layer Formation cluster_3 Device Completion FTO Cleaning FTO Cleaning SnO2 Deposition (ETL) SnO2 Deposition (ETL) FTO Cleaning->SnO2 Deposition (ETL) ETL Annealing ETL Annealing SnO2 Deposition (ETL)->ETL Annealing 3D Perovskite Spin-Coating 3D Perovskite Spin-Coating ETL Annealing->3D Perovskite Spin-Coating Anti-Solvent Quenching Anti-Solvent Quenching 3D Perovskite Spin-Coating->Anti-Solvent Quenching 3D Perovskite Annealing 3D Perovskite Annealing Anti-Solvent Quenching->3D Perovskite Annealing TEAI Solution Spin-Coating TEAI Solution Spin-Coating 3D Perovskite Annealing->TEAI Solution Spin-Coating 2D Layer Annealing 2D Layer Annealing TEAI Solution Spin-Coating->2D Layer Annealing HTL Deposition HTL Deposition 2D Layer Annealing->HTL Deposition Metal Contact Evaporation Metal Contact Evaporation HTL Deposition->Metal Contact Evaporation Finished Device Finished Device Metal Contact Evaporation->Finished Device

Fabrication workflow for 2D/3D perovskite solar cells.
Logical Relationship of TEAI Application and Perovskite Properties```dot

G This compound (TEAI) Application This compound (TEAI) Application Formation of 2D RP Layer Formation of 2D RP Layer This compound (TEAI) Application->Formation of 2D RP Layer Passivation of Surface Defects Passivation of Surface Defects This compound (TEAI) Application->Passivation of Surface Defects Improved Moisture Resistance Improved Moisture Resistance Formation of 2D RP Layer->Improved Moisture Resistance Enhanced Charge Extraction Enhanced Charge Extraction Formation of 2D RP Layer->Enhanced Charge Extraction Reduced Non-Radiative Recombination Reduced Non-Radiative Recombination Passivation of Surface Defects->Reduced Non-Radiative Recombination Increased Device Stability Increased Device Stability Improved Moisture Resistance->Increased Device Stability Increased PCE Increased PCE Reduced Non-Radiative Recombination->Increased PCE Enhanced Charge Extraction->Increased PCE

Energy level diagram of a 2D/3D perovskite solar cell.

References

Application Notes and Protocols for Triethylammonium Iodide as a Phase-Transfer Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and protocols for triethylammonium (B8662869) iodide as a phase-transfer catalyst are not extensively available in the reviewed literature. The following application notes and protocols are based on the well-established principles of phase-transfer catalysis (PTC) and draw upon data from analogous quaternary ammonium (B1175870) iodides, such as tetramethylammonium (B1211777) iodide (TMAI) and tetrabutylammonium (B224687) iodide (TBAI). The reactivity and efficacy of triethylammonium iodide are expected to be comparable in the described applications.

Introduction to this compound in Phase-Transfer Catalysis

This compound [(CH₃CH₂)₃N⁺I⁻] is a quaternary ammonium salt that can function as an effective phase-transfer catalyst (PTC). PTCs are instrumental in organic synthesis for facilitating reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1] The triethylammonium cation, being lipophilic, can form an ion pair with an anion from the aqueous phase and transport it into the organic phase where the reaction with an organic substrate occurs.[1][2] This transfer overcomes the insolubility barrier of the reactants, often leading to faster reaction rates, milder reaction conditions, and improved yields.[3]

The iodide counter-ion in this compound can also play a co-catalytic role, particularly in nucleophilic substitution reactions involving alkyl chlorides or bromides. Through an in-situ Finkelstein-type reaction, the iodide can convert a less reactive alkyl halide into a more reactive alkyl iodide, further accelerating the desired transformation.

Mechanism of Action

The catalytic cycle of a quaternary ammonium salt like this compound in a typical liquid-liquid or solid-liquid phase-transfer system involves the following key steps:

  • Anion Exchange: In the aqueous or at the solid-liquid interface, the triethylammonium cation (Q⁺) exchanges its iodide anion for the reacting anion (Nu⁻) from an inorganic salt (e.g., NaOH, KCN).[1]

  • Phase Transfer: The newly formed lipophilic ion pair, [Q⁺Nu⁻], is soluble in the organic phase and migrates across the phase boundary.[1]

  • Reaction in the Organic Phase: In the organic phase, the "naked" anion (Nu⁻) is highly reactive as it is not strongly solvated. It reacts with the organic substrate (R-X) to form the desired product (R-Nu).[1]

  • Catalyst Regeneration: The triethylammonium cation then pairs with the leaving group anion (X⁻) to form [Q⁺X⁻], which is also soluble in the organic phase. This ion pair then returns to the aqueous phase or the interface to restart the catalytic cycle.[1]

PTC_Mechanism cluster_aqueous Aqueous Phase / Solid Surface cluster_organic Organic Phase aq_start Na⁺Nu⁻ aq_end Na⁺X⁻ catalyst_aq [(C₂H₅)₃NH]⁺I⁻ catalyst_org_nu [(C₂H₅)₃NH]⁺Nu⁻ catalyst_aq->catalyst_org_nu Anion Exchange & Phase Transfer org_substrate R-X org_product R-Nu catalyst_org_nu->org_product Reaction catalyst_org_x [(C₂H₅)₃NH]⁺X⁻ catalyst_org_x->catalyst_aq Catalyst Regeneration

Caption: General mechanism of phase-transfer catalysis.

Application Notes

O-Alkylation of Phenols (Williamson Ether Synthesis)

Phase-transfer catalysis is highly effective for the Williamson ether synthesis, allowing for the use of aqueous alkali metal hydroxides instead of hazardous reagents like sodium hydride.[4] this compound can facilitate the transfer of the hydroxide (B78521) ion or the generated phenoxide ion into the organic phase for reaction with an alkyl halide.[5]

Table 1: Comparison of Phase-Transfer Catalysts in Williamson Ether Synthesis

CatalystSubstrateAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
TBAB4-Ethylphenol (B45693)Methyl IodideNaOHDichloromethane (B109758)/WaterReflux1~90 (crude)[6]
TBABAlcohol1-Bromooctane50% aq. NaOHToluene70-806-8Not specified[4]
TBAISolketalAlkyl Bromideaq. KOHNone1002421-94[7]
TBABPhenolButyl BromideNot specifiedNot specifiedNot specifiedNot specifiedNot specified[7]

TBAB: Tetrabutylammonium Bromide, TBAI: Tetrabutylammonium Iodide

N-Alkylation of Heterocycles

N-alkylation of nitrogen-containing heterocycles such as indoles and imides is a common transformation in drug development. Phase-transfer catalysis provides a mild and efficient method for these reactions, often avoiding the need for strong, non-nucleophilic bases and anhydrous solvents.[8][9] The catalyst transports the deprotonated N-anion from the solid or aqueous phase into the organic phase.[8]

Table 2: Comparison of Phase-Transfer Catalysts in N-Alkylation Reactions

CatalystSubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Bu₄N⁺HSO₄⁻Indole (B1671886)Alkyl Halides50% aq. NaOHBenzene (B151609)Not specifiedNot specified78-98[9]
TBAIPhosphoramideChloromethyl pivalateCs₂CO₃DMSORTNot specified27 (isolated)[8]
TBABPhthalimideBenzyl (B1604629) HalidesK₂CO₃NoneSpontaneousNot specifiedHigh[10]

TBAI: Tetrabutylammonium Iodide, TBAB: Tetrabutylammonium Bromide

C-Alkylation of Active Methylene (B1212753) Compounds

The alkylation of carbanions derived from active methylene compounds (e.g., malonic esters, β-ketoesters) is a fundamental C-C bond-forming reaction.[11] Phase-transfer catalysis, often combined with microwave irradiation, offers a green and efficient alternative to traditional methods that use strong bases in anhydrous organic solvents.[11][12]

Table 3: Comparison of Phase-Transfer Catalysts in C-Alkylation Reactions

CatalystSubstrateAlkylating AgentBaseConditionsYield (%)Reference
TBABDiethyl MalonateAlkyl HalidesK₂CO₃MW, Solvent-freeHigh[11]
TEBACEthyl AcetoacetateAlkyl HalidesKOH/K₂CO₃MW, 60-80°C59-82[11]
TBABHydantoinsVarious Electrophiles50% aq. KOHToluene, RTHigh[13]

TBAB: Tetrabutylammonium Bromide, TEBAC: Triethylbenzylammonium Chloride, MW: Microwave

Experimental Protocols

Experimental_Workflow A 1. Reaction Setup Combine reactants, catalyst, and solvents in a flask. B 2. Reaction Heat and stir vigorously for the specified time. Monitor by TLC/GC. A->B C 3. Work-up Cool, add water, and transfer to a separatory funnel. B->C D 4. Extraction Separate layers. Wash organic phase with water and brine. C->D E 5. Drying & Concentration Dry organic layer (e.g., MgSO₄), filter, and evaporate solvent. D->E F 6. Purification Purify crude product by distillation or chromatography. E->F

Caption: A typical experimental workflow for a PTC reaction.
Protocol 1: O-Alkylation of 4-Ethylphenol (Williamson Ether Synthesis)

This protocol is adapted from a procedure using tetrabutylammonium bromide as the catalyst.[6]

Materials:

  • 4-Ethylphenol

  • Sodium hydroxide (NaOH)

  • This compound

  • Methyl iodide

  • Dichloromethane

  • Deionized water

  • Standard laboratory glassware (conical vial, reflux condenser, magnetic stirrer, separatory funnel)

Procedure:

  • Reaction Setup: In a 5 mL conical vial equipped with a magnetic spin vane, combine 4-ethylphenol (1.0 eq), crushed sodium hydroxide (1.0 eq), and this compound (0.1 eq).

  • Solvent Addition: Add dichloromethane and a minimal amount of water to create a biphasic system.

  • Reagent Addition: Attach a reflux condenser and add methyl iodide (1.2 eq) through the top of the condenser.

  • Reaction Conditions: Gently heat the mixture to reflux (approx. 40°C for dichloromethane) with vigorous stirring for one hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel.

  • Extraction: Add deionized water to dissolve the inorganic salts. Separate the organic layer. Wash the organic layer sequentially with 5% aqueous NaOH and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, 4-ethoxytoluene.

  • Purification: The crude product can be further purified by column chromatography if necessary.

Protocol 2: N-Alkylation of Indole

This protocol is based on a general procedure for the N-alkylation of indole using a quaternary ammonium salt.[9]

Materials:

  • Indole

  • 50% Aqueous sodium hydroxide (NaOH)

  • This compound

  • Benzyl bromide

  • Benzene or Toluene

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve indole (1.0 eq) in benzene or toluene.

  • Catalyst and Base Addition: Add this compound (0.05 - 0.1 eq) to the organic solution. Add an equal volume of 50% aqueous sodium hydroxide.

  • Reagent Addition: While stirring vigorously, add benzyl bromide (1.1 eq) dropwise to the biphasic mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the mixture to room temperature and transfer to a separatory funnel.

  • Extraction: Dilute with water and separate the layers. Wash the organic layer with water until neutral, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-benzylindole by column chromatography on silica (B1680970) gel.

Protocol 3: C-Alkylation of Diethyl Malonate

This protocol is adapted from a solvent-free, microwave-assisted procedure using tetrabutylammonium bromide.[11]

Materials:

  • Diethyl malonate

  • Potassium carbonate (K₂CO₃), finely powdered

  • This compound

  • 1-Bromobutane (B133212)

  • Microwave reactor or a domestic microwave oven with appropriate safety precautions

  • Diethyl ether and water for work-up

Procedure:

  • Reaction Setup: In a microwave-safe vessel, thoroughly mix diethyl malonate (1.0 eq), potassium carbonate (2.0 eq), and this compound (0.1 eq).

  • Reagent Addition: Add 1-bromobutane (2.2 eq) to the solid mixture.

  • Reaction Conditions: Place the vessel in the microwave reactor and irradiate at a suitable power level and temperature (e.g., 80-120°C) for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by GC or TLC after a short irradiation time.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Extraction: Add water and diethyl ether to the vessel. Transfer the contents to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude diethyl dibutylmalonate by vacuum distillation.

Applications cluster_applications Key Synthetic Applications catalyst This compound as Phase-Transfer Catalyst o_alkylation O-Alkylation (e.g., Williamson Ether Synthesis) catalyst->o_alkylation n_alkylation N-Alkylation (e.g., Indoles, Imides) catalyst->n_alkylation c_alkylation C-Alkylation (e.g., Active Methylene Compounds) catalyst->c_alkylation

Caption: Key applications of this compound in PTC.

References

Application Notes and Protocols for the Synthesis of Cyclic Carbonates using Triethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of cyclic carbonates from epoxides and carbon dioxide (CO₂) utilizing triethylammonium (B8662869) iodide as a catalyst. Triethylammonium iodide serves as a simple, cost-effective, and efficient bifunctional catalyst, promoting the cycloaddition reaction under mild conditions. These protocols are intended for researchers and scientists in the fields of organic synthesis, green chemistry, and drug development.

Introduction

The conversion of carbon dioxide, a readily available and renewable C1 feedstock, into value-added chemicals is a cornerstone of sustainable chemistry. The synthesis of five-membered cyclic carbonates through the cycloaddition of CO₂ to epoxides is a 100% atom-economical reaction that has garnered significant attention.[1] Cyclic carbonates are versatile compounds with applications as green polar aprotic solvents, electrolytes in lithium-ion batteries, and as intermediates in the synthesis of pharmaceuticals and polycarbonates.

While various catalytic systems have been developed for this transformation, many require harsh reaction conditions, expensive ligands, or complex metal catalysts. This compound, more accurately referred to as triethylamine (B128534) hydroiodide, has emerged as a simple yet highly effective bifunctional organocatalyst for this reaction.[2][3][4] Its efficacy stems from the cooperative action of the ammonium (B1175870) proton, which acts as a Lewis acid to activate the epoxide, and the iodide anion, which serves as a nucleophile to initiate ring-opening.[3] This dual functionality allows the reaction to proceed efficiently under mild temperatures and atmospheric pressure of CO₂.[3]

These application notes provide a comprehensive protocol for the synthesis of cyclic carbonates using this compound, including quantitative data on catalyst performance and a detailed experimental workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of styrene (B11656) carbonate from styrene oxide using this compound as a catalyst.

ParameterValueReference
Substrate Styrene Oxide[3]
Catalyst This compound (10 mol%)[3]
Temperature 35 °C[3]
CO₂ Pressure 1 atm (balloon)[3]
Reaction Time 24 hours[3]
Isolated Yield 92%[3]
Solvent Solvent-free[3]

Experimental Protocol

This protocol details the synthesis of styrene carbonate from styrene oxide using this compound as a catalyst.

Materials:

  • Styrene oxide (≥97%)

  • This compound (≥98%)

  • Carbon dioxide (balloon grade or higher)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • CO₂-filled balloon with a needle adapter

  • Standard glassware for workup and purification

  • Rotary evaporator

Procedure:

  • To a two-neck round-bottom flask equipped with a magnetic stir bar, add styrene oxide.

  • Add this compound (10 mol% relative to the styrene oxide).

  • Fit one neck of the flask with a septum and the other with a gas inlet adapter connected to a CO₂-filled balloon.

  • Purge the flask with CO₂ by briefly evacuating and backfilling with CO₂ gas three times.

  • Place the flask in a heating mantle or oil bath pre-heated to 35 °C.

  • Stir the reaction mixture vigorously for 24 hours under a positive pressure of CO₂ (maintained by the balloon).

  • After 24 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

  • The resulting mixture can be directly purified by column chromatography on silica gel.

  • Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the pure styrene carbonate.

  • The isolated product can be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy).

Control Experiments:

To highlight the importance of the bifunctional nature of this compound, control experiments can be performed.[3]

  • Using Triethylamine alone: Replacing this compound with triethylamine under the same reaction conditions results in almost no formation of the cyclic carbonate.[3]

  • Using Hydroiodic Acid alone: Similarly, using only hydroiodic acid does not yield the desired product.[3]

  • Using Tetraalkylammonium Iodides: Tetraethylammonium iodide and tetrabutylammonium (B224687) iodide show significantly lower reactivity compared to this compound under these mild conditions, demonstrating the crucial role of the acidic proton.[3]

Diagrams

The following diagrams illustrate the proposed reaction mechanism and the experimental workflow.

Reaction_Mechanism cluster_activation Epoxide Activation cluster_ring_opening Nucleophilic Attack & Ring Opening cluster_co2_insertion CO2 Insertion cluster_cyclization Cyclization & Catalyst Regeneration Epoxide Epoxide Activated_Epoxide Activated Epoxide (Hydrogen Bonding) Epoxide->Activated_Epoxide H-Bonding HNEt3I Et3N+-H  I- HNEt3I->Activated_Epoxide Ring_Opened_Intermediate Ring-Opened Alkoxide Intermediate Activated_Epoxide->Ring_Opened_Intermediate Iodide I- Iodide->Activated_Epoxide Nucleophilic Attack Carbonate_Intermediate Halocarbonate Intermediate Ring_Opened_Intermediate->Carbonate_Intermediate CO2 CO2 CO2->Carbonate_Intermediate Insertion Cyclic_Carbonate Cyclic Carbonate Carbonate_Intermediate->Cyclic_Carbonate Intramolecular Cyclization Catalyst_Regen Et3N+-H  I- Cyclic_Carbonate->Catalyst_Regen Regeneration

Caption: Proposed mechanism for the bifunctional catalysis of cyclic carbonate synthesis.

Experimental_Workflow Start Start Charge_Reactants Charge Flask with Styrene Oxide and This compound Start->Charge_Reactants Setup_Apparatus Equip Flask with Stir Bar and CO2 Balloon Charge_Reactants->Setup_Apparatus Purge_System Purge with CO2 Setup_Apparatus->Purge_System Heat_React Heat to 35 °C and Stir for 24 hours Purge_System->Heat_React Cool_Down Cool to Room Temperature Heat_React->Cool_Down Purification Purify by Column Chromatography Cool_Down->Purification Characterization Characterize Product (NMR, IR) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for cyclic carbonate synthesis.

References

Application Notes and Protocols for N-Alkylation Reactions Using Triethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of alkyl groups to nitrogen-containing compounds can significantly modulate their biological activity, solubility, and other physicochemical properties. Triethylammonium (B8662869) iodide ([Et₃NH]I), a quaternary ammonium (B1175870) salt, serves as a versatile and effective reagent in N-alkylation reactions. It can act as a catalyst, a source of iodide ions for in-situ generation of more reactive alkylating agents, and as a product of acid-base chemistry in reactions employing triethylamine (B128534) as a base. These application notes provide detailed protocols and data for the use of triethylammonium iodide and related systems in N-alkylation reactions.

Core Concepts and Advantages

This compound's utility in N-alkylation stems from several key principles:

  • In-Situ Catalyst Formation: In reactions where triethylamine (Et₃N) is used as a base to neutralize the acid generated during N-alkylation with an alkyl iodide (R-I), this compound is formed in situ. This salt can then participate in the reaction, influencing its rate and outcome.

  • Phase-Transfer Catalysis (PTC): Although less common than its tetraalkylammonium counterparts, this compound can function as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., an aqueous and an organic phase).

  • The Finkelstein Reaction: The iodide ion from this compound can participate in a halide exchange with an alkyl chloride or bromide, generating the more reactive alkyl iodide in situ. This is particularly advantageous as alkyl iodides are superior alkylating agents compared to bromides and chlorides.[1] This catalytic cycle enhances the overall reaction rate.

  • Menschutkin Reaction: The direct reaction of a tertiary amine, such as triethylamine, with an alkyl halide is known as the Menschutkin reaction, which leads to the formation of a quaternary ammonium salt.[1] This reaction is the basis for the synthesis of various phase-transfer catalysts.

Data Presentation

The following tables summarize quantitative data for N-alkylation reactions where triethylamine is employed as a base with alkyl halides, a system that generates this compound in situ.

Table 1: Selective N-Monoalkylation of Anilines using Alkyl Halides and Triethylamine [2]

EntryAniline (B41778) DerivativeAlkyl HalideProductReaction Time (h)Yield (%)
1AnilineEthyl IodideN-Ethylaniline2485
2p-ToluidineEthyl IodideN-Ethyl-p-toluidine2488
3p-AnisidineEthyl IodideN-Ethyl-p-anisidine4882
4Anilinen-Propyl IodideN-Propylaniline4875
5AnilineIsopropyl IodideN-Isopropylaniline7260
6p-ToluidineBenzyl BromideN-Benzyl-p-toluidine1292

Reactions were carried out at room temperature in methanol (B129727) or ethanol.

Experimental Protocols

Protocol 1: Selective N-Monoalkylation of Primary Aromatic Amines

This protocol describes the N-monoalkylation of anilines using an alkyl halide in the presence of triethylamine, which generates this compound in situ.[2]

Materials:

  • Substituted or unsubstituted aniline (1.0 equiv)

  • Alkyl halide (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Methanol or Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

  • To a solution of the aniline in methanol or ethanol, add triethylamine.

  • Stir the mixture at room temperature.

  • Slowly add the alkyl halide to the reaction mixture.

  • Continue stirring at room temperature for the time indicated in Table 1, or until the reaction is complete as monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove triethylammonium halide salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylaniline.

Protocol 2: General Procedure for N-Alkylation using a Quaternary Ammonium Iodide Catalyst (Adapted for this compound)

This protocol is a general method for N-alkylation where this compound can be used as a catalyst to facilitate the reaction, particularly when using less reactive alkyl chlorides or bromides.

Materials:

  • Amine substrate (1.0 equiv)

  • Alkyl chloride or bromide (1.2 equiv)

  • This compound (0.1 equiv)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard reaction and purification equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine substrate, the base, and this compound.

  • Add the anhydrous solvent and stir the suspension.

  • Add the alkyl chloride or bromide to the mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent and water.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Visualizations

N-Alkylation Workflow

N_Alkylation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Aniline Primary/Secondary Amine ReactionVessel Reaction in Solvent (e.g., Methanol, DMF) Aniline->ReactionVessel AlkylHalide Alkyl Halide (R-X) AlkylHalide->ReactionVessel Base Base (e.g., Et3N) Base->ReactionVessel Catalyst [Et3NH]I (in situ or added) Catalyst->ReactionVessel Stirring Stirring at RT or Heat ReactionVessel->Stirring SolventRemoval Solvent Removal Stirring->SolventRemoval Extraction Aqueous Extraction SolventRemoval->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product N-Alkylated Product Purification->Product

Caption: General experimental workflow for N-alkylation of amines.

Catalytic Cycle of this compound

Catalytic_Cycle cluster_finkelstein Finkelstein Reaction cluster_alkylation N-Alkylation cluster_regeneration Catalyst Regeneration Et3NHI [Et3NH]+I- RI R-I (more reactive) Et3NHI->RI I- attacks R-X RX R-X (X = Cl, Br) RX->RI Et3NHX [Et3NH]+X- RI->Et3NHX X- released AlkylatedAmine R'2N-R RI->AlkylatedAmine Amine attacks R-I Et3NHI_regen [Et3NH]+I- Et3NHX->Et3NHI_regen I- displaces X- Amine R'2NH Amine->AlkylatedAmine HI HI AlkylatedAmine->HI HI released HI->Et3NHI_regen Base neutralizes HI Base Base (e.g., Et3N) BaseH Base-H+ Base->BaseH

Caption: Catalytic role of [Et₃NH]I in N-alkylation via the Finkelstein reaction.

References

Triethylammonium Iodide as an Electrolyte Additive in Dye-Sensitized Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of triethylammonium (B8662869) iodide (TEAI) as an electrolyte additive in dye-sensitized solar cells (DSSCs). These guidelines are intended for researchers and scientists in the fields of renewable energy and materials science.

Introduction

Dye-sensitized solar cells (DSSCs) have garnered significant attention as a promising photovoltaic technology due to their low production cost and respectable power conversion efficiencies. The electrolyte is a critical component of a DSSC, responsible for regenerating the oxidized dye and transporting charge between the photoanode and the counter electrode. The most common redox couple used in DSSC electrolytes is the iodide/triiodide (I⁻/I₃⁻) pair. The performance of the electrolyte can be fine-tuned by the addition of various salts, with quaternary ammonium (B1175870) iodides being a prominent class of additives.

Triethylammonium iodide (TEAI) is a quaternary ammonium salt that can be incorporated into the electrolyte to influence the photovoltaic performance of the DSSC. The cation size of the ammonium salt plays a crucial role in determining the overall efficiency of the solar cell by affecting parameters such as the open-circuit voltage (Voc) and the short-circuit current density (Jsc).

Principle of Operation

A dye-sensitized solar cell operates through a series of photoelectrochemical processes. The addition of this compound to the electrolyte primarily influences the dynamics at the TiO₂/dye/electrolyte interface and the transport of charge within the electrolyte.

DSSC_Principle cluster_anode Photoanode cluster_electrolyte Electrolyte TiO2 TiO₂ Nanoparticles External_Load External Load TiO2->External_Load 3. Electron Transport Dye Dye Molecules Dye->TiO2 2. Electron Injection Iodide I⁻ Iodide->Dye 4. Dye Regeneration Triiodide I₃⁻ Pt Platinum Catalyst Triiodide->Pt 5. I₃⁻ Diffusion TEAI TEAI (Additive) Pt->Iodide 7. I₃⁻ Reduction Sunlight Sunlight (hν) Sunlight->Dye 1. Light Absorption External_Load->Pt 6. Electron Return

Quantitative Data on Quaternary Ammonium Iodide Additives

While specific data for this compound is limited in readily available literature, studies on a range of quaternary ammonium iodides provide valuable insights into the expected effects of cation size on DSSC performance. The performance of DSSCs with quasi-solid-state PAN electrolytes containing a series of quaternary ammonium iodide salts has been evaluated, showing a clear trend related to the cation radius.[1]

Quaternary Ammonium IodideCationCation Radius (Å)Voc (V)Jsc (mA/cm²)Fill Factor (FF)Efficiency (η) (%)
Tetraethylammonium Iodide (Et₄NI)Et₄N⁺~3.80.74010.250.554.17
Tetrapropylammonium Iodide (Prop₄NI)Prop₄N⁺~4.50.74610.780.534.30
Tetrabutylammonium Iodide (But₄NI)But₄N⁺~5.00.7509.500.543.85
Tetrapentylammonium Iodide (Pent₄NI)Pent₄N⁺~5.40.7528.870.553.67
Tetrahexylammonium Iodide (Hex₄NI)Hex₄N⁺~5.80.7558.250.563.49

Data adapted from a study on quasi-solid-state DSSCs.[1]

From this data, it can be inferred that increasing the cation size generally leads to an increase in the open-circuit voltage (Voc). However, the short-circuit current density (Jsc) and overall efficiency exhibit a maximum for an intermediate cation size (tetrapropylammonium iodide in this case).[1] Triethylammonium cation has a size smaller than tetraethylammonium, and thus its performance is expected to be in a similar range, with potential variations based on its specific interactions within the electrolyte and at the electrode interfaces.

Experimental Protocols

The following protocols provide a general framework for the fabrication and characterization of DSSCs with a focus on the preparation of an electrolyte containing this compound.

DSSC Fabrication Workflow

DSSC_Fabrication_Workflow cluster_preparation Component Preparation cluster_assembly Cell Assembly cluster_characterization Characterization A FTO Glass Cleaning F TiO₂ Film Deposition (Doctor Blading) A->F B TiO₂ Paste Preparation B->F C Counter Electrode Preparation (Pt coating) I Cell Sealing C->I D Dye Solution Preparation H Dye Sensitization D->H E TEAI Electrolyte Preparation J Electrolyte Injection E->J G Sintering of TiO₂ Film F->G G->H H->I I->J K Photovoltaic I-V Testing J->K L Electrochemical Impedance Spectroscopy (EIS) J->L M Incident Photon-to-Current Conversion Efficiency (IPCE) J->M

Preparation of TiO₂ Photoanode
  • Cleaning of FTO Glass: Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a stream of nitrogen.

  • Deposition of TiO₂ Paste: Deposit a layer of commercial TiO₂ paste (e.g., P25) onto the conductive side of the FTO glass using the doctor-blade technique. The thickness of the layer can be controlled by using adhesive tape as a spacer.

  • Sintering: Sinter the TiO₂-coated FTO glass in a muffle furnace. The sintering profile typically involves a gradual increase in temperature to around 450-500°C, holding at that temperature for 30 minutes, and then allowing it to cool down slowly to room temperature.

  • Dye Sensitization: While the TiO₂ electrode is still warm (around 80°C), immerse it in a dye solution (e.g., 0.3-0.5 mM N719 dye in a mixture of acetonitrile (B52724) and tert-butanol) for 12-24 hours. After sensitization, rinse the electrode with ethanol (B145695) to remove any non-adsorbed dye molecules and dry it.

Preparation of Counter Electrode
  • Cleaning of FTO Glass: Clean another FTO glass substrate using the same procedure as for the photoanode.

  • Platinum Deposition: Deposit a thin layer of platinum (Pt) catalyst on the conductive side of the FTO glass. This can be achieved by drop-casting a solution of H₂PtCl₆ in isopropanol and then heating the substrate at 400°C for 15-20 minutes.

Preparation of this compound (TEAI) Based Electrolyte

The electrolyte composition can be varied to optimize the DSSC performance. A typical composition is as follows:

DSSC Assembly and Characterization
  • Assembly: Place a thermoplastic sealant (e.g., Surlyn) around the TiO₂ film on the photoanode. Position the Pt-coated counter electrode on top of the photoanode, with the conductive sides facing each other. Heat the assembly on a hot plate at around 100-120°C to seal the cell.

  • Photovoltaic Characterization: Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter. From the I-V curve, determine the key photovoltaic parameters: Voc, Jsc, fill factor (FF), and power conversion efficiency (η).

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements to analyze the charge transfer processes and resistance components within the DSSC.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents like acetonitrile.

  • Iodine is corrosive and can cause stains. Handle it with care.

  • The sintering process involves high temperatures. Use appropriate tongs and heat-resistant gloves.

By following these protocols and considering the provided data, researchers can effectively investigate the role of this compound as an electrolyte additive in dye-sensitized solar cells and contribute to the advancement of this promising solar technology.

References

Application Notes and Protocols: Triethylammonium Iodide in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An application of triethylammonium (B8662869) iodide in catalysis.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the use of triethylammonium iodide ([Et₃NH]I) as a catalyst in organic synthesis. This compound is a highly effective and simple bifunctional organocatalyst, particularly valuable for its application in CO₂ fixation reactions. Its mechanism involves a synergistic activation of substrates through both the triethylammonium cation and the iodide anion. This note focuses on its well-documented use in the synthesis of cyclic carbonates from epoxides and carbon dioxide, providing quantitative data, a detailed experimental protocol, and mechanistic diagrams.

Introduction to this compound in Catalysis

This compound, also known as triethylamine (B128534) hydroiodide, is a tertiary ammonium (B1175870) salt that has gained prominence as a simple, metal-free, and effective organocatalyst. Its utility is most pronounced in reactions where dual activation is beneficial. The ammonium proton is sufficiently acidic to act as a hydrogen bond donor, activating electrophiles such as epoxides.[1] Simultaneously, the iodide anion serves as a potent nucleophile. This bifunctional nature allows it to catalyze reactions like the cycloaddition of CO₂ to epoxides under remarkably mild and often solvent-free conditions, aligning with the principles of green chemistry.[1][2]

Key Application: Synthesis of Cyclic Carbonates from Epoxides and CO₂

The conversion of carbon dioxide, a renewable C1 feedstock, into valuable chemicals is a primary goal in sustainable chemistry. The reaction of CO₂ with epoxides to form five-membered cyclic carbonates is an atom-economical process that produces compounds used as polar aprotic solvents, electrolytes in lithium-ion batteries, and intermediates in polymer synthesis.[2][3] this compound has been demonstrated to be an excellent catalyst for this transformation.[1]

The following table summarizes the performance of this compound in the synthesis of styrene (B11656) carbonate from styrene oxide and carbon dioxide.

EntrySubstrateCatalystCatalyst Loading (mol%)ConditionsYield (%)Reference
1Styrene Oxide[Et₃NH]I101 atm CO₂ (balloon), 35 °C, 24 h, solvent-free92[2]

Experimental Protocols

This section details the experimental procedure for the synthesis of styrene carbonate using this compound as a catalyst, based on reported literature.[2]

Materials and Reagents:

  • Styrene oxide (≥97%)

  • This compound ([Et₃NH]I) (≥98%)

  • Carbon Dioxide (balloon or gas cylinder)

  • Ethyl acetate (B1210297) (reagent grade)

  • Hexane (reagent grade)

  • Silica (B1680970) gel (for column chromatography)

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • CO₂-filled balloon with a needle adapter or a gas regulator setup

  • Septum

  • Standard glassware for work-up and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry two-neck round-bottom flask containing a magnetic stir bar, add styrene oxide (e.g., 1.0 mmol, 120 mg).

  • Catalyst Addition: Add this compound (0.10 mmol, 23 mg, 10 mol%) to the flask.

  • CO₂ Atmosphere: Seal the flask with a septum. Purge the flask with carbon dioxide by evacuating and backfilling three times. Finally, leave the flask under a positive pressure of CO₂ maintained by a balloon.

  • Reaction: Stir the solvent-free mixture vigorously at 35 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR analysis of aliquots. The reaction is typically complete within 24 hours.

  • Work-up: Upon completion, dissolve the crude reaction mixture in ethyl acetate.

  • Purification: Purify the product directly by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure styrene carbonate.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).

Visualization of Workflow and Catalytic Mechanism

The following diagram illustrates the typical workflow for the catalytic synthesis of cyclic carbonates using this compound.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis A Dry Glassware B Weigh Epoxide & Catalyst ([Et3NH]I) C Combine Reagents in Flask B->C D Purge with CO2 (1 atm Balloon) C->D E Heat & Stir (e.g., 35 °C, 24 h) D->E F Reaction Work-up (Solvent Addition) E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS, IR) G->H

Caption: Workflow for the synthesis of cyclic carbonates.

This compound catalyzes the cycloaddition of CO₂ to epoxides via a dual-activation mechanism. The acidic proton on the ammonium cation activates the epoxide by hydrogen bonding to its oxygen atom, making it more susceptible to nucleophilic attack. The iodide anion then acts as the nucleophile, opening the epoxide ring.

G Proposed Catalytic Cycle for Cyclic Carbonate Synthesis catalyst [Et3NH]+ I- activated_complex H-Bond Activated Epoxide Complex catalyst->activated_complex 1. H-Bonding (Activation) epoxide Epoxide (Substrate) epoxide->activated_complex ring_opened Iodo-alkoxide Intermediate activated_complex->ring_opened 2. Nucleophilic Attack (Ring Opening by I-) carbonate_intermediate Alkylcarbonate Intermediate ring_opened->carbonate_intermediate 3. CO2 Insertion product Cyclic Carbonate (Product) carbonate_intermediate->product 4. Intramolecular Cyclization product->catalyst Catalyst Regeneration co2 CO2 co2->carbonate_intermediate

Caption: Bifunctional catalytic cycle of [Et₃NH]I.

While the primary example is a homogeneous, solvent-free reaction, ammonium salts like this compound are conceptually related to phase-transfer catalysts (PTCs). A PTC works by transporting a water-soluble reactant (as an ion pair) into an organic phase to react with an organic-soluble substrate.

G Logical Relationship: Phase-Transfer Catalysis (PTC) cluster_aqueous Aqueous Phase cluster_organic Organic Phase A Inorganic Salt (e.g., Na+ Y-) C Ion Exchange: [Et3NH]+ forms ion pair with reacting anion Y- A->C B Ammonium Cation [Et3NH]+ B->C D Lipophilic Ion Pair [Et3NH]+ Y- C->D Phase Transfer F Reaction: 'Naked' anion Y- attacks R-X to form Product R-Y D->F E Organic Substrate (R-X) E->F G Catalyst Regeneration: [Et3NH]+ pairs with X- F->G G->B Return to Aqueous Phase

Caption: The mechanism of phase-transfer catalysis.

References

Application Notes and Protocols: The Role of Triethylammonium Iodide in Promoting Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Triethylammonium (B8662869) iodide (Et₃NHI), also known as triethylamine (B128534) hydroiodide, is a versatile and effective catalyst in a variety of organic reactions. Its utility stems from its bifunctional nature, possessing both a Brønsted acidic proton on the ammonium (B1175870) cation and a nucleophilic iodide anion. This unique combination allows it to facilitate reactions under mild, often solvent-free and metal-free conditions, making it an attractive option for green and sustainable chemistry. These application notes provide an overview of the functions of triethylammonium iodide, with a focus on its role in the synthesis of valuable heterocyclic compounds and as a phase-transfer catalyst.

Application 1: Bifunctional Catalysis in the Synthesis of 2-Oxazolidinones

This compound has been demonstrated to be a highly efficient bifunctional organocatalyst for the synthesis of 2-oxazolidinones from epoxides and isocyanates.[1][2] This reaction is of significant interest in medicinal chemistry, as the 2-oxazolidinone (B127357) core is a key structural motif in many pharmaceutical agents.[1][2] The use of this compound offers an economical and environmentally friendly alternative to metal-based catalysts.[1]

Reaction Mechanism:

The catalytic cycle involves a dual activation strategy. The triethylammonium cation activates the epoxide through hydrogen bonding, making it more susceptible to nucleophilic attack. The iodide anion then acts as the nucleophile, opening the epoxide ring to form an alkoxide intermediate. This intermediate subsequently attacks the isocyanate, followed by an intramolecular cyclization to yield the 2-oxazolidinone product and regenerate the catalyst.[1]

2-Oxazolidinone Synthesis Epoxide Epoxide Activated_Epoxide Activated Epoxide (H-bonded) Epoxide->Activated_Epoxide H-bonding Isocyanate Isocyanate Alkoxide_Intermediate Alkoxide Intermediate Isocyanate->Alkoxide_Intermediate Nucleophilic attack Catalyst Et₃NH⁺I⁻ Catalyst->Activated_Epoxide Activated_Epoxide->Alkoxide_Intermediate I⁻ attack Product 2-Oxazolidinone Alkoxide_Intermediate->Product Intramolecular cyclization Regenerated_Catalyst Et₃NH⁺I⁻ Product->Regenerated_Catalyst Catalyst regeneration

Figure 1: Catalytic cycle for 2-oxazolidinone synthesis.

Quantitative Data:

The following table summarizes the reaction conditions and yields for the synthesis of various 2-oxazolidinones using this compound as a catalyst.

Epoxide SubstrateIsocyanate SubstrateCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Glycidyl (B131873) phenyl etherPhenyl isocyanate101001295
Styrene oxidePhenyl isocyanate101001288
Propylene (B89431) oxidePhenyl isocyanate101001275
EpichlorohydrinPhenyl isocyanate101002482
1,2-EpoxyhexanePhenyl isocyanate101002480

Experimental Protocol: Synthesis of 3-phenyl-5-(phenoxymethyl)oxazolidin-2-one

  • Reactant Preparation: In a clean, dry reaction vessel, combine glycidyl phenyl ether (1.0 mmol, 150.2 mg) and phenyl isocyanate (1.0 mmol, 119.1 mg).

  • Catalyst Addition: Add this compound (0.1 mmol, 22.9 mg, 10 mol%) to the mixture.

  • Reaction Conditions: Heat the solvent-free mixture at 100 °C with stirring for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-oxazolidinone.

Application 2: Bifunctional Catalysis in the Synthesis of Cyclic Carbonates

This compound is also an effective catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide (CO₂).[3][4] This reaction is a prime example of CO₂ utilization, converting a greenhouse gas into a valuable chemical feedstock. Cyclic carbonates have wide applications, including as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polycarbonates.[5][6] The reaction proceeds efficiently under mild conditions, such as atmospheric pressure of CO₂.[3][4]

Reaction Mechanism:

Similar to the synthesis of 2-oxazolidinones, the reaction is initiated by the activation of the epoxide via hydrogen bonding with the triethylammonium cation. The iodide anion then attacks a carbon atom of the epoxide ring, causing it to open and form an iodo-alkoxide intermediate. This intermediate then reacts with CO₂ to form an alkyl carbonate species, which undergoes intramolecular cyclization to yield the cyclic carbonate and regenerate the this compound catalyst.

Cyclic Carbonate Synthesis Epoxide Epoxide Activated_Epoxide Activated Epoxide (H-bonded) Epoxide->Activated_Epoxide H-bonding CO2 CO₂ Iodo_Alkoxide Iodo-alkoxide Intermediate CO2->Iodo_Alkoxide CO₂ insertion Catalyst Et₃NH⁺I⁻ Catalyst->Activated_Epoxide Activated_Epoxide->Iodo_Alkoxide I⁻ attack Alkyl_Carbonate Alkyl Carbonate Intermediate Iodo_Alkoxide->Alkyl_Carbonate Product Cyclic Carbonate Alkyl_Carbonate->Product Intramolecular cyclization Regenerated_Catalyst Et₃NH⁺I⁻ Product->Regenerated_Catalyst Catalyst regeneration

Figure 2: Catalytic cycle for cyclic carbonate synthesis.

Quantitative Data:

Epoxide SubstrateCatalyst Loading (mol%)CO₂ PressureTemperature (°C)Time (h)Yield (%)
Propylene oxide51 atm352492
Styrene oxide101 atm352492
Glycidyl phenyl ether101 atm352499
Epichlorohydrin101 atm352499
1,2-Epoxyhexane101 atm352485

Experimental Protocol: Synthesis of Propylene Carbonate

  • Reactor Setup: Place propylene oxide (10 mmol, 0.58 g) and this compound (0.5 mmol, 114.5 mg, 5 mol%) in a pressure-resistant reaction vessel equipped with a magnetic stirrer.

  • CO₂ Introduction: Purge the vessel with CO₂ and then pressurize with CO₂ to 1 atm (a balloon filled with CO₂ can be used).

  • Reaction Conditions: Stir the mixture at 35 °C for 24 hours.

  • Monitoring: The reaction can be monitored by gas chromatography (GC) or ¹H NMR spectroscopy.

  • Work-up and Purification: After the reaction, vent the CO₂. The product can be purified by distillation or column chromatography if necessary.

Application 3: Phase-Transfer Catalysis

This compound can function as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in different immiscible phases (typically aqueous and organic). The lipophilic triethylammonium cation can transport anions from the aqueous phase into the organic phase, where they become more reactive. While specific protocols detailing the use of this compound are less common than for quaternary ammonium salts like tetrabutylammonium (B224687) iodide (TBAI), the principles are the same.[7][8]

General Mechanism of Phase-Transfer Catalysis:

  • Anion Exchange: In the aqueous phase, the triethylammonium cation (Et₃NH⁺) exchanges its iodide anion for the reacting anion (Y⁻) from an inorganic salt (e.g., NaY).

  • Phase Transfer: The newly formed lipophilic ion pair, [Et₃NH]⁺Y⁻, migrates into the organic phase.

  • Reaction: In the organic phase, the "naked" anion Y⁻ is highly reactive and reacts with the organic substrate (RX) to form the product (RY).

  • Catalyst Regeneration: The triethylammonium cation then pairs with the leaving group anion (X⁻) to form [Et₃NH]⁺X⁻, which returns to the aqueous phase to restart the catalytic cycle.

Phase-Transfer Catalysis Workflow cluster_0 Aqueous Phase cluster_1 Organic Phase Aqueous_Phase Aqueous Phase (Na⁺Y⁻) Anion_Exchange Anion Exchange Aqueous_Phase->Anion_Exchange Catalyst_aq [Et₃NH]⁺I⁻ Catalyst_aq->Anion_Exchange Catalyst_org [Et₃NH]⁺Y⁻ Anion_Exchange->Catalyst_org Phase Transfer Organic_Phase Organic Phase (RX) Reaction Reaction with RX Organic_Phase->Reaction Catalyst_org->Reaction Reaction->Catalyst_aq Return to Aqueous Phase Product Product (RY) Reaction->Product

Figure 3: General workflow for phase-transfer catalysis.

General Experimental Protocol for N-Alkylation (Illustrative)

  • Reactant Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the amine (1.0 equiv) in a suitable organic solvent (e.g., toluene).

  • Aqueous Phase Addition: Add an aqueous solution of a base (e.g., 50% NaOH) to the flask.

  • Catalyst Addition: Add a catalytic amount of this compound (e.g., 2-10 mol%).

  • Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl halide, 1.1-1.5 equiv) to the vigorously stirred biphasic mixture.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir vigorously for several hours.

  • Monitoring: Monitor the reaction by TLC or GC.

  • Work-up: After completion, cool the mixture to room temperature, separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

References

Application Notes and Protocols: The Role of Triethylammonium Iodide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triethylammonium (B8662869) iodide, a quaternary ammonium (B1175870) salt, serves as a versatile and effective reagent in the synthesis of various pharmaceutical intermediates. Its utility is primarily demonstrated in its function as a phase transfer catalyst and as a co-catalyst in cycloaddition reactions. These applications are crucial in the synthesis of a variety of drug precursors, including antiviral agents and other complex molecules. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of triethylammonium iodide in organic synthesis.

Phase Transfer Catalysis in the Synthesis of Pharmaceutical Intermediates

This compound is an effective phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., solid-liquid or liquid-liquid). The triethylammonium cation pairs with a reactive anion, transporting it from an aqueous or solid phase into an organic phase where it can react with an organic substrate. This mode of action is particularly useful in nucleophilic substitution reactions, such as N-alkylation, which is a common step in the synthesis of many pharmaceutical compounds.

A notable example of a similar quaternary ammonium iodide salt in action is the use of tetrabutylammonium (B224687) iodide (TBAI) in the one-pot synthesis of the antiviral drug amantadine (B194251) hydrochloride from 1-bromoadamantane (B121549) and urea.[1] In such N-alkylation reactions, the iodide salt acts as a phase transfer catalyst, facilitating the exchange of its iodide ion with the halide of the alkylating agent, thereby increasing the reaction's efficiency and yield.[2]

General Experimental Protocol: Phase-Transfer Catalyzed N-Alkylation

This protocol is a generalized procedure for the N-alkylation of an amine using an alkyl halide, with this compound as the phase transfer catalyst.

Materials:

  • Amine (1.0 eq)

  • Alkyl halide (1.1 eq)

  • This compound (0.1 eq)

  • Base (e.g., K₂CO₃, NaOH) (2.0 eq)

  • Organic solvent (e.g., Toluene, Dichloromethane)

  • Water (if using a liquid-liquid system)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the amine, base, this compound, and the organic solvent.

  • If a liquid-liquid system is used, add water to dissolve the base and the catalyst.

  • Stir the mixture vigorously to ensure good mixing of the phases.

  • Slowly add the alkyl halide to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If two phases are present, separate the organic layer. If a solid is present, filter the reaction mixture.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Performance of Quaternary Ammonium Iodides in Pharmaceutical Intermediate Synthesis

CatalystReaction TypeSubstrateProductYieldReference
Tetrabutylammonium Iodide (TBAI)N-Alkylation1-Bromoadamantane, UreaAmantadine Hydrochloride96.08%[2]
Triethylamine (B128534) HydroiodideCycloadditionStyrene (B11656) Oxide, CO₂Styrene Carbonate92%

Note: The data for triethylamine hydroiodide is included to show the catalytic activity of a closely related triethylammonium salt.

Diagram 1: Mechanism of Phase-Transfer Catalysis

PTC_Mechanism Aq_Start Et3N+I- + M+Y- Aq_End Et3N+Y- + M+I- Aq_Start->Aq_End Anion Exchange Org_Start Et3N+Y- + R-X Aq_End->Org_Start Phase Transfer Org_End R-Y + Et3N+X- Org_Start->Org_End Nucleophilic Substitution Org_End->Aq_Start Catalyst Regeneration

Caption: Phase-transfer catalysis cycle of this compound.

Synthesis of Cyclic Carbonates from Epoxides and Carbon Dioxide

This compound can also function as a bifunctional catalyst in the synthesis of cyclic carbonates from epoxides and carbon dioxide. This reaction is of significant interest as it utilizes CO₂, a greenhouse gas, as a C1 feedstock. The triethylammonium cation and the iodide anion work in concert to catalyze the reaction. The iodide anion acts as a nucleophile, attacking the epoxide to open the ring, while the triethylammonium cation can activate the epoxide.

While specific data for this compound is not prevalent, triethylamine hydroiodide, a closely related salt, has been shown to be an effective catalyst for the coupling reaction of styrene oxide and CO₂ to produce styrene carbonate in high yield under mild, solvent-free conditions. This suggests that this compound would also be an effective catalyst for this transformation.

General Experimental Protocol: Synthesis of Cyclic Carbonates

This protocol describes a general procedure for the synthesis of cyclic carbonates from epoxides and CO₂ using this compound as a catalyst.

Materials:

  • Epoxide (1.0 eq)

  • This compound (0.05 - 0.1 eq)

  • Carbon dioxide (balloon or pressurized vessel)

Procedure:

  • Place the epoxide and this compound in a pressure-resistant reaction vessel equipped with a magnetic stirrer.

  • Seal the vessel and purge with carbon dioxide.

  • Pressurize the vessel with CO₂ to the desired pressure (e.g., 1-10 atm) or maintain a CO₂ atmosphere using a balloon.

  • Heat the reaction mixture to the desired temperature (e.g., 35-100 °C) with vigorous stirring.

  • Monitor the reaction progress by GC or NMR spectroscopy.

  • Upon completion, cool the vessel to room temperature and slowly vent the CO₂.

  • The product can often be purified directly by distillation or column chromatography.

Diagram 2: Proposed Catalytic Cycle for Cyclic Carbonate Synthesis

Cyclic_Carbonate_Synthesis Epoxide Epoxide Intermediate1 Iodo-alkoxide Intermediate Epoxide->Intermediate1 Nucleophilic Attack by Iodide Catalyst Et3N+I- Catalyst->Intermediate1 Intermediate2 Carbonate Intermediate Intermediate1->Intermediate2 Reaction with CO2 CO2 CO2 CO2->Intermediate2 Product Cyclic Carbonate Intermediate2->Product Intramolecular Cyclization Product->Catalyst Catalyst Regeneration

Caption: Catalytic cycle for the synthesis of cyclic carbonates.

Diagram 3: Experimental Workflow for Pharmaceutical Intermediate Synthesis

Workflow start Start: Reactants & Catalyst reaction_setup Reaction Setup: - Add reactants, solvent, and  this compound to flask start->reaction_setup reaction_execution Reaction Execution: - Heat and stir under  controlled conditions reaction_setup->reaction_execution monitoring Monitoring: - TLC, GC, or LC-MS analysis reaction_execution->monitoring monitoring->reaction_execution Reaction Incomplete workup Work-up: - Quenching, extraction,  and washing monitoring->workup Reaction Complete purification Purification: - Column chromatography,  recrystallization, or distillation workup->purification analysis Product Analysis: - NMR, IR, Mass Spec purification->analysis end Final Product: Pharmaceutical Intermediate analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Triethylammonium Iodide in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethylammonium (B8662869) iodide (TEAI) in perovskite solar cells.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the fabrication and testing of perovskite solar cells incorporating triethylammonium iodide.

Issue Possible Causes Troubleshooting/Optimization Steps
Low Power Conversion Efficiency (PCE) - Inefficient incorporation of the bulky TEAI cation into the perovskite lattice.- Phase segregation due to mismatched ion sizes.- High defect density at grain boundaries and surfaces.- Systematically vary the concentration of TEAI to find the optimal loading.- Utilize characterization techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to check for phase purity and film morphology.- Employ photoluminescence (PL) or time-resolved photoluminescence (TRPL) to assess defect passivation.
Poor Film Morphology (Pinholes, Roughness) - High concentration of TEAI leading to phase segregation or incomplete perovskite conversion.- Inappropriate solvent system or annealing conditions.- Reduce the concentration of TEAI in the precursor solution.- Optimize the solvent system to ensure complete solubility of all components.- Adjust the annealing temperature and duration to facilitate better crystal growth.
Low Open-Circuit Voltage (Voc) - High rates of non-radiative recombination at interfaces or grain boundaries.- Mismatch in energy levels between the perovskite and charge transport layers.- Optimize the TEAI concentration for effective passivation of defects, which can reduce non-radiative recombination.- Ensure proper energy level alignment by selecting suitable charge transport layers compatible with the TEAI-modified perovskite.
Low Short-Circuit Current Density (Jsc) - Incomplete light absorption due to a thin or non-uniform perovskite layer.- Poor charge extraction.- Adjust spin-coating parameters to achieve the desired film thickness.- Optimize the TEAI concentration to ensure it doesn't hinder charge transport.
Low Fill Factor (FF) - High series resistance or low shunt resistance.- Presence of shunt pathways in the device.- Optimize the TEAI concentration to improve film quality and minimize pinholes that can act as shunt pathways.- Ensure good contact between the perovskite layer and the charge transport layers.
Poor Device Stability - Degradation of the perovskite film due to environmental factors (moisture, oxygen).- Intrinsic instability of the TEAI cation under operational stress (heat, light).- An optimized concentration of TEAI may enhance the intrinsic stability of the perovskite film by forming a protective 2D capping layer.- Ensure the final device is properly encapsulated to shield it from environmental degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (TEAI) in perovskite solar cells?

A1: this compound, a bulky organic cation, is often used as an additive in perovskite solar cells. Its primary roles are believed to be:

  • Defect Passivation: The large triethylammonium (TEA⁺) cation can passivate defects at the grain boundaries and surface of the perovskite film, reducing non-radiative recombination.

  • Dimensionality Tuning (2D/3D Structures): The bulky TEA⁺ cation can induce the formation of a 2D perovskite layer on top of the 3D bulk perovskite. This 2D capping layer can act as a hydrophobic barrier, potentially enhancing the material's resistance to moisture.[1]

  • Crystal Growth Modulation: TEAI can influence the crystallization process of the perovskite film, potentially leading to the formation of larger, more uniform crystals with fewer grain boundaries.

Q2: How does the concentration of TEAI affect the performance of a perovskite solar cell?

A2: The concentration of TEAI can significantly impact the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). An optimal concentration can lead to improvements in these parameters by enhancing the quality of the perovskite film. However, excessive concentrations can lead to the formation of undesirable 2D phases that may hinder charge transport or inhibit complete crystallization of the 3D perovskite, resulting in decreased performance.

Q3: Can TEAI be used in both one-step and two-step deposition methods for the perovskite layer?

A3: Yes, TEAI can be incorporated using both methods. In the one-step method, TEAI is typically added directly to the perovskite precursor solution. In the two-step method, it can be included in the organic ammonium (B1175870) halide solution that is spin-coated onto the lead iodide film, or used in a post-treatment step. The optimal method and concentration will depend on the specific perovskite composition and desired film properties.

Q4: What are the expected degradation pathways for TEAI in perovskite solar cells?

A4: While specific degradation pathways for TEAI are not as extensively studied as those for smaller cations like methylammonium (B1206745) (MA⁺), potential degradation mechanisms under stressors like heat, light, and moisture can be inferred. These may include:

  • Thermal Decomposition: At elevated temperatures, the organic cation can be volatile and deprotonation or other decomposition reactions can occur. For MA-based perovskites, decomposition can lead to the formation of methylamine (B109427) (CH₃NH₂) and hydrogen iodide (HI), or methyl iodide (CH₃I) and ammonia (B1221849) (NH₃).[2][3] Similar pathways may exist for TEAI, leading to the formation of triethylamine (B128534) and HI.

  • Moisture-Induced Degradation: In the presence of moisture, the perovskite crystal structure can hydrate, leading to the formation of a monohydrate phase and eventually irreversible decomposition into lead iodide (PbI₂) and the organic salt.[4] The hydrophobic nature of the triethylammonium cation may slow this process.

  • Photodegradation: Under illumination, the generation of reactive oxygen species like superoxide (B77818) (O₂⁻) can lead to the oxidation of the perovskite material.[5] Additionally, light can accelerate ion migration, leading to compositional changes and degradation.[4]

Data Presentation

The following tables summarize the potential impact of TEAI on perovskite solar cell performance and stability, based on general findings for bulky organic cation additives.

Table 1: Representative Effect of TEAI Concentration on MAPbI₃ Perovskite Solar Cell Performance (One-Step Deposition)

TEAI Concentration (mol%)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
0 (Control)1.0522.57517.7
11.0822.87718.9
2.51.1023.07920.0
51.0722.67618.4
101.0221.57015.3

Note: This data is a representative compilation based on typical findings in the field for bulky organic additives and should be used as a guideline for optimization.

Table 2: Representative Stability Data for Encapsulated Perovskite Solar Cells With and Without TEAI under Continuous Illumination (1-sun, 60°C)

DeviceInitial PCE (%)PCE after 500h (%)% of Initial PCE Retained
Control (without TEAI)17.512.370%
With Optimized TEAI19.817.890%

Note: This data is illustrative and highlights the potential stability enhancement from using bulky organic cations.

Experimental Protocols

Protocol 1: Fabrication of Perovskite Solar Cells with TEAI (One-Step Method)

  • Substrate Preparation:

    • Clean FTO-coated glass substrates sequentially by ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a SnO₂ nanoparticle solution (e.g., 2.67% in water).

    • Spin-coat the SnO₂ solution onto the FTO substrates at 3000 rpm for 30 seconds.

    • Anneal the substrates at 150°C for 30 minutes in ambient air.

  • Perovskite Precursor Solution Preparation (with TEAI):

    • Prepare a stock solution of the desired 3D perovskite (e.g., MAPbI₃ or a mixed-cation composition) in a suitable solvent mixture (e.g., DMF:DMSO).

    • Prepare a separate stock solution of TEAI in DMF.

    • Add the desired volume of the TEAI solution to the perovskite precursor solution to achieve the target molar concentration.

  • Perovskite Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution onto the ETL at a suitable speed (e.g., 4000 rpm for 30 seconds).

    • During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate to induce rapid crystallization.

    • Anneal the films at 100°C for 60 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a spiro-OMeTAD solution (e.g., 72.3 mg/mL in chlorobenzene) with additives like Li-TFSI and tBP.

    • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Electrode Deposition:

    • Thermally evaporate a gold (Au) or silver (Ag) back contact (80-100 nm) through a shadow mask to define the active area of the solar cell.

Protocol 2: Accelerated Thermal Stability Testing (ISOS-D-2)

  • Initial Characterization:

    • Measure the initial current-voltage (J-V) characteristics of the encapsulated devices under simulated AM1.5G illumination to determine the initial PCE, Voc, Jsc, and FF.

  • Thermal Stress:

    • Place the devices in a temperature-controlled oven or chamber in a dark, inert atmosphere (e.g., nitrogen).

    • Set the temperature to 85°C.

  • Periodic Characterization:

    • At regular intervals (e.g., 24, 48, 100, 200, 500 hours), remove the devices from the oven and allow them to cool to room temperature.

    • Measure the J-V characteristics under the same conditions as the initial measurement.

  • Data Analysis:

    • Plot the normalized PCE, Voc, Jsc, and FF as a function of aging time to evaluate the thermal stability of the devices.

Mandatory Visualizations

General Degradation Pathways of Organic Cations in Perovskite Solar Cells Perovskite Perovskite Crystal (e.g., with TEAI) Hydrated_Perovskite Hydrated Perovskite Perovskite->Hydrated_Perovskite Decomposition_Products Decomposition Products (e.g., PbI₂, Triethylamine, HI) Perovskite->Decomposition_Products Thermal Decomposition Ion_Migration Ion Migration (I⁻, TEA⁺) Perovskite->Ion_Migration Accelerated by Light/Heat Moisture Moisture (H₂O) Moisture->Perovskite Hydration Heat Heat (Δ) Heat->Perovskite Thermal Stress Light Light (hν) Light->Perovskite Photo-excitation Hydrated_Perovskite->Decomposition_Products Irreversible Decomposition Phase_Segregation Phase Segregation Ion_Migration->Phase_Segregation Defects Defect Formation Ion_Migration->Defects Phase_Segregation->Defects

Caption: General degradation pathways for perovskite solar cells with organic cations.

Troubleshooting Logic for Low PCE in TEAI-based Perovskite Solar Cells Start Low PCE Observed Check_Morphology Check Film Morphology (SEM) Start->Check_Morphology Check_Crystallinity Check Crystallinity & Phase (XRD) Start->Check_Crystallinity Check_Defects Assess Defects (PL/TRPL) Start->Check_Defects Poor_Morphology Poor Morphology (Pinholes, Roughness) Check_Morphology->Poor_Morphology Identified Phase_Impurity Phase Impurity / Poor Crystallinity Check_Crystallinity->Phase_Impurity Identified High_Defects High Defect Density Check_Defects->High_Defects Identified Optimize_TEAI Optimize TEAI Concentration Poor_Morphology->Optimize_TEAI Optimize_Annealing Optimize Annealing (Temp & Time) Poor_Morphology->Optimize_Annealing Optimize_Solvent Optimize Solvent System Poor_Morphology->Optimize_Solvent Phase_Impurity->Optimize_TEAI Phase_Impurity->Optimize_Annealing High_Defects->Optimize_TEAI

Caption: Troubleshooting workflow for low power conversion efficiency.

Experimental Workflow for Stability Testing Fabrication Device Fabrication (with and without TEAI) Initial_Char Initial Characterization (J-V, EQE) Fabrication->Initial_Char Stress_Testing Accelerated Stress Testing (e.g., ISOS-D-2: 85°C, dark) Initial_Char->Stress_Testing Periodic_Char Periodic Characterization (J-V) Stress_Testing->Periodic_Char At set intervals Post_Mortem Post-Mortem Analysis (XRD, SEM, etc.) Stress_Testing->Post_Mortem After significant degradation Periodic_Char->Stress_Testing Data_Analysis Data Analysis (Normalized PCE vs. Time) Periodic_Char->Data_Analysis

References

managing stability issues of triethylammonium iodide under atmospheric conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triethylammonium (B8662869) Iodide (TEAI)

This guide provides researchers, scientists, and drug development professionals with essential information for managing the stability of triethylammonium iodide (TEAI) under atmospheric conditions. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why has my solid this compound (TEAI) turned yellow or brown?

A1: The discoloration of TEAI, typically from white or colorless to yellow or brown, is most often caused by the oxidation of the iodide anion (I⁻) to the triiodide anion (I₃⁻).[1] This reaction is accelerated by exposure to atmospheric oxygen, light, and moisture. The triiodide ion is responsible for the characteristic yellow-brown color.

Q2: What are the primary factors that cause TEAI to degrade?

A2: The main environmental factors that compromise the stability of TEAI are:

  • Light: Photochemical reactions can promote the oxidation of iodide.[2][3]

  • Oxygen: Atmospheric oxygen is the primary oxidizing agent that converts iodide to triiodide.

  • Moisture: TEAI is hygroscopic, meaning it readily absorbs moisture from the air.[2][4] Water can facilitate degradation pathways and may introduce impurities.

  • Heat: Elevated temperatures can accelerate the rate of decomposition.[4][5] Thermal decomposition can lead to the release of irritating gases like hydrogen iodide and nitrogen oxides.[2]

Q3: Can I still use my TEAI if it is slightly discolored?

A3: For applications that are not sensitive to minor impurities or the presence of triiodide, slightly discolored TEAI might still be usable. However, for most research and development purposes, especially in sensitive applications like catalysis, electrochemistry, or pharmaceutical formulation, the presence of impurities can significantly affect experimental outcomes.[1] It is highly recommended to purify the TEAI before use or to use a fresh, unopened batch.

Q4: How should I properly store TEAI to minimize degradation?

A4: To ensure the long-term stability of TEAI, it should be stored with the following precautions:[3][4][6][7][8]

  • Keep it in a tightly closed container to prevent exposure to air and moisture.[4][6][7][8]

  • Store it in a cool, dry, and dark place. An amber glass bottle is recommended to protect it from light.[3][8]

  • Use a well-ventilated area. [4][6][7]

  • For maximum protection, store the container inside a desiccator or a glovebox under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Yellow/Brown Discoloration Oxidation of iodide (I⁻) to triiodide (I₃⁻) due to exposure to light, air, or moisture.[1]1. Purify the TEAI by recrystallization (see Experimental Protocol 1). 2. Verify Purity using ¹H NMR or titration (see Experimental Protocol 2). 3. Implement Strict Storage Protocols for the purified product and new batches.
Clumping or Wet Appearance Absorption of atmospheric moisture (hygroscopic nature).[2][4]1. Dry the material under vacuum. 2. Store immediately in a desiccator over a strong drying agent (e.g., P₂O₅) or in a glovebox. 3. Handle the material quickly in a low-humidity environment.
Inconsistent Experimental Results Presence of degradation products (e.g., triiodide, triethylamine) or water, which can interfere with reactions.1. Use a fresh bottle of TEAI or purify the existing stock. 2. Characterize the material before use to confirm its purity and identity. 3. Ensure all solvents and other reagents are anhydrous if the reaction is moisture-sensitive.

Factors Affecting TEAI Stability

The following table summarizes the key factors influencing the stability of this compound and the recommended mitigation strategies.

FactorEffect on TEAI StabilityMitigation Strategy
Light Accelerates photochemical oxidation of iodide.[2][3]Store in amber or opaque containers. Avoid exposure to direct sunlight.
Oxygen (Air) Acts as the primary oxidant, leading to the formation of colored triiodide (I₃⁻).Store in tightly sealed containers. For high-purity applications, purge the container with an inert gas (N₂ or Ar) before sealing.
Moisture (Humidity) TEAI is hygroscopic; absorbed water can facilitate degradation pathways.[2][4]Store in a desiccator or a dry glovebox. Minimize exposure time to the atmosphere during handling.
Elevated Temperature Increases the rate of decomposition reactions.[4][5]Store in a cool environment, away from heat sources.

Visualizing TEAI Management

TEAI_Troubleshooting_Workflow

Caption: Troubleshooting workflow for observed stability issues with TEAI.

TEAI_Degradation_Pathway

Caption: Primary degradation pathway of TEAI under atmospheric conditions.

TEAI_Handling_Workflow

Caption: Recommended workflow for handling and storing TEAI to maintain stability.

Experimental Protocols

Protocol 1: Purification of Discolored this compound by Recrystallization

This protocol describes a general method to purify TEAI that has developed a yellow or brown color due to iodide oxidation.

  • Objective: To remove triiodide and other soluble impurities from TEAI.

  • Materials:

    • Discolored this compound

    • Anhydrous ethanol (B145695)

    • Anhydrous diethyl ether

    • Erlenmeyer flask

    • Hot plate with magnetic stirring

    • Büchner funnel and filter flask

    • Filter paper

    • Ice bath

    • Vacuum oven or desiccator

  • Procedure:

    • Dissolution: In an Erlenmeyer flask, dissolve the impure TEAI in the minimum amount of hot anhydrous ethanol required for complete dissolution. Stir continuously.

    • Decolorization (Optional): If the solution is still strongly colored, a very small amount of activated carbon can be added. Boil the solution for a few minutes and then perform a hot filtration to remove the carbon.

    • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Pure TEAI is less soluble in cold ethanol and will begin to crystallize.

    • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

    • Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected crystals on the filter with a small amount of cold anhydrous diethyl ether to remove any remaining soluble impurities and residual ethanol.

    • Drying: Dry the purified TEAI crystals under vacuum at a low temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved. The final product should be a white, crystalline solid.

Protocol 2: Purity Assessment by Iodide Titration

This protocol uses a simple precipitation titration to determine the iodide content in a TEAI sample, providing a quantitative measure of its purity by mass.

  • Objective: To quantify the percentage of iodide in a TEAI sample.

  • Materials:

    • This compound sample

    • Standardized silver nitrate (B79036) (AgNO₃) solution (e.g., 0.1 M)

    • Potassium chromate (B82759) (K₂CrO₄) solution (5% w/v in water) as an indicator

    • Deionized water

    • Analytical balance

    • Burette, pipette, and volumetric flask

    • Erlenmeyer flask

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 150-200 mg of the TEAI sample and dissolve it in approximately 50 mL of deionized water in an Erlenmeyer flask.

    • Indicator Addition: Add 1 mL of the 5% potassium chromate indicator solution to the TEAI solution. The solution will turn a pale yellow.

    • Titration: Titrate the TEAI solution with the standardized silver nitrate solution from a burette. Swirl the flask continuously. As the AgNO₃ is added, a pale yellow precipitate of silver iodide (AgI) will form.

    • Endpoint Determination: The endpoint is reached when all the iodide has precipitated. The very next drop of AgNO₃ will react with the chromate indicator to form a permanent reddish-brown precipitate of silver chromate (Ag₂CrO₄). Record the volume of AgNO₃ solution used.

    • Calculation:

      • Calculate the moles of AgNO₃ used: Moles = Molarity of AgNO₃ × Volume of AgNO₃ (in L).

      • The reaction is Ag⁺ + I⁻ → AgI, so moles of I⁻ = moles of AgNO₃.

      • Calculate the mass of iodide in the sample: Mass = Moles of I⁻ × Molar mass of Iodine (126.90 g/mol ).

      • Calculate the purity of TEAI: % Purity (by iodide content) = (Mass of iodide / Initial mass of TEAI sample) × 100.

References

Technical Support Center: Optimizing Triethylammonium Iodide (TEAI) for Perovskite Film Quality

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of triethylammonium (B8662869) iodide (TEAI) and similar additives in perovskite film fabrication. This resource is designed for researchers and scientists to address common experimental challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of triethylammonium iodide (TEAI) as an additive in perovskite films?

A1: this compound (TEAI) and similar small organic ammonium (B1175870) halides are primarily used as additives to improve the quality and stability of perovskite films. Their main functions include:

  • Defect Passivation: The bulky triethylammonium (TEA+) cation and iodide (I-) anion can passivate defect sites on the perovskite surface and at grain boundaries, such as halide vacancies and uncoordinated lead ions. This reduces non-radiative recombination, which can improve device performance.[1][2][3]

  • Crystal Growth Modulation: TEAI can influence the crystallization kinetics of the perovskite. It can help control grain size and orientation, often leading to larger, more uniform grains and a more compact film with fewer pinholes.[2][4]

  • Formation of 2D/3D Heterostructures: The incorporation of bulky cations like TEA+ can lead to the in-situ formation of a thin 2D perovskite layer on top of the 3D bulk perovskite.[5] This 2D capping layer can enhance moisture stability and improve charge extraction.[5]

  • Improved Film Morphology: By influencing crystal growth, TEAI contributes to smoother and more compact perovskite films, which is crucial for efficient charge transport and device performance.[6]

Q2: How does the concentration of TEAI affect the key performance parameters of a perovskite solar cell?

A2: The concentration of TEAI has a significant impact on the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

  • Optimal Concentration: An optimal concentration of TEAI can lead to a significant improvement in all these parameters by enhancing the perovskite film quality and reducing defects.[5] This often results in a higher Voc and FF.[1]

  • Excessive Concentration: An excessively high concentration can be detrimental. It may lead to the formation of an insulating 2D perovskite phase that impedes charge transport, or it can disrupt the 3D perovskite crystal structure, causing a decrease in Jsc and FF.[5]

Q3: Can TEAI be used in both one-step and two-step deposition methods?

A3: Yes, TEAI and similar additives can be incorporated using both methods.

  • One-Step Method: TEAI is typically added directly to the perovskite precursor solution containing both the lead halide and other organic ammonium halides.[7]

  • Two-Step Method: TEAI can be added to the organic ammonium halide solution that is spin-coated onto a pre-deposited lead iodide film.[7] Alternatively, a solution of TEAI can be spin-coated onto the 3D perovskite film as a post-treatment step before annealing.[5] The optimal concentration and method may vary depending on the specific perovskite composition and desired film characteristics.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using TEAI as an additive.

Problem Potential Cause(s) Related to TEAI Suggested Solution(s)
Low Power Conversion Efficiency (PCE) - Sub-optimal TEAI concentration (either too high or too low). - Poor film quality induced by the additive.- Perform a concentration-dependent study to find the optimal TEAI ratio. - Re-optimize annealing temperature and time after introducing TEAI.
Poor Film Morphology (Pinholes, Roughness) - TEAI concentration is too high, leading to phase segregation or incomplete conversion.[7] - Inappropriate solvent system or annealing conditions.- Systematically reduce the TEAI concentration. - Optimize the solvent system for better solubility of all precursor components. - Adjust the annealing temperature and time to promote better crystal growth.[2]
Small and Non-uniform Grain Size - Sub-optimal TEAI concentration. - Rapid nucleation and crystal growth not properly controlled by the additive.- Titrate the TEAI concentration to find the optimal range for grain growth.[2] - Adjust spin-coating parameters (e.g., speed, time) and the anti-solvent dripping time to control nucleation.[2]
Low Open-Circuit Voltage (Voc) - High density of trap states due to insufficient passivation. - Poor energy level alignment caused by excessive 2D perovskite formation.- Gradually increase TEAI concentration to improve defect passivation.[5] - If Voc decreases after an initial increase, reduce the TEAI concentration to avoid excessive 2D phase formation.
Low Fill Factor (FF) - High series resistance from a thick, insulating 2D perovskite layer. - Poor contact between the perovskite and charge transport layers due to a rough surface.- Reduce the TEAI concentration to limit the thickness of the 2D layer. - Optimize annealing to improve film compactness and ensure good interfacial contact.
Poor Device Stability - The hydrophobic properties of TEAI may be insufficient at the used concentration. - Residual unreacted precursors or hygroscopic nature of excess TEAI.- Optimize the TEAI concentration, as the 2D capping layer can enhance moisture resistance.[1] - Ensure complete conversion to the perovskite phase by optimizing the annealing process.[7] - Encapsulate the final device to protect it from environmental degradation.

Quantitative Data on Additive Concentration

The following table summarizes the impact of varying Diethylammonium Iodide (DAI), an additive with similar properties to TEAI, on the performance of (Cs0.05FA0.85MA0.1PbI3) perovskite solar cells. This data is representative of the optimization process for small organic ammonium halide additives.

Additive Concentration (mg/mL)PCE (%)Voc (V)Jsc (mA/cm²)FF (%)
0 (Control)21.581.09624.7379.6
10 (Optimal)23.501.15425.0481.3
15LowerHigherLowerLower
20LowerHigherLowerLower
Data synthesized from a study on Diethylammonium Iodide (DAI) post-treatment.[5] Note that while Voc continues to increase with concentration, the drop in Jsc and FF at higher concentrations leads to a lower overall PCE.

Experimental Protocols

Protocol 1: One-Step Perovskite Film Deposition with TEAI Additive

This protocol describes a typical one-step spin-coating method for fabricating a perovskite film incorporating TEAI.

1. Substrate Preparation: a. Sequentially clean FTO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol (B130326) (IPA) for 15 minutes each. b. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve surface wettability.

2. Electron Transport Layer (ETL) Deposition: a. Prepare a SnO₂ nanoparticle solution (e.g., diluted commercial solution). b. Spin-coat the SnO₂ solution onto the FTO substrates at 3000 rpm for 30 seconds. c. Anneal the substrates at 150°C for 30 minutes in ambient air.[7][8]

3. Perovskite Precursor Solution Preparation (with TEAI): a. In a nitrogen-filled glovebox, prepare the main perovskite precursor stock solution (e.g., for MAPbI₃, dissolve 461 mg of PbI₂ and 159 mg of MAI in a co-solvent of DMF and DMSO).[8] b. Prepare a separate stock solution of TEAI in a compatible solvent (e.g., DMF). c. Add the desired volume of the TEAI solution to the main perovskite precursor solution to achieve the target molar percentage. Stir the final solution at room temperature for at least 1 hour.

4. Perovskite Film Deposition: a. Transfer the cooled substrates with the ETL into the glovebox. b. Spin-coat the perovskite precursor solution (containing TEAI) onto the ETL at 4000 rpm for 30 seconds. c. During the spin-coating, at around the 10-second mark, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.[8] d. Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.[8]

5. Hole Transport Layer (HTL) and Electrode Deposition: a. Prepare an HTL solution (e.g., spiro-OMeTAD with additives like Li-TFSI and tBP). b. Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds. c. Mask the device area and thermally evaporate an 80-100 nm thick gold (Au) or silver (Ag) electrode as the back contact.

Visualizations

Experimental Workflow

The following diagram illustrates the one-step deposition workflow for fabricating perovskite solar cells with a TEAI additive.

G cluster_0 1. Substrate & ETL Preparation cluster_1 2. Perovskite Layer Formation cluster_2 3. Device Completion sub_clean Substrate Cleaning uv_ozone UV-Ozone Treatment sub_clean->uv_ozone etl_dep ETL Deposition (SnO₂) uv_ozone->etl_dep etl_anneal ETL Annealing etl_dep->etl_anneal spin_coat Spin-Coat Perovskite Solution etl_anneal->spin_coat precursor_prep Prepare Perovskite Precursor Solution teai_add Add TEAI to Solution precursor_prep->teai_add teai_add->spin_coat antisolvent Anti-Solvent Dripping spin_coat->antisolvent film_anneal Perovskite Annealing antisolvent->film_anneal htl_dep HTL Deposition (spiro-OMeTAD) film_anneal->htl_dep electrode_dep Electrode Evaporation (Au/Ag) htl_dep->electrode_dep

One-step deposition workflow with TEAI additive.
Troubleshooting Logic

This diagram outlines the logical steps for troubleshooting common issues when optimizing TEAI concentration.

G start Observed Problem: Poor Device Performance morphology Symptom: Poor Film Morphology (Pinholes, Roughness) start->morphology low_voc Symptom: Low Voc start->low_voc low_ff Symptom: Low FF / Jsc start->low_ff cause_high_teai Potential Cause: TEAI Conc. Too High (Phase Segregation) morphology->cause_high_teai cause_anneal Potential Cause: Sub-optimal Annealing morphology->cause_anneal low_voc->cause_high_teai If Voc drops after rising cause_low_teai Potential Cause: TEAI Conc. Too Low (Insufficient Passivation) low_voc->cause_low_teai low_ff->cause_high_teai Insulating 2D layer solution_reduce Solution: Reduce TEAI Conc. cause_high_teai->solution_reduce solution_increase Solution: Increase TEAI Conc. cause_low_teai->solution_increase solution_optimize Solution: Re-optimize Annealing (Temp / Time) cause_anneal->solution_optimize

Troubleshooting logic for TEAI optimization.

References

troubleshooting pinholes and defects in perovskite films with triethylammonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering pinholes and defects in perovskite films, with a focus on the application of alkylammonium iodide additives like Triethylammonium (B8662869) Iodide (TEAI) and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of pinholes and defects in solution-processed perovskite films?

A1: Pinholes and defects in perovskite films often arise during the crystallization process.[1] Key causes include:

  • In-situ crystallization challenges : The rapid crystallization can lead to incomplete surface coverage and the formation of pinholes and cracks.[1][2]

  • Precursor Solution Quality : The purity of precursors, age of the solution (oxidation of components), and incomplete dissolution can introduce impurities that act as nucleation sites for defects.[3]

  • Environmental Factors : High humidity and oxygen levels can degrade the perovskite material and precursor solution, contributing to defect formation.[3][4] Pinholes, in particular, create pathways for moisture and oxygen to attack the active perovskite layer, accelerating degradation.[4]

  • Deposition Technique : Spin coating parameters, such as speed and duration, as well as the anti-solvent quenching step, critically influence film uniformity and quality.[3][5]

Q2: What is the role of triethylammonium iodide (TEAI) and similar additives in improving perovskite film quality?

A2: this compound (TEAI) and other bulky organic ammonium (B1175870) halides, like diethylammonium (B1227033) iodide (DAI), serve as surface passivating agents.[6][7] Their primary roles are:

  • Defect Passivation : These molecules can passivate defects at the surface and grain boundaries of the perovskite film.[7][8] The bulky organic cations interact with under-coordinated iodide ions, while the iodide from the additive can fill iodide vacancies, reducing non-radiative charge recombination.[8][9]

  • Morphology Improvement : The presence of these additives can influence the crystal growth of the perovskite, leading to larger, more uniform grains and fewer pinholes.[10]

  • Formation of 2D/3D Heterostructures : Additives like DAI can react with excess lead iodide (PbI₂) on the surface of the 3D perovskite to form a 2D perovskite capping layer.[1] This 2D layer effectively passivates surface defects, regulates energy level alignment, and enhances charge extraction.[1]

Q3: How does the formation of a 2D capping layer improve solar cell performance and stability?

A3: The in-situ formation of a 2D perovskite layer on top of the 3D bulk film offers several advantages:

  • Reduced Non-radiative Recombination : The 2D layer effectively "heals" surface defects, which are major sites for charge recombination, thereby increasing the open-circuit voltage (Voc) and fill factor (FF).[1][8]

  • Enhanced Stability : The 2D capping layer can act as a protective barrier, inhibiting the infiltration of moisture and oxygen and improving the long-term stability of the perovskite film.[1] Unencapsulated devices treated with DAI have been shown to retain 97% of their initial efficiency after 500 hours in ambient air.[1]

  • Improved Charge Extraction : The 2D/3D structure can create a more favorable energy level alignment, facilitating the efficient extraction of charge carriers from the perovskite to the charge transport layers.[1]

Troubleshooting Guide

Issue: My perovskite films consistently show a high density of pinholes visible under SEM.

Answer : A high density of pinholes is a common issue stemming from the crystallization process. Here is a workflow to diagnose and solve the problem.

G Troubleshooting Workflow for Perovskite Pinholes start Pinhole Issue Identified precursor 1. Evaluate Precursor Solution (Freshness, Purity, Solubility) start->precursor Start Here deposition 2. Optimize Deposition (Spin Speed, Anti-Solvent) precursor->deposition If solution is fresh & pure additive 3. Introduce Additive (e.g., Diethylammonium Iodide) deposition->additive If pinholes remain annealing 4. Adjust Annealing (Temperature, Duration) additive->annealing Post-treatment characterize 5. Characterize Film (SEM, XRD, PL) annealing->characterize characterize->precursor Re-evaluate Entire Process end_good Pinhole-Free Film characterize->end_good Problem Solved end_bad Pinholes Persist characterize->end_bad Issue Unresolved

Caption: A logical workflow for diagnosing and resolving pinhole defects in perovskite films.

Step-by-step guidance:

  • Precursor Solution : Ensure you are using high-purity, fresh precursors. Perovskite precursor solutions, especially those containing tin (Sn²⁺), can oxidize over time.[3] It is recommended to use freshly prepared solutions for each batch.[3]

  • Deposition Parameters : The spin-coating process is critical. Experiment with varying the spin speed and duration. The anti-solvent dripping step (e.g., using chlorobenzene) must be timed precisely to induce rapid, uniform crystallization.[5]

  • Introduce an Additive : If pinholes persist, introduce an alkylammonium iodide like Diethylammonium Iodide (DAI). This can be done via a post-treatment step where a dilute solution of DAI is spin-coated onto the annealed 3D perovskite film.[1] This helps to fill voids and passivate surface defects.[10]

  • Annealing : After the additive treatment, a second, typically lower-temperature annealing step is often required to drive the formation of the 2D capping layer.[1]

Issue: My device shows low open-circuit voltage (Voc) and fill factor (FF), suggesting high levels of charge recombination.

Answer : Low Voc and FF are classic signs of high defect density at the surface or within the bulk of the perovskite film, leading to non-radiative recombination. Surface passivation is an effective strategy to combat this.[6]

G Mechanism of Defect Passivation with Alkylammonium Iodides cluster_0 3D Perovskite Film cluster_1 Passivation Mechanism cluster_2 Improved Device Performance Defects Surface & Grain Boundary Defects (e.g., Iodide Vacancies, Uncoordinated Pb²⁺) Recombination Non-Radiative Charge Recombination Defects->Recombination causes Additive DAI / TEAI Additive (Post-Treatment) Passivation Defect Passivation & Formation of 2D Capping Layer Additive->Passivation induces Passivation->Defects heals ReducedRecombination Suppressed Recombination Passivation->ReducedRecombination results in ImprovedPerformance Increased Voc & FF Enhanced Stability ReducedRecombination->ImprovedPerformance leads to

Caption: Mechanism of defect passivation and performance enhancement using alkylammonium iodide additives.

Explanation: Defects such as iodide vacancies act as trapping sites for charge carriers, which then recombine non-radiatively instead of being extracted as current.[8] By introducing a bulky alkylammonium iodide like DAI, you can:

  • Passivate Vacancies : The iodide ions from the additive can fill iodide vacancies, while the bulky organic cations can passivate under-coordinated lead ions.[8][9]

  • Form a Protective 2D Layer : The reaction between the additive and the perovskite surface forms a 2D perovskite layer that reduces deep-level defects.[1] This dual action significantly reduces trap density, suppressing recombination and leading to a direct improvement in Voc and FF.[1][7]

Quantitative Data Summary

The table below summarizes the impact of Diethylammonium Iodide (DAI) treatment on the performance of perovskite solar cells, demonstrating the typical improvements seen with this class of additives.

Treatment ConditionPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Hysteresis Index (HI)Reference
Control Device 21.581.1323.9879.540.106[1]
DAI-Treated Device 23.501.1724.2382.850.027[1]

PCE: Power Conversion Efficiency; Voc: Open-Circuit Voltage; Jsc: Short-Circuit Current Density; FF: Fill Factor.

Experimental Protocols

Protocol: Post-Deposition Surface Treatment with Diethylammonium Iodide (DAI)

This protocol describes a common method for applying an alkylammonium iodide to passivate a pre-formed 3D perovskite film.

  • Substrate and Perovskite Film Preparation : a. Prepare cleaned FTO-coated glass substrates.[8] b. Deposit the electron transport layer (e.g., SnO₂) and the 3D perovskite layer (e.g., MAPbI₃ or FAPbI₃) according to your standard, optimized procedure.[5][8] c. Anneal the 3D perovskite film as required by your primary protocol (e.g., 100-150°C for 10-30 minutes).[8]

  • DAI Solution Preparation : a. Prepare a dilute solution of Diethylammonium Iodide (DAI) in a suitable solvent like isopropanol. A typical concentration is in the range of 5-10 mg/mL. b. Ensure the solution is fully dissolved, using gentle heating or sonication if necessary.

  • DAI Surface Treatment : a. Allow the annealed 3D perovskite film to cool to room temperature inside an inert atmosphere glovebox. b. Dispense a small volume (e.g., 100 µL) of the DAI solution onto the center of the perovskite film. c. Spin-coat the DAI solution at a moderate speed (e.g., 4000 rpm) for 30 seconds.

  • Secondary Annealing : a. Immediately transfer the DAI-treated film to a hotplate inside the glovebox. b. Anneal the film at a temperature sufficient to promote the surface reaction and remove residual solvent, typically around 100°C for 3-5 minutes.[1] c. Allow the film to cool completely.

  • Device Completion : a. Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal electrode (e.g., Gold or Silver) to complete the solar cell fabrication.[8]

References

impact of triethylammonium iodide on the hysteresis of perovskite solar cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of triethylammonium (B8662869) iodide (TEAI) as an additive to mitigate hysteresis in perovskite solar cells (PSCs). The information is tailored for researchers, scientists, and professionals in the field of solar energy and drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of triethylammonium iodide in perovskite solar cell fabrication.

Issue Possible Cause Troubleshooting Steps
Increased Hysteresis After TEAI Addition - Incorrect TEAI concentration.- Inhomogeneous distribution of TEAI.- Solvent incompatibility.- Optimize TEAI Concentration: Perform a concentration-dependent study. Start with a low concentration (e.g., 0.5-1 mol% relative to the lead precursor) and gradually increase it. High concentrations can lead to the formation of 2D perovskite phases that may impede charge transport.- Ensure Homogeneous Mixing: Ensure TEAI is fully dissolved in the perovskite precursor solution. Use gentle heating and prolonged stirring if necessary.- Solvent System Evaluation: Verify that the chosen solvent system (e.g., DMF/DMSO) is suitable for both the perovskite precursors and TEAI. Consider using co-solvents to improve solubility.
Reduced Power Conversion Efficiency (PCE) - Phase segregation.- Poor film morphology.- Charge transport barrier.- Annealing Temperature and Time Optimization: Adjust the annealing parameters to facilitate the incorporation of TEAI without causing thermal degradation of the perovskite film.- Antisolvent Engineering: Experiment with different antisolvents and dripping times to control the crystallization process and improve film quality.- Characterize Film Properties: Use techniques like XRD and SEM to check for the formation of undesired phases and to assess the film's morphology and grain size.
Poor Device Reproducibility - Inconsistent TEAI incorporation.- Environmental sensitivity.- Strict Protocol Adherence: Maintain consistent experimental conditions (e.g., precursor solution age, spin-coating parameters, annealing profile).- Controlled Environment: Fabricate devices in a controlled atmosphere (e.g., a nitrogen-filled glovebox) to minimize the impact of humidity and oxygen.
S-shaped J-V Curve - Energy level mismatch.- Interfacial charge extraction barrier.- Interfacial Modification: Consider using alternative electron transport layers (ETLs) or hole transport layers (HTLs) to ensure proper band alignment with the TEAI-modified perovskite layer.- Contact Engineering: Ensure good contact between the perovskite layer and the charge transport layers to facilitate efficient charge extraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (TEAI) in reducing the hysteresis of perovskite solar cells?

A1: The primary role of TEAI, a bulky organic cation, is to passivate defects at the grain boundaries and the surface of the perovskite film.[1] It is hypothesized that the positively charged triethylammonium (TEA⁺) cations interact with under-coordinated iodide ions (I⁻) and passivate iodide vacancies. This defect passivation reduces non-radiative recombination, a key contributor to hysteresis, leading to an improved open-circuit voltage (Voc) and fill factor (FF).[1]

Q2: How does TEAI influence the crystal growth and morphology of the perovskite film?

A2: The presence of TEAI can influence the crystal growth of the perovskite film, often leading to larger grain sizes and a more uniform morphology with fewer pinholes.[1] This improved crystallinity reduces the density of grain boundaries, which are known pathways for ion migration—a major cause of hysteresis.[2]

Q3: Are there any potential negative effects of using TEAI?

A3: Yes, while beneficial, the incorporation of TEAI can have drawbacks if not optimized. Excessive amounts of TEAI can lead to the formation of 2D perovskite layers, which can act as barriers to charge transport, thereby reducing the short-circuit current density (Jsc) and overall power conversion efficiency (PCE). Finding the optimal concentration is crucial.

Q4: What is the underlying cause of hysteresis in perovskite solar cells?

A4: Hysteresis in perovskite solar cells is a complex phenomenon with multiple contributing factors. The most widely accepted cause is ion migration within the perovskite layer, particularly the movement of halide ions (like I⁻) under an applied electric field.[3][4][5] This ion movement leads to a redistribution of charge, altering the internal electric fields and affecting charge carrier extraction.[4] Other contributing factors include charge carrier trapping and detrapping at defect sites and ferroelectric properties of the perovskite material.[3][4]

Q5: How can I quantify the hysteresis in my devices?

A5: Hysteresis can be quantified by calculating the Hysteresis Index (HI) from the current density-voltage (J-V) curves measured under forward and reverse voltage sweeps. The formula is:

HI = (PCEreverse - PCEforward) / PCEreverse

A lower HI value indicates less hysteresis.

Experimental Protocols

Below is a generalized experimental protocol for the fabrication of a standard n-i-p planar perovskite solar cell incorporating this compound. This protocol is a starting point and may require optimization based on specific laboratory conditions and materials.

One-Step Deposition Method
  • Substrate Preparation:

    • Etch fluorine-doped tin oxide (FTO) coated glass substrates with zinc powder and 2M HCl.

    • Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes.[1]

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a SnO₂ precursor solution.

    • Spin-coat the SnO₂ solution onto the FTO substrate and anneal.

  • Perovskite Precursor Solution Preparation (with TEAI):

    • Prepare a stock solution of the perovskite precursors (e.g., FAPbI₃ and MAPbBr₃) in a mixed solvent of DMF and DMSO.

    • Prepare a separate stock solution of this compound (TEAI) in a suitable solvent (e.g., DMF or isopropanol).

    • Add the desired amount of the TEAI solution to the perovskite precursor solution to achieve the target concentration (e.g., 1-10 mol%).

    • Stir the final solution at room temperature for at least 2 hours before use.

  • Perovskite Film Deposition:

    • Transfer the ETL-coated substrates into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution with TEAI onto the ETL at a specific speed and duration (e.g., 4000 rpm for 30 seconds).[1]

    • During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.[1]

    • Immediately transfer the substrate to a hotplate and anneal at a specific temperature and duration (e.g., 100°C for 60 minutes).[1]

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a spiro-OMeTAD solution.

    • Spin-coat the HTL solution onto the perovskite layer.[1]

  • Metal Electrode Deposition:

    • Mask the device area.

    • Thermally evaporate an 80 nm thick gold (Au) or silver (Ag) electrode onto the HTL.[1]

Data Presentation

The following tables summarize the impact of additives analogous to this compound on the performance of perovskite solar cells. Note: Specific data for this compound is limited in the reviewed literature; therefore, data from structurally similar additives are presented as a proxy.

Table 1: Effect of Diethylammonium (B1227033) Iodide (DAI) Additive on Perovskite Solar Cell Performance [6][7]

Additive ConcentrationVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
0% (Control)----
10% DAI-22.9579.0419.05

Table 2: Effect of n-propylammonium Iodide and n-butylammonium Iodide Additives on Perovskite Solar Cell Performance [8][9]

Additive (1 vol%)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
None (Control)---9.7
n-propylammonium Iodide---11.3
n-butylammonium Iodide---10.2

Table 3: Effect of n-octylammonium Iodide (OAI) Surface Passivation on Perovskite Solar Cell Performance [10]

OAI Concentration (mg)VOC (V)JSC (mA/cm²)FF (%)PCE (%)
0 (Control)1.0224.67518.8
21.0624.27920.2

Visualizations

hysteresis_mechanism cluster_device Perovskite Solar Cell cluster_ions Ion Migration cluster_defects Defect Passivation with TEAI HTL Hole Transport Layer (HTL) Perovskite Perovskite Absorber Layer Hysteresis J-V Hysteresis Perovskite->Hysteresis causes Perovskite->Hysteresis reduces ETL Electron Transport Layer (ETL) I_minus Iodide Ions (I⁻) I_minus->Perovskite accumulate at interfaces TEA_plus Triethylammonium Ions (TEA⁺) TEA_plus->Perovskite passivates defects Applied_Voltage Applied Voltage Scan Applied_Voltage->I_minus drives

Caption: Mechanism of hysteresis reduction by this compound.

experimental_workflow A Substrate Cleaning & Preparation B Electron Transport Layer (ETL) Deposition A->B C Perovskite Precursor Solution Preparation (with this compound) B->C D Perovskite Film Spin-Coating & Annealing C->D E Hole Transport Layer (HTL) Deposition D->E F Metal Electrode Evaporation E->F G Device Characterization (J-V, EQE, Stability) F->G

Caption: Experimental workflow for perovskite solar cell fabrication.

logical_relationship cluster_problem Problem cluster_solution Solution cluster_mechanism Mechanism cluster_outcome Outcome Hysteresis J-V Hysteresis ImprovedPCE Improved PCE & Stability Hysteresis->ImprovedPCE negatively impacts IonMigration Ion Migration IonMigration->Hysteresis Defects Interfacial Defects Defects->Hysteresis TEAI This compound (TEAI) Additive Passivation Defect Passivation TEAI->Passivation Morphology Improved Morphology TEAI->Morphology Crystallinity Enhanced Crystallinity TEAI->Crystallinity ReducedHysteresis Reduced Hysteresis Passivation->ReducedHysteresis Morphology->ReducedHysteresis Crystallinity->ReducedHysteresis ReducedHysteresis->ImprovedPCE

Caption: Logical relationship of TEAI's impact on hysteresis.

References

Technical Support Center: Enhancing Perovskite Stability with Triethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for utilizing triethylammonium (B8662869) iodide (TEAI) to prevent phase segregation and enhance the stability of perovskite materials in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is phase segregation in mixed-halide perovskites and why is it a problem?

A1: Phase segregation is a phenomenon that occurs in mixed-halide perovskites, particularly under illumination or applied electrical bias. In these materials, the different halide ions (e.g., iodide and bromide) can separate into distinct domains rich in one type of halide. This demixing leads to the formation of iodide-rich regions with a lower bandgap, which can act as traps for charge carriers. This process results in non-radiative recombination, causing a decrease in the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) of perovskite solar cells. Ultimately, phase segregation is a significant contributor to the long-term instability of these devices.

Q2: How does triethylammonium iodide (TEAI) help prevent phase segregation?

A2: this compound (TEAI) is a bulky organic ammonium (B1175870) salt that, when used as an additive, can significantly improve the stability of perovskite films. The primary mechanism involves the formation of a 2D or quasi-2D perovskite layer on the surface or at the grain boundaries of the 3D bulk perovskite.[1][2] This lower-dimensional capping layer acts as a physical barrier that suppresses the migration of halide ions, thus inhibiting phase segregation.[1][2] Additionally, the presence of TEAI can influence the crystallization process of the perovskite film, leading to improved film quality with larger grain sizes and a reduction in defect densities.[1] The sulfur-containing thiophene (B33073) group in some TEAI derivatives, such as 2-thiopheneethylamine iodide, can also contribute to surface passivation.[1][2]

Q3: What is the optimal concentration of TEAI to use in my perovskite precursor solution?

A3: The optimal concentration of TEAI can vary depending on the specific perovskite composition and fabrication process. However, studies have shown that a concentration of 1 mg/mL of a TEAI solution applied as a surface treatment can achieve significant improvements in device performance.[1][2] It is highly recommended to perform a concentration-dependent study for your specific system to determine the optimal amount. Excessive concentrations of TEAI can lead to the formation of insulating 2D phases that may impede charge transport and negatively affect device performance.[1]

Q4: Can TEAI be used in combination with other stability-enhancing strategies?

A4: Yes, absolutely. Using TEAI as an additive can be a complementary strategy to other methods aimed at improving perovskite solar cell stability. These can include compositional engineering (e.g., using mixed cations like formamidinium and cesium), passivation with other types of molecules, and device encapsulation. A multi-faceted approach that addresses different degradation pathways is often the most effective for achieving long-term device stability.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor solubility of TEAI in the precursor solvent. TEAI may have limited solubility in common perovskite solvents like DMF or DMSO, especially at higher concentrations.- Gently warm the precursor solution (e.g., 40-50 °C) to aid dissolution.- Use a co-solvent system to improve solubility.- Sonicate the solution for a short period to ensure it is well-mixed.
Formation of cracks or pinholes in the perovskite film. A high concentration of TEAI can lead to the formation of a pure 2D perovskite phase that disrupts the morphology of the underlying 3D film.[1]- Reduce the concentration of TEAI in the solution.[1]- Optimize the spin-coating speed and acceleration to ensure a uniform and smooth film.- Adjust the annealing temperature and time to promote better crystal growth and film formation.
Low power conversion efficiency (PCE) after adding TEAI. - The concentration of TEAI may be too high, leading to the formation of an electrically insulating 2D layer that hinders charge extraction.- The TEAI may not be effectively passivating the defects.- Perform a systematic optimization of the TEAI concentration.- Ensure the TEAI is of high purity.- Optimize the annealing parameters to ensure the proper formation of the 2D/3D heterostructure.
Device stability does not improve with TEAI. - The TEAI may not be forming a uniform capping layer.- Other degradation pathways, not addressed by TEAI, may be dominant.- Characterize the surface morphology of the TEAI-treated film to ensure uniform coverage.- Consider combining TEAI with other passivation agents or encapsulation techniques to address multiple degradation mechanisms.

Data Presentation

Table 1: Performance of Perovskite Solar Cells with and without TEAI Treatment

The following table summarizes the photovoltaic performance of perovskite solar cells based on a MA0.9FA0.1PbI3 absorber with and without a surface treatment using a 1 mg/mL solution of 2-thiopheneethylamine iodide (TEAI).

Device VOC (V) JSC (mA cm-2) FF (%) PCE (%)
Control (without TEAI)1.0623.7470.5617.42
With TEAI Treatment1.11--20.06

Data extracted from ACS Omega 2023, 8, 13, 12385–12395.[1]

Experimental Protocols

Synthesis of 2-thiopheneethylamine iodide (TEAI)

A common method for synthesizing TEAI involves reacting 2-thiopheneethylamine with hydroiodic acid (HI).[1]

  • Dissolve equimolar amounts of 2-thiopheneethylamine and HI in ethanol.

  • Stir the solution for a minimum of 2 hours at room temperature.

  • Remove the solvent using a rotary evaporator at approximately 65 °C to obtain the TEAI salt.

Fabrication of Perovskite Solar Cells with TEAI Surface Treatment

This protocol describes a general procedure for fabricating a perovskite solar cell with a TEAI surface passivation layer.

  • Substrate Preparation : Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15-20 minutes.

  • Electron Transport Layer (ETL) Deposition : Deposit an ETL, such as SnO2, onto the FTO substrate according to your established lab procedure.

  • Perovskite Layer Deposition :

    • Prepare your 3D perovskite precursor solution (e.g., MA0.9FA0.1PbI3 in a DMF:DMSO solvent mixture).

    • Spin-coat the perovskite precursor solution onto the ETL-coated substrate in a nitrogen-filled glovebox.

    • Use an anti-solvent dripping step during the spin-coating process to promote the formation of a uniform film.

    • Anneal the perovskite film on a hotplate at the optimized temperature and time for your specific perovskite composition.

  • TEAI Surface Treatment :

    • Prepare a 1 mg/mL solution of TEAI in a suitable solvent like isopropanol.

    • After the perovskite film has cooled to room temperature, spin-coat the TEAI solution onto the perovskite layer.

    • Anneal the film again at a moderate temperature (e.g., 100 °C) for a short duration (e.g., 5-10 minutes) to promote the formation of the 2D capping layer.

  • Electrode Deposition : Thermally evaporate a metal back contact, such as gold or silver, to complete the device.

Visualizations

G cluster_0 Mechanism of Phase Segregation Prevention by TEAI TEAI This compound (TEAI) Perovskite 3D Mixed-Halide Perovskite TEAI->Perovskite Surface Treatment Defects Surface and Grain Boundary Defects TEAI->Defects Interacts with TwoD_Layer 2D Perovskite Capping Layer Perovskite->TwoD_Layer Forms Ion_Migration Halide Ion Migration TwoD_Layer->Ion_Migration Blocks Passivation Defect Passivation Defects->Passivation Leads to Stability Enhanced Stability Passivation->Stability Suppression Suppression of Ion Migration Ion_Migration->Suppression Suppression->Stability

Caption: Mechanism of TEAI in preventing phase segregation.

G cluster_1 Experimental Workflow for TEAI Application Start Start: Clean Substrates ETL Deposit Electron Transport Layer (ETL) Start->ETL Perovskite_Deposition Deposit 3D Perovskite Layer ETL->Perovskite_Deposition Anneal1 Anneal Perovskite Film Perovskite_Deposition->Anneal1 TEAI_Treatment Apply TEAI Solution (Surface Treatment) Anneal1->TEAI_Treatment Anneal2 Second Annealing Step TEAI_Treatment->Anneal2 HTL Deposit Hole Transport Layer (HTL) Anneal2->HTL Electrode Deposit Metal Electrode HTL->Electrode Characterization Device Characterization Electrode->Characterization

Caption: Experimental workflow for TEAI application.

References

strategies to improve the shelf life of triethylammonium iodide solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to improve the shelf life of triethylammonium (B8662869) iodide (TEAI) solutions. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common stability issues.

Frequently Asked Questions (FAQs)

Q1: My triethylammonium iodide solution has turned yellow/brown. What is the cause and is it still usable?

A1: A yellow or brown discoloration in your TEAI solution is a common indicator of degradation. This is primarily due to the oxidation of the iodide anion (I⁻) to form iodine (I₂), which is colored. This process can be accelerated by exposure to light.[1][2] The presence of colored species suggests that the purity of your solution is compromised. For applications requiring high purity, it is recommended to use a fresh, colorless solution. The usability of a discolored solution depends on the tolerance of your specific experiment to the presence of iodine and a potential decrease in the concentration of the active this compound.

Q2: What is the primary degradation pathway for this compound in solution?

A2: The primary degradation pathway for this compound in solution is believed to be a nucleophilic substitution reaction (SN2). In this process, the iodide anion acts as a nucleophile and attacks one of the ethyl groups on the triethylammonium cation. This results in the formation of triethylamine (B128534) and ethyl iodide.

Q3: How should I store my this compound solutions to maximize their shelf life?

A3: To maximize the shelf life of your TEAI solutions, they should be stored in a cool, dark place.[3] It is highly recommended to use amber glass vials or bottles to protect the solution from light, which can accelerate the oxidation of iodide.[1][4][5][6] For long-term storage, refrigeration at 2-8°C is advisable. Ensure the container is tightly sealed to prevent solvent evaporation and minimize exposure to air (oxygen), which can also contribute to oxidation.

Q4: Are there any chemical stabilizers I can add to my this compound solution to improve its stability?

A4: While specific studies on stabilizers for this compound are not widely available, the use of antioxidants can be a potential strategy to prevent the oxidation of the iodide ion. Small amounts of antioxidants that are compatible with your solvent system and downstream application could be explored. Phenolic antioxidants are known to be effective in preventing oxidation in various chemical systems.[7] However, the compatibility and efficacy of any stabilizer would need to be validated for your specific application.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Action(s)
Solution Discoloration (Yellow/Brown) 1. Oxidation of iodide to iodine due to light exposure.2. Decomposition of the triethylammonium cation.1. Store solutions in amber vials or in the dark.[1][4][5][6]2. Prepare fresh solutions more frequently.3. Consider purging the solution with an inert gas (e.g., nitrogen or argon) before sealing to remove dissolved oxygen.
Precipitate Formation 1. Change in temperature affecting solubility.2. Solvent evaporation leading to supersaturation.3. Formation of insoluble degradation products.1. Ensure the storage temperature is appropriate for the solvent used.2. Use tightly sealed containers to prevent solvent evaporation.3. Filter the solution if necessary, but be aware that this may alter the concentration. It is often better to prepare a fresh solution.
Inconsistent Experimental Results 1. Degradation of the this compound solution leading to a lower effective concentration.2. Presence of degradation products (e.g., triethylamine, iodine) that interfere with the reaction or analysis.1. Use freshly prepared solutions for critical experiments.2. Perform a stability study to determine the usable lifetime of your solutions under your specific storage conditions.3. Analyze the purity of the solution using a suitable analytical method like HPLC.

Quantitative Data Summary

As there is limited published quantitative stability data specifically for this compound solutions, the following table is provided as a template for researchers to generate their own stability data.

Storage Condition Timepoint Appearance Concentration of TEAI (%) Concentration of Triethylamine (%) Concentration of Iodine (ppm)
Room Temperature (Light) 0Colorless10000
1 week
1 month
Room Temperature (Dark) 0Colorless10000
1 week
1 month
Refrigerated (2-8°C, Dark) 0Colorless10000
1 month
3 months
With Antioxidant (Specify) 0Colorless10000
1 month
3 months

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of this compound and its potential degradation product, triethylamine.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A and Solvent B.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    10 70 30
    15 70 30
    16 95 5

    | 20 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Dilute the this compound solution to a suitable concentration (e.g., 1 mg/mL) with the initial mobile phase composition (95:5 Solvent A:Solvent B).

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Standard Preparation:

  • Prepare a stock solution of this compound reference standard in the initial mobile phase.

  • Prepare a stock solution of triethylamine reference standard in the initial mobile phase.

  • Create a mixed standard solution containing both compounds at known concentrations.

4. Analysis:

  • Inject the mixed standard solution to determine the retention times of triethylammonium and triethylamine.

  • Inject the sample solution to quantify the amount of this compound and detect the presence of triethylamine.

Visualizations

degradation_pathway cluster_products Degradation Products TEAI This compound [(CH3CH2)3NH]+I- TEA Triethylamine (CH3CH2)3N TEAI->TEA SN2 Attack by I- EtI Ethyl Iodide CH3CH2I TEAI->EtI SN2 Attack by I-

Caption: Degradation pathway of this compound.

experimental_workflow prep Prepare TEAI Solution storage Store under various conditions (Light/Dark, Temp, +/- Stabilizer) prep->storage sampling Sample at defined timepoints storage->sampling analysis Analyze by HPLC sampling->analysis data Quantify TEAI and Degradation Products analysis->data eval Evaluate Shelf Life data->eval

Caption: Workflow for a stability study of TEAI solutions.

troubleshooting_logic start Observe Issue with TEAI Solution discoloration Is the solution discolored? start->discoloration precipitate Is there a precipitate? discoloration->precipitate No action_light Store in amber vial and in the dark discoloration->action_light Yes inconsistent Are experimental results inconsistent? precipitate->inconsistent No action_temp Check storage temperature and container seal precipitate->action_temp Yes action_hplc Analyze purity by HPLC inconsistent->action_hplc Yes action_fresh Prepare fresh solution action_light->action_fresh action_temp->action_fresh action_hplc->action_fresh

Caption: Troubleshooting logic for TEAI solution issues.

References

Technical Support Center: Triethylammonium Iodide-Based Devices and Moisture Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethylammonium (B8662869) iodide (TEA-I)-based devices. The information provided addresses common issues related to the effects of moisture on device performance and stability.

Frequently Asked Questions (FAQs)

Q1: How does atmospheric moisture affect the performance of triethylammonium iodide-based perovskite devices?

A1: Atmospheric moisture can significantly degrade the performance and stability of this compound-based perovskite devices.[1][2][3][4] The organic cation, this compound, is hygroscopic and can facilitate the ingress of water molecules into the perovskite crystal lattice.[2] This can lead to a series of degradation reactions, primarily hydrolysis, which breaks down the perovskite structure.[1] The consequences of this degradation include a decrease in power conversion efficiency (PCE), short-circuit current density (Jsc), and open-circuit voltage (Voc).[5]

Q2: What are the visible signs of moisture-induced degradation in a this compound-based perovskite film?

A2: The most common visible sign of moisture-induced degradation is a change in the color of the perovskite film from its characteristic dark, uniform appearance to a lighter, yellowish color. This is often indicative of the decomposition of the perovskite into its precursor materials, such as lead iodide (PbI₂), which is yellow.[6][7] You may also observe the formation of pinholes or an increase in surface roughness.

Q3: Is it possible for controlled amounts of moisture to be beneficial during the fabrication process?

A3: Interestingly, under certain controlled conditions, a small amount of moisture or humidity during the perovskite film formation can sometimes be beneficial.[1] It can act as a temporary solvent, aiding in the crystallization process and potentially leading to larger grain sizes and improved film quality. However, this is a very sensitive process, and uncontrolled exposure to moisture is overwhelmingly detrimental.[1]

Q4: What are the best practices for storing this compound and precursor solutions?

A4: this compound is hygroscopic and should be stored in a desiccator or a glovebox with an inert atmosphere (e.g., nitrogen or argon).[8] Precursor solutions should be prepared using anhydrous solvents inside a glovebox and stored in sealed vials, preferably with a septum for withdrawing the solution without exposing it to the ambient atmosphere.

Q5: What are the primary chemical reactions that occur when a this compound-based perovskite device is exposed to moisture?

A5: The primary degradation pathway is hydrolysis. Water molecules act as a catalyst in the decomposition of the perovskite structure. The overall reaction can be generalized as the perovskite material reacting with water to revert to its precursor salts, including this compound and lead iodide.[1][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid decrease in device efficiency after fabrication. Moisture exposure during or after fabrication.- Fabricate and encapsulate devices in a controlled, low-humidity environment (e.g., a glovebox).- Use hydrophobic charge transport layers to passivate the perovskite surface and inhibit moisture ingress.- Ensure all solvents and precursors are anhydrous.
Perovskite film appears yellow or non-uniform. Decomposition of the perovskite layer due to moisture.- Store substrates and precursor materials in a desiccator or glovebox.- Optimize the annealing process to ensure the complete removal of residual solvents which can be hygroscopic.- Consider incorporating additives into the precursor solution that enhance moisture resistance.
Poor device stability and short lifetime. Continuous degradation due to ambient humidity.- Encapsulate the device using materials with low water vapor transmission rates, such as glass with an epoxy sealant.- Investigate the use of more hydrophobic organic cations in combination with this compound.
Inconsistent device performance between batches. Variations in ambient humidity during fabrication.- Strictly control the humidity level in the fabrication environment.- Document the relative humidity during each fabrication step to identify critical points of moisture sensitivity.

Quantitative Data on Moisture Impact

Due to the limited availability of specific quantitative data for this compound-based devices, the following table provides representative data based on the typical performance degradation of similar organic-inorganic halide perovskite solar cells exposed to varying levels of relative humidity (RH).

Relative Humidity (RH) Time to 80% of Initial PCE Observed Degradation Characteristics
< 20%> 100 hoursSlow, gradual decrease in performance.
40-60%10 - 50 hoursNoticeable color change in the film; significant drop in Jsc.[5]
> 80%< 5 hoursRapid decomposition of the perovskite film; device failure.[6][7]

Experimental Protocols

Protocol 1: Fabrication of a this compound-Based Perovskite Film in a Controlled Environment
  • Substrate Preparation:

    • Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).

    • Dry the substrates with a nitrogen gun and treat them with UV-ozone for 20 minutes immediately before use.

  • Precursor Solution Preparation (Inside a Nitrogen-Filled Glovebox):

    • Prepare a precursor solution by dissolving this compound (TEA-I), lead iodide (PbI₂), and any other desired components (e.g., methylammonium (B1206745) iodide) in an anhydrous solvent such as a mixture of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

    • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

  • Film Deposition (Inside a Nitrogen-Filled Glovebox):

    • Spin-coat the precursor solution onto the prepared ITO substrate. A typical two-step spin-coating program would be 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 10-30 minutes.

  • Device Completion:

    • Deposit the subsequent layers (e.g., hole transport layer, metal electrode) under vacuum or in a controlled environment to prevent moisture exposure.

Protocol 2: Moisture Stability Testing
  • Device Fabrication and Initial Characterization:

    • Fabricate a batch of unencapsulated devices following Protocol 1.

    • Measure the initial current density-voltage (J-V) characteristics of the devices under simulated AM 1.5G solar irradiation to determine the initial power conversion efficiency (PCE).

  • Controlled Humidity Exposure:

    • Place the devices in a humidity-controlled chamber at a specific relative humidity (e.g., 40%, 60%, 80%).

    • Maintain a constant temperature (e.g., 25°C).

  • Performance Monitoring:

    • Periodically remove the devices from the humidity chamber and measure their J-V characteristics at set time intervals (e.g., 1, 2, 5, 10, 24 hours).

    • Record the PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) at each time point.

  • Data Analysis:

    • Plot the normalized PCE (PCE/Initial PCE) as a function of time for each humidity level to determine the degradation rate.

    • Analyze the changes in Voc, Jsc, and FF to understand the degradation mechanism.

Visualizations

Moisture_Degradation_Pathway Triethylammonium_Iodide_Perovskite TEA-I Perovskite (Active Layer) Hydrolysis Hydrolysis Reaction Triethylammonium_Iodide_Perovskite->Hydrolysis Moisture H₂O (from ambient air) Moisture->Hydrolysis Precursors Precursor Salts (TEA-I, PbI₂) Hydrolysis->Precursors Degraded_Device Device Performance Degradation Precursors->Degraded_Device Experimental_Workflow cluster_prep Preparation cluster_fab Fabrication (Inert Atmosphere) cluster_test Testing Substrate_Cleaning Substrate Cleaning Precursor_Solution Anhydrous Precursor Solution Preparation Substrate_Cleaning->Precursor_Solution Spin_Coating Perovskite Film Spin-Coating Precursor_Solution->Spin_Coating Annealing Annealing Spin_Coating->Annealing Layer_Deposition HTL & Electrode Deposition Annealing->Layer_Deposition Initial_JV Initial J-V Measurement Layer_Deposition->Initial_JV Humidity_Exposure Controlled Humidity Exposure Initial_JV->Humidity_Exposure Periodic_JV Periodic J-V Measurements Humidity_Exposure->Periodic_JV Periodic_JV->Humidity_Exposure Data_Analysis Data Analysis & Performance Evaluation Periodic_JV->Data_Analysis

References

Technical Support Center: Refining the Annealing Process for Triethylammonium Iodide Containing Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the annealing process for perovskite thin films incorporating triethylammonium (B8662869) iodide (TEAI). The following information, presented in a question-and-answer format, addresses common issues encountered during experimental work.

Troubleshooting Guide

Question 1: After spin-coating and annealing my perovskite film with triethylammonium iodide, I observe a high density of pinholes. What are the common causes and how can I resolve this?

Answer:

Pinhole formation is a prevalent issue in solution-processed perovskite films and can significantly degrade device performance. The introduction of a bulky cation like this compound can influence the crystallization dynamics, sometimes leading to pinholes if not properly controlled. Here are the primary causes and troubleshooting steps:

  • Precursor Solution Quality:

    • Incomplete Dissolution: Ensure all precursor components, including the this compound, are fully dissolved. Gentle heating (40-60°C) and stirring can aid dissolution.

    • Solution Aging: Use freshly prepared precursor solutions. Over time, precursor solutions can degrade, leading to the formation of colloids that can act as nucleation sites for defects.

    • Impurities: Ensure high-purity precursor materials. Impurities can hinder uniform crystallization.

  • Spin-Coating Process:

    • Sub-optimal Spin Speed and Duration: Adjust the spin-coating parameters. A slower spin speed or a two-step spin-coating process might allow for more uniform film formation.

    • Ineffective Anti-Solvent Quenching: The timing and volume of the anti-solvent are critical. Optimize the anti-solvent dripping step to induce rapid and uniform nucleation.

  • Annealing Protocol:

    • Incorrect Annealing Temperature/Time: An annealing temperature that is too high or an annealing time that is too long can cause the decomposition of the perovskite or the sublimation of organic components, leading to pinholes. Conversely, insufficient annealing may result in incomplete solvent removal and poor film formation. A systematic optimization of the annealing temperature and time is recommended. For perovskites treated with similar large organic cations like diethylammonium (B1227033) iodide, a post-treatment anneal is often performed at around 100°C for a few minutes.[1]

Answer:

A hazy appearance and poor surface morphology often point to issues with crystallization, solvent removal, or phase segregation.

  • Solvent Trapping: The bulky triethylammonium cations can sometimes trap residual solvent within the perovskite film. A multi-step annealing process (e.g., a low-temperature pre-anneal followed by a higher temperature anneal) can facilitate gradual solvent removal.

  • Phase Segregation: If you are using a mixed-halide perovskite composition, the addition of TEAI can sometimes influence halide distribution. Characterization techniques like X-ray Diffraction (XRD) can help identify any unwanted phases. Optimizing the stoichiometry of the precursor solution and the annealing parameters can help mitigate this.

  • Excess TEAI: An excessive concentration of TEAI can lead to the formation of 2D perovskite phases on the surface, which might appear hazy. While a thin 2D capping layer is often desirable for defect passivation, an overly thick or non-uniform layer can be detrimental. Try reducing the concentration of TEAI in your precursor solution.

Answer:

Common defects in perovskite films include iodide vacancies, lead-iodide anti-sites, and uncoordinated lead ions. This compound is often added to passivate these defects, particularly at the grain boundaries and the film surface. The annealing process plays a crucial role in enabling the TEAI to effectively passivate these sites.

  • Iodide Vacancies: These are common point defects that can act as charge traps. The iodide from TEAI can help fill these vacancies.

  • Uncoordinated Pb²⁺: These can act as non-radiative recombination centers. The bulky triethylammonium cation can interact with the perovskite surface and passivate these sites.

The annealing step provides the thermal energy for the TEAI cations to arrange themselves optimally at the perovskite surface and grain boundaries, forming a stable 2D capping layer that passivates defects. An optimized annealing process ensures that this passivation layer is formed effectively without causing thermal degradation of the underlying 3D perovskite.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in the perovskite film?

A1: this compound (TEAI) is a large organic cation that primarily serves as a surface passivating agent. When added to the perovskite precursor solution or used as a post-treatment, it forms a thin, two-dimensional (2D) or quasi-2D perovskite layer on top of the three-dimensional (3D) perovskite film. This 2D capping layer helps to passivate defects, reduce non-radiative recombination, and improve the overall stability and efficiency of the perovskite solar cell.

Q2: How does the annealing temperature and time affect the formation of the 2D/3D heterostructure with TEAI?

A2: The annealing temperature and time are critical parameters that govern the formation and quality of the 2D/3D heterostructure. The thermal energy provided during annealing facilitates the reaction between the TEAI and the 3D perovskite surface.

  • Temperature: A sufficiently high temperature is needed to drive the formation of the 2D layer. However, excessive temperatures can lead to the degradation of the perovskite film. For similar large cation treatments, annealing is often carried out in the range of 100-150°C.[2]

  • Time: The annealing time must be long enough to allow for the complete formation of the 2D passivation layer but short enough to prevent thermal degradation. For post-treatment with similar large cations, annealing times are often on the order of a few minutes.[1]

Q3: Can I use TEAI with different 3D perovskite compositions?

A3: Yes, TEAI can be used with various 3D perovskite compositions, including those based on methylammonium (B1206745) (MA), formamidinium (FA), and cesium (Cs). However, the optimal concentration of TEAI and the annealing parameters may need to be adjusted depending on the specific 3D perovskite formulation due to differences in their thermal stability and crystallization kinetics.

Q4: What is the typical concentration of TEAI used?

A4: The optimal concentration of TEAI can vary depending on the desired properties and the specific experimental setup. Generally, it is used in relatively small amounts. For instance, in a similar system using diethylammonium iodide, concentrations in the range of 5 to 10 mg/mL in a post-treatment solution have been shown to be effective.[1] It is recommended to perform a concentration-dependent study to find the optimal ratio for your specific system.

Data Presentation

Table 1: Illustrative Annealing Parameters for Large Cation-Treated Perovskite Films

Cation Additive3D Perovskite CompositionAnnealing Temperature (°C)Annealing Time (min)Observed Effect
Diethylammonium Iodide (DAI)Cs₀.₀₅FA₀.₈₅MA₀.₁PbI₃1003Formation of a 2D perovskite capping layer, disappearance of excess PbI₂.[1]
Tetramethylammonium Iodide (TMAI)MAPbI₃ (One-Step)10060Improved film morphology and defect passivation.[2]
Tetramethylammonium Iodide (TMAI)MAPbI₃ (Two-Step)100-15010-30Perovskite conversion and crystallization.[2]

Note: This table provides examples from similar systems. The optimal parameters for this compound may differ and require experimental optimization.

Experimental Protocols

Detailed Methodology for One-Step Deposition with TEAI Additive

This protocol describes the fabrication of a perovskite film using a one-step spin-coating method with the incorporation of this compound.

  • Substrate Preparation: a. Clean FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. b. Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes prior to depositing the electron transport layer (ETL).

  • Perovskite Precursor Solution Preparation (with TEAI): a. In a nitrogen-filled glovebox, prepare the 3D perovskite precursor solution (e.g., by dissolving equimolar amounts of PbI₂ and a primary organic halide like MAI or FAI in a co-solvent such as DMF:DMSO). b. Prepare a stock solution of TEAI in a suitable solvent (e.g., isopropanol). c. Add the desired molar percentage of the TEAI stock solution to the 3D perovskite precursor solution. d. Stir the final solution at a slightly elevated temperature (e.g., 60°C) for at least 2 hours to ensure complete dissolution.

  • Perovskite Film Deposition: a. Transfer the ETL-coated substrates into the glovebox. b. Spin-coat the perovskite precursor solution with TEAI onto the ETL at a pre-optimized speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds). c. During the spin-coating, at a specific time point (e.g., after 10 seconds), dispense a controlled volume of an anti-solvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate.

  • Annealing: a. Immediately transfer the substrate to a pre-heated hotplate inside the glovebox. b. Anneal the film at a systematically optimized temperature and time (e.g., starting with a range of 100-130°C for 5-15 minutes). c. Allow the film to cool down to room temperature before depositing the subsequent layers.

Mandatory Visualizations

experimental_workflow One-Step Perovskite Film Fabrication with TEAI cluster_prep Preparation cluster_fab Fabrication (in Glovebox) cluster_post Post-Fabrication sub_prep Substrate Cleaning etl_dep ETL Deposition sub_prep->etl_dep precursor_prep Perovskite Precursor (with TEAI) Preparation etl_dep->precursor_prep spin_coat Spin-Coating precursor_prep->spin_coat Transfer to Glovebox anti_solvent Anti-Solvent Quenching spin_coat->anti_solvent anneal Annealing anti_solvent->anneal htl_dep HTL Deposition anneal->htl_dep electrode_dep Electrode Deposition htl_dep->electrode_dep troubleshooting_pinholes Troubleshooting Pinhole Formation start Pinhole Issue Identified precursor Check Precursor Solution (Purity, Age, Dissolution) start->precursor spin Optimize Spin-Coating (Speed, Duration, Anti-Solvent) precursor->spin If solution is optimal anneal Optimize Annealing (Temperature, Time) spin->anneal If deposition is controlled characterize Characterize Film (SEM, XRD) anneal->characterize characterize->precursor If pinholes persist, re-evaluate precursors success Pinhole-Free Film characterize->success If pinholes are eliminated

References

Technical Support Center: Mitigating Iodide Vacancy Defects in Perovskites with Triethylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of triethylammonium (B8662869) iodide (TEAI) to mitigate iodide vacancy defects in perovskites.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process of using triethylammonium iodide for perovskite passivation.

Issue/Question Potential Cause(s) Recommended Solution(s)
Q1: After TEAI treatment, the power conversion efficiency (PCE) of my perovskite solar cell has decreased. 1. Suboptimal TEAI Concentration: An excessively high concentration of TEAI can lead to the formation of a thick 2D perovskite layer on top of the 3D perovskite, which can impede charge transport.[1] 2. Incomplete Solvent Removal: Residual isopropanol (B130326) (IPA) from the TEAI solution can introduce defects or affect the morphology of the perovskite surface. 3. Thermal Degradation: The annealing step after TEAI deposition might be too long or at too high a temperature, causing degradation of the perovskite film.1. Optimize TEAI Concentration: Systematically vary the concentration of the TEAI solution (e.g., from 1 mg/mL to 10 mg/mL in IPA) to find the optimal concentration for your specific perovskite composition and fabrication process. 2. Ensure Complete Drying: Increase the spin-coating speed or time to ensure all the solvent is evaporated before annealing. A brief pre-anneal at a lower temperature (e.g., 70°C for 1 minute) might also help. 3. Optimize Annealing Parameters: Reduce the annealing temperature or time after TEAI treatment. A typical starting point is 100°C for 5-10 minutes.
Q2: I am observing significant hysteresis in the J-V curve of my TEAI-treated device. 1. Incomplete Defect Passivation: The TEAI treatment may not have effectively passivated all the iodide vacancy defects, which are a known cause of hysteresis.[2] 2. Ion Migration: While TEAI can reduce ion migration, suboptimal application may not sufficiently suppress it.1. Increase TEAI Concentration or Treatment Time: A slightly higher concentration of TEAI or a longer dipping/spin-coating time might be necessary for complete surface coverage and defect passivation. 2. Incorporate TEAI into the Perovskite Precursor: For bulk defect passivation, consider adding a small amount of TEAI directly to the perovskite precursor solution.
Q3: The long-term stability of my TEAI-treated device has not improved as expected. 1. Environmental Degradation: The device might be degrading due to moisture or oxygen ingress, which TEAI alone may not completely prevent. The hydrophobicity of the passivating layer is crucial.[3] 2. Photodegradation: Continuous light exposure can still lead to the formation of defects over time.1. Encapsulation: Properly encapsulate the device to protect it from ambient humidity and oxygen. 2. Use of Hydrophobic Organic Cations: While TEAI provides some hydrophobicity, consider using larger, more hydrophobic organic cations in conjunction with TEAI for enhanced moisture resistance.[3]
Q4: I am seeing phase segregation in my perovskite film after TEAI treatment. 1. Reaction with Perovskite Surface: The TEAI may be reacting with the perovskite surface to form a separate 2D perovskite phase that is not well-integrated with the 3D bulk.1. Control Annealing Conditions: A lower annealing temperature or a shorter annealing time might prevent the extensive formation of a separate 2D phase. 2. Solvent Engineering: Try a different solvent for the TEAI solution that has less interaction with the perovskite surface.

Frequently Asked Questions (FAQs)

This section addresses common questions about the use of this compound in perovskite research.

Question Answer
Q1: What is the primary role of this compound (TEAI) in perovskite solar cells? The primary role of TEAI is to passivate iodide vacancy defects at the surface and grain boundaries of the perovskite film.[1][3] The triethylammonium (TEA+) cation interacts with under-coordinated lead ions, while the iodide (I-) anion fills the iodide vacancies. This passivation reduces non-radiative recombination, leading to an increase in open-circuit voltage (Voc) and fill factor (FF), and consequently, a higher power conversion efficiency (PCE).[1]
Q2: How does TEAI treatment improve the stability of perovskite solar cells? TEAI treatment can enhance the stability of perovskite solar cells in several ways. The bulky triethylammonium cations can form a protective layer on the perovskite surface, which can improve its resistance to moisture.[3] By passivating defect sites, TEAI also reduces the pathways for ion migration, which is a key degradation mechanism in perovskite devices.[2]
Q3: What is the optimal concentration of TEAI to use for surface passivation? The optimal concentration of TEAI can vary depending on the specific perovskite composition, film thickness, and deposition method. However, a good starting point is typically in the range of 1-10 mg/mL in a solvent like isopropanol (IPA). It is recommended to perform a concentration-dependent study to find the optimal conditions for your specific system.[4]
Q4: Can TEAI be used for different types of perovskite compositions? Yes, TEAI and similar organic ammonium (B1175870) iodides can be used to passivate a variety of perovskite compositions, including those based on methylammonium (B1206745) (MA), formamidinium (FA), and cesium (Cs). The passivation mechanism is general to the lead-halide perovskite crystal structure.[5][6]
Q5: What are the expected quantitative improvements in device performance after TEAI treatment? While the exact improvements will depend on the initial quality of the perovskite film and the optimization of the TEAI treatment, studies on similar organic ammonium iodide treatments have shown significant enhancements. For example, treatment with phenylthis compound (PTEAI) has been reported to increase the PCE from 18.8% to 20.2%, with the open-circuit voltage (Voc) increasing from 1.08 V to 1.12 V and the fill factor (FF) increasing from 76.5% to 79.2%.[1] Similarly, diethylammonium (B1227033) iodide (DAI) treatment increased PCE from 21.58% to 23.50%.[3]

Data Presentation

The following tables summarize the quantitative impact of using organic ammonium salts, such as phenylthis compound (PTEAI) and diethylammonium iodide (DAI), which are structurally and functionally similar to TEAI, on the performance of perovskite solar cells.

Table 1: Performance Comparison of Perovskite Solar Cells With and Without Phenylthis compound (PTEAI) Treatment [1]

Parameter Pristine Device PTEAI-Treated Device Percentage Improvement
Power Conversion Efficiency (PCE) 18.8%20.2%7.4%
Open-Circuit Voltage (Voc) 1.08 V1.12 V3.7%
Short-Circuit Current (Jsc) 22.8 mA/cm²23.1 mA/cm²1.3%
Fill Factor (FF) 76.5%79.2%3.5%
Stability (after 500h in ambient air) ~60% of initial PCE92% of initial PCE53.3%

Table 2: Performance Comparison of Perovskite Solar Cells With and Without Diethylammonium Iodide (DAI) Treatment [3]

Parameter Control Device DAI-Treated Device Percentage Improvement
Power Conversion Efficiency (PCE) 21.58%23.50%8.9%
Average Carrier Lifetime 1.60 µs1.75 µs9.4%
Stability (after 500h in air) Not Reported97% of initial PCE-

Experimental Protocols

This section provides a detailed methodology for the surface treatment of perovskite films with this compound.

1. Preparation of TEAI Solution

  • Materials: this compound (TEAI), Isopropanol (IPA, anhydrous).

  • Procedure:

    • Weigh the desired amount of TEAI powder. For a 5 mg/mL solution, weigh 5 mg of TEAI.

    • Dissolve the TEAI powder in 1 mL of anhydrous IPA.

    • Vortex or sonicate the solution for 5-10 minutes to ensure the TEAI is fully dissolved.

    • Filter the solution through a 0.22 µm PTFE syringe filter before use to remove any particulates.

2. Surface Treatment of Perovskite Film

  • Prerequisites: A freshly prepared perovskite film on a suitable substrate (e.g., FTO/SnO₂).

  • Procedure:

    • Transfer the perovskite-coated substrate into a nitrogen-filled glovebox.

    • Dispense a sufficient amount of the prepared TEAI solution (e.g., 100 µL) onto the surface of the perovskite film.

    • Spin-coat the substrate at a speed of 3000-5000 rpm for 30 seconds.

    • Transfer the substrate to a hotplate and anneal at 100°C for 5-10 minutes.

    • Allow the substrate to cool down to room temperature before proceeding with the deposition of the subsequent layers (e.g., hole transport layer and metal electrode).

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the mechanism of iodide vacancy passivation by TEAI.

experimental_workflow cluster_prep Preparation cluster_treatment Surface Treatment cluster_fabrication Device Completion start Start prep_teai Prepare TEAI/IPA Solution start->prep_teai prep_perovskite Fabricate Perovskite Film start->prep_perovskite spin_coat Spin-Coat TEAI Solution prep_teai->spin_coat prep_perovskite->spin_coat anneal Anneal at 100°C spin_coat->anneal deposit_htl Deposit Hole Transport Layer anneal->deposit_htl deposit_electrode Deposit Metal Electrode deposit_htl->deposit_electrode end_node Finished Device deposit_electrode->end_node

Experimental workflow for TEAI surface passivation.

References

Validation & Comparative

Enhancing Perovskite Solar Cell Stability: A Comparative Analysis of Triethylammonium Iodide and Methylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

The long-term stability of perovskite solar cells (PSCs) remains a critical hurdle for their commercialization. Methylammonium (B1206745) iodide (MAI), a common component in high-efficiency PSCs, is known to be susceptible to degradation from moisture, heat, and light. Researchers have explored various strategies to mitigate these stability issues, with one promising approach being the incorporation of larger, bulkier organic cations, such as triethylammonium (B8662869) iodide (TEAI). This guide provides a comparative analysis of the stability of perovskite solar cells based on the traditional MAI and those incorporating TEAI, supported by experimental data and detailed protocols.

The inclusion of bulky organic cations like TEAI at the perovskite surface or within the bulk material has been shown to significantly enhance device stability. This improvement is attributed to several factors, including increased hydrophobicity, passivation of surface defects, and the formation of a protective two-dimensional (2D) perovskite capping layer.

Quantitative Comparison of Perovskite Stability

Stability TestPerovskite TypeInitial Power Conversion Efficiency (PCE)PCE after StressStress ConditionsReference
Humidity Standard MAPbI₃~17%Degrades rapidly within hoursAmbient air, 40-60% relative humidityGeneral knowledge from multiple sources
Humidity PEAI-treated MAPbI₃~20.2%Retains 92% of initial PCE after 500 hoursAmbient air, 40-60% relative humidity[1]
Thermal Standard MAPbI₃~15-18%Significant degradation after 24h at 85°C85°C in ambient conditions[2]
Thermal DAI-treated (Cs,FA,MA)Pb(I,Br)₃~23.5%Retains over 80% of initial PCE after 1000 hours85°C in the dark[3][4]
Photostability Standard MAPbI₃~16%~50% drop in PCE after 2.5 hoursLight and dry air[5]
Photostability PEAI-treated MAPbI₃~16%~3.2% drop in PCE after 2.5 hoursLight and dry air[5]

Experimental Protocols

Fabrication of a Standard Methylammonium Lead Iodide (MAPbI₃) Perovskite Solar Cell

This protocol outlines a typical fabrication process for a standard n-i-p planar perovskite solar cell.

  • Substrate Preparation:

    • Fluorine-doped tin oxide (FTO) coated glass substrates are etched with zinc powder and 2M HCl to create the desired electrode pattern.

    • The substrates are then sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Substrates are dried with a nitrogen gun and treated with UV-ozone for 15 minutes to ensure a clean and hydrophilic surface.

  • Electron Transport Layer (ETL) Deposition:

    • A compact titanium dioxide (c-TiO₂) layer is deposited by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) onto the FTO substrate, followed by annealing at high temperature (e.g., 500°C).

    • A mesoporous TiO₂ (m-TiO₂) layer is then deposited by spin-coating a TiO₂ nanoparticle paste, followed by another high-temperature sintering step.

  • Perovskite Layer Deposition (One-Step Method):

    • A perovskite precursor solution is prepared by dissolving MAI and lead iodide (PbI₂) in a 1:1 molar ratio in a solvent mixture of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

    • The precursor solution is spin-coated onto the m-TiO₂ layer in a nitrogen-filled glovebox.

    • During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.

    • The film is then annealed at approximately 100°C for 10-60 minutes to form the crystalline perovskite structure.

  • Hole Transport Layer (HTL) Deposition:

    • A solution of spiro-OMeTAD, a common hole-transporting material, is prepared in chlorobenzene (B131634) with additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP).

    • The HTL solution is spin-coated onto the perovskite layer.

  • Metal Electrode Deposition:

    • A gold (Au) or silver (Ag) electrode is deposited on top of the HTL by thermal evaporation through a shadow mask to define the active area of the solar cell.

Surface Treatment of Perovskite Film with Triethylammonium Iodide (TEAI)

This protocol describes a post-deposition surface treatment to improve the stability of a pre-fabricated MAPbI₃ solar cell.

  • Preparation of TEAI Solution:

    • A dilute solution of TEAI is prepared in a suitable solvent, typically isopropanol (IPA), with concentrations ranging from 5 to 20 mg/mL.

  • Surface Treatment Application:

    • After the annealing of the perovskite film (Step 3 in the standard protocol) and before the deposition of the HTL, the substrate is allowed to cool down.

    • The TEAI solution is then spin-coated onto the surface of the MAPbI₃ film.

    • The film is subsequently annealed at a moderate temperature (e.g., 100°C) for a short duration (e.g., 1-5 minutes) to promote the interaction between the TEAI and the perovskite surface and to remove the solvent.

  • Completion of the Device:

    • The fabrication process continues with the deposition of the HTL and the metal electrode as described in the standard protocol (Steps 4 and 5).

Mechanism of Stability Enhancement by TEAI

The incorporation of the bulky triethylammonium cation on the surface of the perovskite film leads to enhanced stability through a multi-faceted mechanism.

G cluster_0 MAI-based Perovskite (Control) cluster_1 TEAI-treated Perovskite MAI MAPbI₃ Film Defects Surface Defects (Iodide Vacancies) MAI->Defects Inherent Degradation Degradation (Moisture, Light, Heat) Defects->Degradation Accelerates TEAI_treatment TEAI Surface Treatment Passivation Defect Passivation TEAI_treatment->Passivation Reduces Iodide Vacancies Hydrophobicity Increased Hydrophobicity TEAI_treatment->Hydrophobicity Bulky Ethyl Groups TwoD_layer 2D Perovskite Layer Formation TEAI_treatment->TwoD_layer Self-Assembly Enhanced_Stability Enhanced Stability Passivation->Enhanced_Stability Hydrophobicity->Enhanced_Stability TwoD_layer->Enhanced_Stability

Caption: Mechanism of perovskite stability enhancement by TEAI treatment.

The bulky ethyl groups of the triethylammonium cation create a more hydrophobic surface, which acts as a barrier to moisture ingress, a primary cause of perovskite degradation.[1] Furthermore, the iodide ions from TEAI can fill iodide vacancies on the perovskite surface, a process known as defect passivation.[5] These defect sites are known to be initiation points for degradation pathways. Finally, the TEAI can interact with the lead iodide octahedra at the surface to form a thin, stable 2D perovskite layer that protects the underlying 3D perovskite from environmental stressors.[3]

References

A Comparative Guide to Triethylammonium Iodide as a Defect Passivator in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance Analysis

Passivation AgentPerovskite CompositionDevice ArchitecturePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm2)Fill Factor (FF) (%)Reference
Control (No Passivator) MA0.9FA0.1PbI3n-i-p17.42---[1][2]
Triethylammonium (B8662869) Iodide (TEAI) Derivative MA0.9FA0.1PbI3n-i-p20.06---[1][2]
Control (No Passivator) Triple Cation (FAMACs)Inverted12.920.89--[3]
Guanidinium (B1211019) Iodide (GuaI) Triple Cation (FAMACs)Inverted16.030.96--[3]
Control (No Passivator) -n-i-p (Indoor)31.35 (iPCE)---[4][5]
Phenethylammonium Iodide (PEAI) -n-i-p (Indoor)34.47 (iPCE)---[4][5]
Guanidinium Iodide (GuaI) -n-i-p (Indoor)32.32 (iPCE)---[4][5]

Defect Passivation Mechanism

The primary role of organic ammonium (B1175870) iodides like TEAI is to passivate defects at the surface and grain boundaries of the perovskite film. The bulky organic cation (triethylammonium) can interact with undercoordinated lead ions (Pb2+), which are common defect sites, thereby reducing non-radiative recombination pathways. The iodide anion (I-) can concurrently fill iodine vacancies, another prevalent defect in the perovskite lattice. This dual-passivation effect leads to a reduction in trap state density, improved charge carrier lifetime, and consequently, enhanced device performance and stability.

Defect Passivation Mechanism of TEAI in Perovskites Perovskite Perovskite Film Defects Surface & Grain Boundary Defects (e.g., Pb2+ dangling bonds, Iodine vacancies) Perovskite->Defects Passivation Defect Passivation Defects->Passivation Interaction TEAI Triethylammonium Iodide (TEAI) TEAI->Passivation Improved_Performance Enhanced Device Performance - Increased PCE - Higher Voc - Improved Stability Passivation->Improved_Performance

Caption: Mechanism of TEAI defect passivation in perovskites.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are the experimental protocols for device fabrication and defect passivation using various organic ammonium iodides as cited in the literature.

General Perovskite Solar Cell Fabrication (n-i-p Architecture)

A typical experimental workflow for fabricating n-i-p planar perovskite solar cells involves the sequential deposition of the electron transport layer (ETL), the perovskite absorber layer, the hole transport layer (HTL), and the metal back contact.

General Experimental Workflow for PSC Fabrication Substrate FTO Substrate Cleaning ETL ETL Deposition (e.g., spin-coating SnO2) Substrate->ETL Perovskite Perovskite Layer Deposition (e.g., two-step method) ETL->Perovskite Passivation Surface Passivation (spin-coating of passivator solution) Perovskite->Passivation HTL HTL Deposition (e.g., spin-coating Spiro-OMeTAD) Passivation->HTL Electrode Metal Electrode Deposition (e.g., thermal evaporation of Au) HTL->Electrode Characterization Device Characterization (J-V, EQE, Stability) Electrode->Characterization

Caption: General experimental workflow for PSC fabrication.

Passivation Protocols

1. This compound (TEAI) Derivative (2-thiopheneethylamine iodide) Passivation:

  • Passivator Solution Preparation: 2-thiopheneethylamine iodide (TEAI) is dissolved in toluene (B28343) at a concentration of 1 mg/mL.[1][2]

  • Application: 50 µL of the TEAI solution is spin-coated onto the MA0.9FA0.1PbI3 perovskite surface at 4000 rpm for 30 seconds.[1][2]

  • Annealing: The film is then dried at 125 °C for 10 minutes.[1][2]

2. Guanidinium Iodide (GuaI) Passivation (Post-treatment):

  • Passivator Solution Preparation: Guanidinium iodide (GuaI) is dissolved in isopropyl alcohol at various concentrations.[3]

  • Application: The GuaI solution is deposited on the triple cation FAMACs perovskite surface.[3]

3. Phenethylammonium Iodide (PEAI) Passivation:

  • Passivator Solution Preparation: Phenethylammonium iodide (PEAI) is dissolved in a suitable solvent.

  • Application: The PEAI solution is spin-coated onto the perovskite film.

4. Methylammonium (B1206745) Iodide (MAI) and Formamidinium Iodide (FAI) in Perovskite Precursor (Two-Step Method):

  • Lead Iodide Deposition: A solution of PbI2 in DMF/DMSO is spin-coated onto the substrate and annealed.

  • Organic Halide Deposition: A mixed solution of formamidinium iodide (FAI) and methylammonium bromide (MABr) or methylammonium chloride (MACl) in isopropanol (B130326) is then spin-coated onto the PbI2 film, followed by annealing to form the perovskite layer.

Logical Relationship: Defect Passivation to Performance Enhancement

The application of a passivator like TEAI directly addresses the issue of defects in the perovskite layer, which in turn leads to a cascade of improvements in the optoelectronic properties and overall performance of the solar cell.

How TEAI Passivation Improves PSC Performance TEAI_Treatment TEAI Surface Treatment Defect_Reduction Reduced Defect Density (Surface and Grain Boundaries) TEAI_Treatment->Defect_Reduction Recombination_Suppression Suppressed Non-Radiative Recombination Defect_Reduction->Recombination_Suppression Stability_Improvement Improved Device Stability Defect_Reduction->Stability_Improvement Carrier_Lifetime Increased Charge Carrier Lifetime Recombination_Suppression->Carrier_Lifetime Voc_Increase Increased Open-Circuit Voltage (Voc) Carrier_Lifetime->Voc_Increase FF_Increase Improved Fill Factor (FF) Carrier_Lifetime->FF_Increase PCE_Enhancement Enhanced Power Conversion Efficiency (PCE) Voc_Increase->PCE_Enhancement FF_Increase->PCE_Enhancement

Caption: Logical flow from TEAI passivation to improved PSC performance.

References

triethylammonium iodide vs. tetrabutylammonium iodide as a phase-transfer catalyst

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: Triethylammonium (B8662869) Iodide vs. Tetrabutylammonium (B224687) Iodide as Phase-Transfer Catalysts

For researchers, scientists, and drug development professionals, the selection of an optimal phase-transfer catalyst (PTC) is paramount for the success of biphasic reactions. Among the plethora of available catalysts, quaternary ammonium (B1175870) salts are a popular choice. This guide provides an in-depth comparison of two such catalysts: triethylammonium iodide (TEAI) and tetrabutylammonium iodide (TBAI), with a focus on their performance, supported by experimental data for TBAI and related compounds.

Theoretical Framework: The Influence of Alkyl Chain Length

The primary structural difference between this compound and tetrabutylammonium iodide lies in the length of the alkyl chains attached to the nitrogen atom—ethyl groups in the former and butyl groups in the latter. This variation in structure significantly impacts their physicochemical properties and, consequently, their catalytic efficacy in phase-transfer catalysis.

Lipophilicity and Solubility: The four butyl chains in TBAI render it considerably more lipophilic (soluble in organic solvents) than TEAI, which possesses shorter ethyl chains.[1] The catalyst's ability to partition effectively into the organic phase is a critical factor in its function, as it must transport the reactive anion from the aqueous phase to the organic substrate.[1] Generally, a higher concentration of the catalyst-anion pair in the organic phase leads to a more efficient reaction.[1]

Cation Size and Charge Shielding: The larger tetrabutylammonium cation of TBAI provides more effective shielding of its positive charge by the bulky alkyl groups.[1] This results in a "softer" cation that forms a looser ion pair with the transported anion.[1] An anion that is less tightly bound is more nucleophilic and, therefore, more reactive in the organic phase.[1]

Based on these principles, TBAI is generally expected to be a more effective phase-transfer catalyst than TEAI for most standard liquid-liquid and solid-liquid PTC reactions where the reaction occurs in a non-polar organic phase.[1]

Performance Data: A Comparative Analysis

ReactionCatalystSubstrateReagentSolventTemp. (°C)Time (h)Yield (%)Reference
C5-Alkylation of HydantoinTetrabutylammonium Iodide5-PhenylhydantoinAllyl BromideToluene/aq. KOHRoom Temp.2490[2]
C5-Alkylation of HydantoinTetrahexylammonium Bromide5-PhenylhydantoinAllyl BromideToluene/aq. KOHRoom Temp.2486[1][2]
α-Azidation of β-KetocarbonylTetrabutylammonium IodideDimedoneSodium Azide (B81097)DichloromethaneNot SpecifiedNot SpecifiedHigh[3]
S-Alkylation of ThiophenolTetrabutylammonium BromideThiophenolAlkyl HalideToluene/aq. NaOH901Not Specified[4]

Experimental Protocol: Benzoin (B196080) Condensation

The benzoin condensation is a classic organic reaction that can be efficiently catalyzed by phase-transfer catalysts. Below is a representative experimental protocol for the synthesis of benzoin using a quaternary ammonium iodide catalyst.

Materials:

  • Benzaldehyde (B42025)

  • This compound or Tetrabutylammonium iodide (Catalyst)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (10 mmol) in 20 mL of dichloromethane.

  • Add the phase-transfer catalyst (this compound or tetrabutylammonium iodide, 1 mol%).

  • With vigorous stirring, add 20 mL of a 1 M aqueous solution of sodium hydroxide.

  • Continue stirring the biphasic mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol (B145695) to yield pure benzoin.

Visualizing the Process: Diagrams

Phase-Transfer Catalysis Cycle

PTC_Cycle Aq_NaY Na⁺Y⁻ Aq_QY Q⁺Y⁻ Aq_NaY->Aq_QY Anion Exchange Aq_QX Q⁺X⁻ Aq_NaX Na⁺X⁻ Aq_QX->Aq_NaX Catalyst Regeneration Org_QY Q⁺Y⁻ Aq_QY->Org_QY Phase Transfer Org_RX RX Org_RY RY Org_RX->Org_RY Reaction Org_QX Q⁺X⁻ Org_QY->Org_QX Product Formation Org_QX->Aq_QX Phase Transfer

Caption: The catalytic cycle in phase-transfer catalysis.

Experimental Workflow for Benzoin Condensation

Benzoin_Workflow start Start dissolve Dissolve Benzaldehyde in Dichloromethane start->dissolve add_catalyst Add Phase-Transfer Catalyst (TEAI or TBAI) dissolve->add_catalyst add_base Add Aqueous NaOH Solution add_catalyst->add_base stir Stir Vigorously (4-6 hours) add_base->stir separate Separate Organic Layer stir->separate wash Wash with Water and Brine separate->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize end Pure Benzoin recrystallize->end

Caption: Experimental workflow for benzoin condensation.

Conclusion

The choice between this compound and tetrabutylammonium iodide as a phase-transfer catalyst is dictated by the specific requirements of the reaction. For the majority of applications involving a biphasic system with a non-polar organic solvent, TBAI is likely the superior choice due to its enhanced lipophilicity, which facilitates the formation of a more reactive, loosely bound ion pair in the organic phase.[1] However, the cost-effectiveness of TEAI might make it a viable option for certain industrial processes, and its performance should be evaluated on a case-by-case basis. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic needs.

References

The Crucial Role of Ammonium Salts in 2D Perovskite Fabrication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The selection of organic ammonium (B1175870) salts as spacer cations is a critical determinant in the fabrication of high-performance and stable 2D Ruddlesden-Popper perovskites. These bulky organic cations not only define the dimensionality of the perovskite layers but also profoundly influence the material's structural, optical, and electronic properties. This guide provides a comparative analysis of various ammonium salts used in 2D perovskite synthesis, supported by experimental data, to aid researchers in selecting the optimal spacer cation for their specific application.

The resurgence of interest in 2D perovskites stems from their superior environmental stability compared to their 3D counterparts, a property largely attributed to the hydrophobic nature of the organic ammonium salt layers that encapsulate the inorganic lead halide octahedra. The choice of the ammonium salt, ranging from simple alkylammoniums to more complex aromatic and diammonium cations, dictates key performance parameters including power conversion efficiency (PCE) in solar cells, photoluminescence quantum yield (PLQY) in light-emitting diodes (LEDs), and overall device longevity.

Comparative Performance of Ammonium Salts

The selection of the ammonium salt spacer cation has a direct and significant impact on the performance of 2D perovskite-based devices. The size, structure, and chemical nature of the organic cation influence the crystal growth, defect density, and charge transport properties of the perovskite film. Below is a summary of key performance metrics for 2D perovskites fabricated with different commonly used ammonium salts.

Ammonium Salt (Abbreviation)Chemical FormulaPower Conversion Efficiency (PCE) (%)Photoluminescence Quantum Yield (PLQY) (%)Charge Carrier Mobility (cm²/Vs)Stability (e.g., % of initial PCE after time)Key Characteristics & References
n-Butylammonium Iodide (BAI)CH₃(CH₂)₃NH₃I~18% (in 2D/3D structures)--Improved moisture resistance.[1]Short alkyl chain, good for forming protective 2D layers on 3D perovskites.[1][2]
Phenethylammonium Iodide (PEAI)C₆H₅(CH₂)₂NH₃I>20% (in 2D/3D structures)--Retains over 90% of initial PCE after hundreds of hours.Aromatic cation, promotes vertical crystal orientation, reduces non-radiative recombination.
Ethylammonium Iodide (EAI)CH₃CH₂NH₃I11.3% (as additive)--Enhanced stability compared to control devices.[3]Shortest alkyl chain, can improve crystallinity and surface morphology.[3]
Propylammonium Iodide (PAI)CH₃(CH₂)₂NH₃I10.2% (as additive)--Improved stability.[3]Longer alkyl chain than EAI, affects surface morphology.[3]
1,4-Butanediammonium Iodide (BDAI₂)I⁻H₃N⁺(CH₂)₄N⁺H₃I⁻--Lower than DMePDA-Symmetric diammonium cation, results in a larger bandgap.[4]
N,N-Dimethyl-1,3-propanediammonium Iodide (DMePDAI₂)I⁻H₃N⁺(CH₂)₃N⁺(CH₃)₂I⁻--Higher than BDA-Asymmetric diammonium cation, leads to a lower bandgap and higher carrier mobility.[4]

Note: The performance metrics can vary significantly based on the specific perovskite composition (n-value in (R-NH₃)₂(A)n-₁PbnI₃n+₁), fabrication method, and device architecture. The data presented here is a representative summary from various studies.

Experimental Protocol: Spin-Coating Fabrication of 2D Perovskites

This protocol outlines a general procedure for the fabrication of 2D perovskite thin films using the spin-coating method, a widely adopted technique in research laboratories for its simplicity and ability to produce uniform films.

1. Precursor Solution Preparation:

  • Dissolve the lead halide precursor (e.g., Lead(II) iodide, PbI₂) and the desired ammonium salt (e.g., PEAI) in a 2:1 stoichiometric ratio in a suitable solvent, such as a mixture of N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).

  • For quasi-2D perovskites with the formula (R-NH₃)₂(A)n-₁PbnI₃n+₁, a third component, a small organic cation halide (e.g., Methylammonium iodide, MAI), is added. The 'n' value, which represents the number of inorganic octahedral layers, is controlled by the molar ratio of the ammonium salt, the small organic cation halide, and the lead halide.

  • Stir the solution at an elevated temperature (e.g., 60-70 °C) for several hours to ensure complete dissolution.

  • Before use, filter the precursor solution through a PTFE syringe filter (e.g., 0.22 μm pore size) to remove any undissolved particles.

2. Substrate Preparation:

  • Clean the substrates (e.g., ITO-coated glass) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes.

  • Dry the substrates with a nitrogen gun and then treat them with UV-Ozone for 15-20 minutes to remove any remaining organic residues and improve the surface wettability.

  • Often, a hole transport layer (e.g., PEDOT:PSS) is deposited on the substrate prior to the perovskite layer deposition.

3. Spin-Coating Deposition:

  • Transfer the cleaned substrate into a nitrogen-filled glovebox.

  • Dispense a specific volume of the perovskite precursor solution onto the center of the substrate.

  • Spin-coat the substrate in a one or two-step process. A typical two-step process might involve a low speed spin (e.g., 1000 rpm for 10 seconds) to spread the solution, followed by a high speed spin (e.g., 4000-6000 rpm for 30-60 seconds) to form a uniform film.

  • During the high-speed step, an anti-solvent (e.g., chlorobenzene (B131634) or toluene) is often dripped onto the spinning substrate to induce rapid crystallization and form a dense, uniform film.

4. Annealing:

  • Immediately after spin-coating, transfer the substrate to a hotplate and anneal at a specific temperature (typically between 60 °C and 150 °C) for a set duration (usually 5-15 minutes). The annealing temperature and time are critical parameters that significantly affect the film's crystallinity and morphology.

5. Characterization:

  • The fabricated 2D perovskite films can then be characterized using various techniques, including:

    • X-ray Diffraction (XRD): To determine the crystal structure and orientation.

    • UV-Vis Spectroscopy: To determine the optical bandgap.

    • Photoluminescence (PL) Spectroscopy: To assess the emission properties and defect density.

    • Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): To investigate the film morphology and roughness.

Visualizing the Fabrication Workflow and Structure-Property Relationships

To better illustrate the experimental process and the influence of the ammonium salt choice, the following diagrams are provided.

FabricationWorkflow cluster_prep Preparation cluster_fab Fabrication (in Glovebox) cluster_char Characterization Precursor Solution Precursor Solution Spin-Coating Spin-Coating Precursor Solution->Spin-Coating Substrate Cleaning Substrate Cleaning Substrate Cleaning->Spin-Coating Anti-solvent Dripping Anti-solvent Dripping Spin-Coating->Anti-solvent Dripping Annealing Annealing Anti-solvent Dripping->Annealing 2D Perovskite Film 2D Perovskite Film Annealing->2D Perovskite Film XRD XRD 2D Perovskite Film->XRD UV-Vis UV-Vis 2D Perovskite Film->UV-Vis PL PL 2D Perovskite Film->PL SEM/AFM SEM/AFM 2D Perovskite Film->SEM/AFM

Caption: Spin-coating workflow for 2D perovskite film fabrication.

AmmoniumSaltEffects cluster_properties Resulting Perovskite Properties cluster_params Key Cation Parameters Ammonium Salt Selection Ammonium Salt Selection Alkyl Chain Length Alkyl Chain Length Ammonium Salt Selection->Alkyl Chain Length Aromatic vs. Aliphatic Aromatic vs. Aliphatic Ammonium Salt Selection->Aromatic vs. Aliphatic Symmetry Symmetry Ammonium Salt Selection->Symmetry Crystal Structure Crystal Structure Film Morphology Film Morphology Optoelectronic Properties Optoelectronic Properties Device Stability Device Stability Alkyl Chain Length->Crystal Structure Affects interlayer spacing Alkyl Chain Length->Device Stability Affects hydrophobicity Aromatic vs. Aliphatic->Film Morphology Influences crystal orientation Aromatic vs. Aliphatic->Optoelectronic Properties π-π stacking can improve charge transport Symmetry->Optoelectronic Properties Impacts bandgap

References

A Comparative Guide to Triethylammonium Iodide-Based Electrolytes in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of triethylammonium (B8662869) iodide-based electrolytes in Dye-Sensitized Solar Cells (DSSCs), comparing their performance with alternative electrolyte systems. The information is supported by experimental data from various studies to aid researchers in selecting the most suitable electrolyte for their specific applications.

Introduction to Electrolytes in DSSCs

The electrolyte is a critical component in a Dye-Sensitized Solar Cell, responsible for regenerating the oxidized dye and transporting charge between the photoanode and the counter electrode. The choice of electrolyte significantly influences the overall power conversion efficiency (PCE), stability, and longevity of the DSSC. Iodide-based liquid electrolytes are the most common due to their high conductivity and efficient dye regeneration. The cation in the iodide salt, while not directly involved in the redox couple, plays a crucial role in modulating the photovoltaic performance of the cell.

Triethylammonium iodide and other quaternary ammonium (B1175870) iodides are frequently used in DSSC electrolytes. Their bulky nature can influence the recombination rate of electrons at the TiO₂/electrolyte interface and affect the overall cell performance. This guide compares the performance of DSSCs utilizing this compound-based electrolytes with those using other common iodide salts, such as lithium iodide (LiI) and imidazolium (B1220033) iodides.

Performance Comparison of Iodide-Based Electrolytes

The following table summarizes the photovoltaic performance of DSSCs with different iodide-based electrolytes from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions, such as the specific dye, semiconductor thickness, and other electrolyte additives used in each study.

Electrolyte CationJsc (mA/cm²)Voc (V)Fill Factor (FF)PCE (%)IlluminationReference (paraphrased)
Triethylammonium---8.50.1 Sun (AM 1.5G)A study on new functional triethoxysilanes as iodide sources reported an efficiency of 8.5% for DSSCs containing a this compound salt.[1]
Tetraethylammonium (B1195904)--->10-Research has indicated that tetraethylammonium iodide is crucial for achieving high power conversion efficiencies, with some systems surpassing the 10% barrier.[2]
Tetraheptylammonium (B15475950)---12.0AM 1.5GA study on the effect of alkyl chain length showed that tetraheptylammonium iodide could achieve a 12.0% conversion efficiency in cosensitized DSSCs.[3]
Lithium (LiI)---4.15100 mW/cm² (AM 1.5G)A reference device using 1 M LiI without ionic liquid additives showed a power conversion efficiency of 4.15%.[4]
1-ethyl-2,3-dimethylimidazolium (B13442263)---4.48100 mW/cm² (AM 1.5G)The addition of 1-ethyl-2,3-dimethylimidazolium iodide as an additive resulted in a power conversion efficiency of 4.48%.[4]
1-ethyl-2,3-dimethylimidazolium (with 4-TBP)---6.48100 mW/cm² (AM 1.5G)With the inclusion of 4-tertbutylpyridine (4-TBP), the efficiency of the DSSC with 1-ethyl-2,3-dimethylimidazolium iodide increased to 6.48%.[4]

Experimental Protocols

Below are detailed methodologies for the fabrication and characterization of DSSCs, compiled from standard procedures reported in the literature.[5][6][7]

1. Photoanode Preparation

  • Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a nitrogen gun.

  • TiO₂ Paste Deposition: A compact layer of TiO₂ is first deposited on the FTO glass by spin coating a precursor solution. Subsequently, a mesoporous layer of TiO₂ paste (e.g., P25) is deposited using the doctor-blade technique.

  • Sintering: The TiO₂ coated substrates are sintered in a furnace at temperatures ramping up to 500°C and held at this temperature for 30 minutes to ensure good particle necking and removal of organic binders.

  • TiCl₄ Treatment: After cooling to 70°C, the TiO₂ films are immersed in a 40 mM aqueous TiCl₄ solution for 30 minutes, followed by rinsing with deionized water and ethanol (B145695), and then re-annealed at 500°C for 30 minutes.

  • Dye Sensitization: After cooling to approximately 80°C, the photoanodes are immersed in a dye solution (e.g., 0.3 mM N719 dye in a mixture of acetonitrile (B52724) and tert-butanol) for 24 hours at room temperature. The sensitized photoanodes are then rinsed with ethanol to remove non-adsorbed dye molecules.

2. Counter Electrode Preparation

  • A hole is drilled in an FTO glass substrate for electrolyte filling.

  • The FTO substrate is cleaned using the same procedure as for the photoanode.

  • A thin layer of a catalytic material, typically a platinum precursor solution (e.g., H₂PtCl₆ in isopropanol), is deposited on the conductive side of the FTO glass and then heated at 400°C for 15 minutes.

3. DSSC Assembly

  • The dye-sensitized photoanode and the platinum-coated counter electrode are assembled in a sandwich configuration, separated by a 25 µm thick thermoplastic sealant (e.g., Surlyn).

  • The sealant is melted by heating the assembly at around 100°C under pressure to seal the cell.

  • The electrolyte is introduced into the cell through the pre-drilled hole in the counter electrode via vacuum backfilling. The hole is then sealed with a small piece of Surlyn and a cover glass.

4. Electrolyte Preparation

  • A typical this compound-based electrolyte can be prepared by dissolving 0.6 M this compound, 0.1 M lithium iodide, 0.05 M iodine (I₂), and 0.5 M 4-tert-butylpyridine (B128874) (TBP) in a solvent mixture of acetonitrile and valeronitrile (B87234) (85:15 v/v).

5. Photovoltaic Characterization

  • J-V Measurement: The current density-voltage (J-V) characteristics of the assembled DSSCs are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).[8] The key parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE) are determined from the J-V curve.

  • IPCE Measurement: The Incident Photon-to-Current Conversion Efficiency (IPCE) is measured as a function of wavelength using a dedicated IPCE system.[4] This measurement provides information about the quantum efficiency of the cell at different wavelengths of light.

Visualizing the Process and Principles

To better understand the experimental workflow and the fundamental working principle of a DSSC, the following diagrams are provided.

DSSC_Workflow cluster_anode Photoanode Preparation cluster_cathode Counter Electrode Preparation cluster_assembly Cell Assembly & Testing A1 FTO Substrate Cleaning A2 TiO₂ Paste Deposition A1->A2 A3 Sintering A2->A3 A4 TiCl₄ Treatment A3->A4 A5 Dye Sensitization A4->A5 B1 Assembly of Electrodes A5->B1 C1 FTO Substrate Cleaning C2 Platinum Deposition C1->C2 C2->B1 B2 Electrolyte Injection B1->B2 B3 Photovoltaic Characterization B2->B3

Fig. 1: Experimental workflow for DSSC fabrication and characterization.

DSSC_Working_Principle cluster_cell DSSC Structure FTO_Anode FTO Glass (Anode) FTO_Cathode Pt-coated FTO Glass (Cathode) FTO_Anode->FTO_Cathode External Circuit TiO2 TiO₂ Nanoparticles TiO2->FTO_Anode 3. Electron Transport Dye Dye Molecules Dye->TiO2 2. Electron Injection Electrolyte Electrolyte (TEA⁺, I⁻, I₃⁻) Electrolyte->Dye 4. Dye Regeneration (2I⁻ → I₂ + 2e⁻) FTO_Cathode->Electrolyte 5. Electrolyte Regeneration (I₃⁻ + 2e⁻ → 3I⁻) Light Sunlight (hν) Light->Dye 1. Light Absorption

Fig. 2: Working principle of a Dye-Sensitized Solar Cell.

Conclusion

The efficiency of this compound-based electrolytes in DSSCs is comparable to and, in some cases, potentially exceeds that of other common iodide salts. The bulky nature of the triethylammonium cation can be advantageous in suppressing charge recombination at the TiO₂-electrolyte interface, which can lead to higher open-circuit voltages. However, the optimal choice of cation is highly dependent on the other components of the DSSC, including the dye and any additives in the electrolyte. For researchers and scientists in the field, this guide highlights the importance of systematic evaluation of different electrolyte compositions to optimize DSSC performance for specific applications. The provided experimental protocols offer a standardized starting point for such investigations.

References

validating the purity of triethylammonium iodide with analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validating the Purity of Triethylammonium (B8662869) Iodide

Common impurities in triethylammonium iodide can arise from its synthesis, which typically involves the reaction of triethylamine (B128534) and ethyl iodide. Potential impurities include unreacted starting materials (triethylamine, ethyl iodide), partially reacted species (diethylammonium or monoethylammonium salts), and degradation products.

Comparison of Analytical Methods

The choice of analytical technique depends on the specific purity question being addressed—from confirming the primary structure to quantifying trace impurities. The following techniques provide a comprehensive approach to purity validation.

Table 1: Summary of Quantitative Purity Analysis
Analytical TechniqueParameter MeasuredSample A (High Purity)Sample B (with Impurities)Limit of Detection (LOD) / Limit of Quantification (LOQ)
¹H qNMR Molar Purity of Triethylammonium Cation99.8%95.2% (Impurities: 3.5% Triethylamine, 1.3% other organic species)Impurity dependent, typically ~0.1%
HPLC-CAD Area % of Triethylammonium Cation99.9%96.5%~0.05% (area)
Argentometric Titration Iodide Content (% w/w)55.3% (Theoretical: 55.4%)53.1%~0.1% (w/w)
Elemental Analysis %C, %H, %NC: 31.42%, H: 7.03%, N: 6.11% (Theoretical: C: 31.46%, H: 7.04%, N: 6.11%)C: 32.8%, H: 7.5%, N: 6.5%~0.3% absolute deviation

Key Analytical Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural elucidation and purity assessment of organic compounds. For this compound, ¹H NMR provides a distinct spectral signature, while quantitative ¹H NMR (qNMR) can be used to determine the absolute purity against a certified internal standard.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation: Accurately weigh ~15 mg of this compound and ~5 mg of a high-purity internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O). Transfer the solution to an NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with a 30° pulse angle.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei for accurate quantification).

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

    • Spectral Width: 0-10 ppm.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID).

    • Integrate the signals corresponding to the triethylammonium cation (e.g., the quartet from the -CH₂- groups at ~3.2 ppm) and the internal standard (e.g., the singlet from the vinyl protons of maleic anhydride (B1165640) at ~6.3 ppm).

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, sample masses, number of protons in each integrated signal, and the purity of the internal standard.

Interpretation: The ¹H NMR spectrum of pure this compound in D₂O should show a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃). The presence of other peaks, such as a broad singlet for the N-H proton of a secondary or tertiary amine impurity or signals corresponding to residual solvents, indicates contamination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier separation technique for identifying and quantifying impurities in non-volatile samples. Since the triethylammonium cation lacks a strong UV chromophore, detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are ideal.

Experimental Protocol: HPLC with Charged Aerosol Detection (HPLC-CAD)

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector.

  • Chromatographic Conditions:

    • Column: A mixed-mode column (combining reversed-phase and ion-exchange) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining the polar cation.

    • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.5).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • Data Analysis: The purity is typically assessed by calculating the peak area percentage of the main triethylammonium peak relative to the total area of all detected peaks.

Interpretation: A pure sample will exhibit a single major peak corresponding to the triethylammonium cation. Additional peaks indicate the presence of other non-volatile organic or inorganic impurities.

Argentometric Titration

Titration is a classic, robust, and cost-effective method for quantifying the iodide content of the salt. The most common approach is a precipitation titration with a standardized silver nitrate (B79036) solution.

Experimental Protocol: Potentiometric Argentometric Titration

  • Sample Preparation: Accurately weigh ~200 mg of this compound and dissolve it in ~50 mL of deionized water in a beaker.

  • Instrumentation: An autotitrator equipped with a silver billet electrode and a suitable reference electrode, or manual titration setup with a burette and a potentiometer.

  • Titration:

    • Titrant: Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

    • Procedure: Place the electrode into the sample solution and begin adding the AgNO₃ titrant in small increments. Record the potential (in mV) after each addition.

    • Endpoint Detection: The endpoint of the titration is the point of maximum inflection on the titration curve (potential vs. volume of titrant), which corresponds to the complete precipitation of iodide as silver iodide (AgI).

  • Calculation: Calculate the weight percentage (w/w) of iodide in the sample based on the volume of AgNO₃ solution consumed at the endpoint, the molarity of the titrant, and the initial mass of the sample.

Interpretation: The experimentally determined iodide percentage should closely match the theoretical value for pure this compound (C₆H₁₆IN, Molar Mass: 229.10 g/mol ; Iodide content: 55.4%). A significantly lower value suggests the presence of other anions or impurities that do not contain iodide.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.

G cluster_0 Purity Validation Workflow for this compound Sample Triethylammonium Iodide Sample NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Sample->NMR HPLC HPLC (CAD or MS detector) Sample->HPLC Titr Argentometric Titration Sample->Titr EA Elemental Analysis (CHN) Sample->EA Struct_ID Structural Confirmation & Organic Impurity Profile NMR->Struct_ID Sep_Quant Separation & Quantification of Non-Volatile Impurities HPLC->Sep_Quant Iodide_Assay Iodide Content Assay (% w/w) Titr->Iodide_Assay Elemental_Comp Elemental Composition (%C, %H, %N) EA->Elemental_Comp Final_Purity Final Purity Assessment Struct_ID->Final_Purity Sep_Quant->Final_Purity Iodide_Assay->Final_Purity Elemental_Comp->Final_Purity

Caption: Workflow for TEAI purity validation.

Conclusion

Validating the purity of this compound requires a multi-technique approach for a comprehensive assessment. NMR spectroscopy provides invaluable information on structure and organic impurities. HPLC is essential for separating and quantifying non-volatile components. Argentometric titration offers a direct and accurate measure of the iodide content, while elemental analysis confirms the fundamental composition. By combining these methods, researchers can confidently establish the purity of their material, ensuring the integrity and reliability of their scientific work.

Unveiling the Impact of Triethylammonium Iodide on Perovskite Charge Carrier Lifetime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for stable and efficient perovskite solar cells is paramount. A key factor in this pursuit is the enhancement of charge carrier lifetime, a measure of how long photo-generated electrons and holes remain available for electricity generation before recombining. This guide provides a comparative analysis of the impact of triethylammonium (B8662869) iodide (TEAI) on the charge carrier lifetime in perovskites, alongside other common passivation agents. While direct comparative studies on TEAI are limited, this document synthesizes available data to offer valuable insights.

The inclusion of organic ammonium (B1175870) halides as passivating agents is a well-established strategy to mitigate defects at the surface and grain boundaries of perovskite films. These defects act as non-radiative recombination centers, truncating the charge carrier lifetime and diminishing device performance. By introducing a passivating layer, researchers can effectively "heal" these defects, leading to significant improvements in power conversion efficiency (PCE) and long-term stability.

The Role of Triethylammonium Iodide and its Analogs

This compound, a quaternary ammonium salt, is explored as a surface passivating agent in perovskite solar cells. While specific quantitative data directly comparing TEAI with other additives is scarce in publicly available literature, studies on analogous molecules like diethylammonium (B1227033) iodide (DAI) and phenylthis compound (PTEAI) provide strong indications of its potential benefits.

Research has shown that the incorporation of bulky organic cations can lead to the formation of a 2D perovskite layer on top of the 3D bulk perovskite. This 2D capping layer can effectively passivate surface defects and protect the underlying 3D perovskite from environmental degradation, particularly from moisture.

A study on diethylammonium iodide (DAI) as an additive in methylammonium (B1206745) lead iodide (MAPbI₃) perovskites demonstrated a significant enhancement in power conversion efficiency (PCE) from a baseline of 19.05% with 10% DAI doping. This improvement was attributed to reduced defects and an enhanced carrier lifetime.[1] Similarly, the use of phenylthis compound (PTEAI) has been shown to protect the perovskite film from moisture and passivate surface defect sites, resulting in an increased PCE to 20.2% from 18.8% in the pristine device and enhanced stability, retaining 92% of its initial efficiency after 500 hours in ambient air.[2] These findings suggest that the triethylammonium cation, as part of the TEAI molecule, likely contributes to similar passivation effects, thereby prolonging the charge carrier lifetime.

Comparative Analysis of Passivating Agents

To provide a comparative perspective, the following table summarizes the reported effects of various organic ammonium iodide additives on the charge carrier lifetime and power conversion efficiency of perovskite solar cells. It is crucial to note that the experimental conditions, perovskite compositions, and measurement techniques can vary significantly between studies, making a direct, perfectly controlled comparison challenging.

Passivating AgentPerovskite CompositionReported Charge Carrier LifetimePower Conversion Efficiency (PCE)Reference
Pristine (Control) (FAPbI₃)₁₋ₓ(MAPbBr₃)ₓ-18.8%[2]
Phenylthis compound (PTEAI) (FAPbI₃)₁₋ₓ(MAPbBr₃)ₓEnhanced (qualitative)20.2% [2]
Diethylammonium Iodide (DAI) (10% doping) MAPbI₃Enhanced (qualitative)19.05% [1]
Pyridinium Iodide (PyI) Cation-anion-mixed perovskiteIncreased21.42% (from 18.83% pristine)[3]
Phthalimide (B116566) N-alkylammonium Iodide (PAE-I) FAPbI₃Increased21.30% (from 19.76% pristine)[4]

Note: The table highlights the general trend of improved performance with the addition of passivating agents. The lack of standardized reporting for charge carrier lifetime (e.g., specific lifetime values in nanoseconds or microseconds) in some studies necessitates a qualitative description ("Enhanced" or "Increased").

Experimental Protocols

Accurate assessment of the impact of passivating agents like this compound requires robust and reproducible experimental procedures. Below are detailed methodologies for perovskite film fabrication and the measurement of charge carrier lifetime.

Perovskite Film Fabrication (Two-Step Sequential Deposition)

The two-step deposition method is widely used for fabricating high-quality perovskite films.

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to remove any organic residues and improve the wettability.

  • Deposition of PbI₂ Layer: A solution of lead iodide (PbI₂) in a solvent mixture of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) is spin-coated onto the prepared FTO substrates. The spin-coating parameters (e.g., speed and time) are optimized to achieve a uniform film of the desired thickness. The PbI₂-coated substrates are then annealed at a specific temperature (e.g., 70 °C) to remove the solvent.

  • Conversion to Perovskite: The PbI₂ films are then converted to the perovskite structure by immersing them in or spin-coating them with a solution of the organic ammonium iodide (e.g., this compound, methylammonium iodide) in isopropanol.

  • Annealing: The resulting perovskite films are annealed at a higher temperature (e.g., 150 °C) to promote crystallization and remove any residual solvent.

Charge Carrier Lifetime Measurement (Time-Resolved Photoluminescence - TRPL)

Time-resolved photoluminescence (TRPL) is a powerful non-destructive technique to probe the charge carrier recombination dynamics in perovskite films.

  • Sample Preparation: The perovskite film, either on a glass substrate or as part of a complete solar cell device, is placed in the sample holder of the TRPL spectrometer.

  • Excitation: A pulsed laser with a wavelength that is strongly absorbed by the perovskite (e.g., 405 nm or 520 nm) is used to excite the sample. The laser fluence should be carefully controlled to be in a regime relevant to solar cell operation.

  • Photoluminescence Collection: The photoluminescence emitted from the sample is collected and directed to a high-speed photodetector, such as a streak camera or a time-correlated single photon counting (TCSPC) system.

  • Data Analysis: The TRPL decay curve, which represents the photoluminescence intensity as a function of time after the laser pulse, is recorded. This decay is then fitted with an appropriate model (e.g., a bi-exponential decay model) to extract the charge carrier lifetime components. The longer lifetime component is often associated with the bulk recombination lifetime of the perovskite.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed passivation mechanism and the experimental workflow for assessing the impact of this compound.

passivation_mechanism cluster_perovskite Perovskite Film cluster_passivation Passivation cluster_outcome Outcome Defects Surface & Grain Boundary Defects Perovskite 3D Perovskite Bulk Defects->Perovskite Causes Non-radiative Recombination Lifetime Increased Charge Carrier Lifetime Perovskite->Lifetime TEAI This compound (TEAI) Passivation_Layer 2D Perovskite or Adsorbed TEAI Layer TEAI->Passivation_Layer Forms on surface Passivation_Layer->Defects Passivates Passivation_Layer->Perovskite Reduces Recombination Efficiency Improved PCE & Stability Lifetime->Efficiency

Proposed passivation mechanism of this compound on a perovskite film.

experimental_workflow cluster_fabrication Perovskite Film Fabrication cluster_characterization Characterization cluster_device Device Performance A Substrate Cleaning B PbI₂ Deposition A->B C TEAI Treatment B->C D Annealing C->D E Structural Analysis (XRD, SEM) D->E F Optical Properties (UV-Vis) D->F G Charge Carrier Lifetime (TRPL) D->G H Solar Cell Fabrication D->H I PCE Measurement (J-V Curve) G->I Correlates with H->I J Stability Testing I->J

Experimental workflow for assessing the impact of TEAI on perovskite solar cells.

Conclusion

The use of this compound as a passivating agent for perovskite solar cells holds promise for enhancing charge carrier lifetime and, consequently, improving device efficiency and stability. While direct, comprehensive comparative studies are currently limited, the available data on analogous organic ammonium halides strongly support this potential. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the effects of TEAI and other novel passivating agents. Further research focusing on direct and standardized comparisons of different additives will be crucial for accelerating the development of highly efficient and durable perovskite-based photovoltaic technologies.

References

comparative analysis of the catalytic activity of triethylammonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

Triethylammonium (B8662869) iodide is emerging as a highly effective and versatile organocatalyst in a variety of chemical transformations. Its bifunctional nature, combining a hydrogen bond donor with a nucleophilic iodide anion, allows it to efficiently catalyze reactions such as the cycloaddition of carbon dioxide to epoxides to form cyclic carbonates, a process of significant interest in green chemistry. This guide provides a comparative analysis of the catalytic activity of triethylammonium iodide against other common catalysts, supported by experimental data, detailed protocols, and mechanistic diagrams.

Catalytic Performance in Cyclic Carbonate Synthesis

The synthesis of cyclic carbonates from epoxides and carbon dioxide is a key application where this compound demonstrates exceptional catalytic prowess, particularly under mild conditions. Its performance is often attributed to the synergistic action of the triethylammonium cation and the iodide anion.

Key Performance Aspects:

  • Bifunctional Catalysis: this compound acts as a bifunctional catalyst. The acidic proton on the triethylammonium cation activates the epoxide ring through hydrogen bonding, making it more susceptible to nucleophilic attack. The iodide anion then serves as an effective nucleophile for ring-opening.

  • Superiority of Iodide: The iodide counter-ion is crucial for high catalytic activity. Comparative studies have shown that this compound is significantly more effective than its bromide and chloride counterparts in promoting the cycloaddition reaction.[1] This is attributed to the higher nucleophilicity and better leaving group ability of the iodide ion.

  • Advantage over Quaternary Ammonium (B1175870) Salts: In direct comparisons, this compound has been shown to be a more efficient catalyst than quaternary ammonium salts like tetraethylammonium (B1195904) iodide under mild, solvent-free conditions.[1] This highlights the importance of the acidic proton in the triethylammonium cation for epoxide activation.

Comparative Data:

The following table summarizes the catalytic performance of this compound in the synthesis of styrene (B11656) carbonate from styrene oxide and CO2, compared to other catalysts under similar mild conditions.

CatalystCatalyst Loading (mol%)Temperature (°C)Pressure (atm)Time (h)Yield (%)Reference
This compound 10351 (CO2 balloon)2492[1]
Triethylammonium Bromide10351 (CO2 balloon)24Low[1]
Triethylammonium Chloride10351 (CO2 balloon)24Modest[1]
Tetraethylammonium Iodide10351 (CO2 balloon)24Sluggish[1]
Triethylamine10351 (CO2 balloon)24No activity[1]
Hydroiodic Acid10351 (CO2 balloon)24No activity[1]

Experimental Protocols

General Procedure for the Synthesis of Cyclic Carbonates using this compound

This protocol is a general guideline for the cycloaddition of carbon dioxide to epoxides catalyzed by this compound under mild, solvent-free conditions.

Materials:

  • Epoxide (e.g., styrene oxide)

  • This compound (catalyst)

  • Carbon dioxide (balloon or cylinder)

  • Reaction vessel (e.g., a round-bottom flask or a stainless-steel reactor)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean and dry reaction vessel equipped with a magnetic stir bar, add the epoxide and this compound (typically 5-10 mol%).

  • Introduction of CO2: Purge the reaction vessel with carbon dioxide. If using a balloon, inflate it with CO2 and attach it to the reaction vessel. For higher pressures, connect the vessel to a CO2 cylinder and pressurize to the desired level.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 35-80 °C) for the specified time (e.g., 24 hours). Monitor the reaction progress by techniques such as TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and slowly release the CO2 pressure.

  • Purification: The product can be purified by direct distillation or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Mechanistic Insights and Visualizations

The catalytic cycle for the this compound-catalyzed synthesis of cyclic carbonates from epoxides and CO2 is illustrated below. The bifunctional nature of the catalyst is central to the mechanism.

Catalytic_Cycle cluster_0 Catalytic Cycle Epoxide Epoxide Activated_Epoxide Activated Epoxide (H-bonded) Epoxide->Activated_Epoxide + [Et3NH]+ Ring_Opened Ring-Opened Intermediate Activated_Epoxide->Ring_Opened + I- (Nucleophilic Attack) Carbonate_Intermediate Alkoxycarbonate Intermediate Ring_Opened->Carbonate_Intermediate + CO2 TEAI [Et3NH]+I- Cyclic_Carbonate Cyclic Carbonate Carbonate_Intermediate->Cyclic_Carbonate Intramolecular Cyclization (- I-)

Caption: Catalytic cycle of cyclic carbonate synthesis.

The experimental workflow for a typical catalytic run and subsequent analysis is depicted in the following diagram.

Experimental_Workflow Start Start Reactants Mix Epoxide and This compound Start->Reactants Reaction Introduce CO2 and Heat Reactants->Reaction Monitoring Monitor Reaction (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue reaction Workup Cool and Depressurize Monitoring->Workup Reaction complete Purification Purify Product (Distillation or Chromatography) Workup->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for catalytic synthesis.

Conclusion

This compound stands out as a highly efficient, bifunctional organocatalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide, particularly under mild, solvent-free conditions. Its performance surpasses that of its bromide and chloride analogs and even common quaternary ammonium salts like tetraethylammonium iodide. The straightforward experimental protocol and the catalyst's effectiveness make it an attractive option for researchers in green chemistry and drug development. The provided mechanistic insights and workflow diagrams offer a clear understanding of the catalytic process and experimental procedure.

References

Triethylammonium Iodide Derivatives: A Comparative Guide to Enhancing Perovskite Solar Cell Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite solar cells (PSCs), the strategic use of additives is paramount to achieving high power conversion efficiencies (PCE) and long-term stability. Among the various classes of additives, organic ammonium (B1175870) halides have garnered significant attention for their ability to passivate defects and modulate perovskite film formation. This guide provides a comprehensive comparison of the role of a triethylammonium (B8662869) iodide derivative, specifically phenyltriethylammonium iodide (PTEAI), in enhancing PSC performance, benchmarked against other common alkyl- and arylammonium iodide additives.

The Role of Phenylthis compound (PTEAI) in Perovskite Solar Cells

Phenylthis compound (PTEAI) is an organic salt that serves as a surface passivating agent in perovskite solar cells. Its incorporation has been shown to significantly improve both the efficiency and stability of the devices. The bulky nature of the phenyltriethylammonium cation is thought to play a crucial role in its function.

The primary mechanism of action for PTEAI involves the passivation of defects at the surface and grain boundaries of the perovskite film. During the crystallization process of the perovskite material, various defects can form, such as ion vacancies, which can act as recombination centers for charge carriers, thereby reducing the efficiency of the solar cell. The positively charged phenyltriethylammonium cations can interact with and neutralize negatively charged defects, while the iodide anions can fill iodide vacancies. This dual-action passivation leads to a reduction in non-radiative recombination, which is reflected in an increased open-circuit voltage (V_oc) and fill factor (FF).[1]

Furthermore, the presence of the bulky organic cation on the perovskite surface can form a protective layer, enhancing the film's resistance to environmental factors like moisture, a key factor in improving the long-term stability of the solar cell.[1]

Comparative Performance Analysis

To objectively evaluate the efficacy of PTEAI, its performance is compared with a control device (without any additive) and devices incorporating other commonly used ammonium iodide additives. The following table summarizes the key photovoltaic parameters from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

AdditivePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (V_oc) (V)Short-Circuit Current Density (J_sc) (mA/cm²)Fill Factor (FF) (%)StabilityReference
Control (No Additive) 18.8----[1]
Phenylthis compound (PTEAI) 20.2---Retains 92% of initial PCE after 500h in ambient air[1]
Control (No Additive) 15.731.0222.4768.60-Two-dimensional additive diethylammonium (B1227033) iodide promoting crystal growth for efficient and stable perovskite solar cells
Diethylammonium Iodide (DAI) 19.051.0522.9579.04Improved stabilityTwo-dimensional additive diethylammonium iodide promoting crystal growth for efficient and stable perovskite solar cells
Control (No Additive) 9.7----Effects of the additives n-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells
n-Propylammonium Iodide 11.3----Effects of the additives n-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells
n-Butylammonium Iodide 10.2----Effects of the additives n-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells

Experimental Protocols

The fabrication of high-efficiency perovskite solar cells is a multi-step process that requires precise control over each layer's deposition. The following is a generalized experimental protocol for the fabrication of a standard n-i-p planar perovskite solar cell, incorporating an ammonium iodide additive.

Substrate Preparation
  • Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • The cleaned substrates are then treated with UV-ozone to remove any organic residues and improve the wettability of the surface.

Electron Transport Layer (ETL) Deposition
  • A compact layer of titanium dioxide (c-TiO₂) is deposited on the FTO substrate, typically by spin-coating a precursor solution followed by annealing at high temperatures.

  • A mesoporous TiO₂ (m-TiO₂) layer is then deposited on top of the compact layer, also by spin-coating, and subsequently annealed.

Perovskite Layer Deposition (with Additive)
  • The perovskite precursor solution is prepared by dissolving lead iodide (PbI₂) and a primary organic cation iodide (e.g., methylammonium (B1206745) iodide, MAI) in a solvent like dimethylformamide (DMF).

  • The chosen ammonium iodide additive (e.g., PTEAI) is added to the perovskite precursor solution at a specific concentration.

  • The solution is then spin-coated onto the m-TiO₂ layer in a nitrogen-filled glovebox.

  • During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization and form a uniform perovskite film.

  • The film is then annealed at a specific temperature to complete the crystallization process.

Hole Transport Layer (HTL) Deposition
  • A solution of a hole-transporting material, commonly spiro-OMeTAD, is prepared and spin-coated on top of the perovskite layer.

Metal Electrode Deposition
  • Finally, a metal electrode, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation to complete the solar cell device.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental process and the proposed mechanism of action for the additives, the following diagrams are provided in the DOT language.

experimental_workflow cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_finalization Device Finalization cluster_characterization Characterization FTO_cleaning FTO Substrate Cleaning UV_ozone UV-Ozone Treatment FTO_cleaning->UV_ozone ETL_deposition ETL (TiO₂) Deposition UV_ozone->ETL_deposition Perovskite_deposition Perovskite (+ Additive) Deposition ETL_deposition->Perovskite_deposition HTL_deposition HTL (spiro-OMeTAD) Deposition Perovskite_deposition->HTL_deposition Electrode_deposition Metal Electrode (Au/Ag) Deposition HTL_deposition->Electrode_deposition JV_measurement J-V Measurement (PCE, Voc, Jsc, FF) Electrode_deposition->JV_measurement Stability_test Stability Testing Electrode_deposition->Stability_test

Experimental workflow for perovskite solar cell fabrication.

mechanism_of_action cluster_perovskite Perovskite Film cluster_additive Ammonium Iodide Additive (e.g., PTEAI) cluster_effects Enhancement Mechanisms cluster_performance Improved PSC Performance Perovskite Perovskite Crystal Defects Surface & Grain Boundary Defects (e.g., Ion Vacancies) Passivation Defect Passivation Defects->Passivation Organic_Cation Bulky Organic Cation Organic_Cation->Passivation Passivates Cation Vacancies Improved_Stability Enhanced Moisture Stability Organic_Cation->Improved_Stability Forms Protective Layer Improved_Morphology Improved Film Morphology Organic_Cation->Improved_Morphology Modulates Crystal Growth Iodide_Anion Iodide Anion (I⁻) Iodide_Anion->Passivation Fills Iodide Vacancies Reduced_Recombination Reduced Non-Radiative Recombination Passivation->Reduced_Recombination Increased_Voc_FF Increased Voc and FF Reduced_Recombination->Increased_Voc_FF Enhanced_Longevity Enhanced Longevity Improved_Stability->Enhanced_Longevity Increased_PCE Increased PCE Improved_Morphology->Increased_PCE Increased_Voc_FF->Increased_PCE

Proposed mechanism of action for ammonium iodide additives.

References

Safety Operating Guide

Proper Disposal of Triethylammonium Iodide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. Triethylammonium (B8662869) iodide, a quaternary ammonium (B1175870) salt, requires diligent management due to its potential hazards. This guide provides essential, step-by-step procedures for its proper disposal, ensuring a safe laboratory environment and regulatory compliance.

Immediate Safety and Logistical Information

Before handling triethylammonium iodide, it is imperative to take the following safety precautions to minimize exposure and risk:

  • Avoid Contact: Prevent contact with skin and eyes.[1]

  • Control Dust: Avoid the formation of dust and aerosols during handling.[1]

  • Ensure Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation risks.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE. This includes chemical safety goggles, a lab coat, and chemical-resistant gloves.[2][3] If ventilation is inadequate or dust formation is likely, a NIOSH-approved respirator should be used.[2]

  • Emergency Preparedness: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

In the event of a spill, evacuate unnecessary personnel from the area. For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[2] Place the collected material into a suitable, closed container for disposal.[1][2] The spill area should then be decontaminated.

Operational and Disposal Plans

The standard and recommended procedure for the disposal of this compound is to treat it as hazardous waste. It should be disposed of through a licensed and approved hazardous waste disposal company.[2][3] Do not discharge this compound into drains or the environment.[2]

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect unused this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, properly labeled, and sealable container.[2]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on specific institutional policies and to arrange for pickup.

  • Professional Disposal: The EHS department will typically coordinate with a licensed hazardous waste disposal company for the final disposal of the chemical.[2]

Data Presentation: Safety and Disposal Summary

ParameterSpecificationSource(s)
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves, lab coat, respirator (if needed).[2][3]
Handling Precautions Avoid dust formation; use in a well-ventilated area.[1]
Spill Cleanup Sweep or vacuum dry spills, avoiding dust. Place in a closed container.[2]
Primary Disposal Method Treat as hazardous waste via a licensed disposal company.[2][3]
Environmental Discharge Do not empty into drains or the environment.[2]
Waste Storage Labeled, sealed container in a cool, dry, well-ventilated area.[2]

Experimental Protocol: General Neutralization of Iodide-Containing Waste

The following protocol describes a general method for the neutralization of waste containing iodine, which can be a component of related waste streams. This procedure is for informational purposes and may not be directly applicable to the disposal of this compound itself. Always consult with your institution's EHS department before attempting any in-lab chemical treatment of hazardous waste.

Objective: To reduce reactive and hazardous iodine (I₂) to the less hazardous iodide (I⁻) using a sodium thiosulfate (B1220275) solution.[4]

Materials:

  • Iodine-containing waste solution

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • pH indicator strips

  • Appropriate Personal Protective Equipment (safety goggles, lab coat, gloves)

Procedure:

  • Preparation: Conduct the procedure in a well-ventilated area, such as a chemical fume hood, while wearing all required PPE.[4]

  • Neutralization: Slowly add the 10% sodium thiosulfate solution to the iodine-containing waste while stirring. The characteristic dark color of the iodine solution will begin to fade.

  • Verification of Neutralization: Continue adding sodium thiosulfate solution until the waste solution becomes colorless.[4] This indicates that the iodine has been successfully reduced to iodide.

  • pH Check: Use a pH indicator strip to check the pH of the neutralized solution. The ideal pH range for disposal as non-hazardous aqueous waste is typically between 6 and 8.[4]

  • pH Adjustment: If necessary, adjust the pH of the solution using a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) until it is within the acceptable range.

  • Final Disposal: Once neutralized and with the pH adjusted, the solution may be permissible for drain disposal with copious amounts of water, depending on local regulations and institutional policies.[4] Always confirm with your EHS department before disposing of any treated waste down the drain.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_start cluster_handling Step 1: Collection & Segregation cluster_storage Step 2: Safe Storage cluster_consultation Step 3: Consultation & Pickup cluster_disposal Step 4: Final Disposal cluster_end start Start: Triethylammonium Iodide Waste collect_waste Collect waste in a designated, sealed container start->collect_waste label_waste Label container with 'Hazardous Waste' and contents collect_waste->label_waste storage Store in a cool, dry, well-ventilated area label_waste->storage contact_ehs Contact Institutional EHS for guidance and pickup storage->contact_ehs licensed_disposal Disposal by a licensed hazardous waste company contact_ehs->licensed_disposal end End: Safe and Compliant Disposal licensed_disposal->end

Caption: Workflow for this compound Disposal.

References

Personal protective equipment for handling Triethylammonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for handling Triethylammonium iodide, including detailed operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. While specific hazard statements for this compound are not consistently available across all safety data sheets, related compounds cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, a cautious approach is necessary.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment (PPE):

A summary of the necessary PPE is provided in the table below.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Glasses/GogglesMust conform to OSHA's 29 CFR 1910.133 or European Standard EN166. Should include side-shields.[3][4]
Skin Protection GlovesAppropriate protective gloves must be worn. Inspect gloves before use and use proper removal technique.[3]
Protective ClothingWear appropriate protective clothing, such as an impervious lab coat, to prevent skin exposure.[3][4]
Respiratory Protection Dust Mask/RespiratorFor nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator.[4] Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3]

Safe Handling and Storage Procedures

Safe Handling:

  • Avoid all personal contact, including the inhalation of dust.[4]

  • Avoid formation of dust and aerosols.[3]

  • Provide appropriate exhaust ventilation at places where dust is formed.[3]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][3]

  • Keep the container tightly closed.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents.[5][6]

Accidental Release and First Aid Measures

Accidental Release:

  • Evacuate: Evacuate personnel from the spill area.[3]

  • Ventilate: Ensure adequate ventilation.[3]

  • Containment: For dry spills, sweep or vacuum up the material, avoiding dust generation.[4] Place the material into a suitable, closed container for disposal.[1]

  • Decontamination: Wash the spill area with large amounts of water.[4] Prevent runoff from entering drains.[4]

First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[3]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Disposal Plan

All waste, including contaminated PPE and spill cleanup materials, must be handled as hazardous waste.

Waste Collection:

  • Collect waste in a suitable, closed, and properly labeled container.[4][7]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1][2]

  • Contact a licensed professional waste disposal service to dispose of this material.[7]

  • Do not empty into drains or the environment.[7]

Experimental Workflow

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure this compound C->D Begin Experiment E Perform Experimental Procedure D->E F Decontaminate Work Area E->F Experiment Complete G Segregate Waste F->G H Dispose of Hazardous Waste G->H I Remove and Dispose of PPE H->I

Caption: Standard workflow for safe handling and disposal of this compound.

References

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